2,5-Diamino-3,4-thiophenedicarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diaminothiophene-3,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4S/c7-1-3-4(2-8)6(10)11-5(3)9/h9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXJWUMYTXWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=C1C#N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170877 | |
| Record name | 3,4-Thiophenedicarbonitrile, 2,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17989-89-8 | |
| Record name | 2,5-Diamino-3,4-thiophenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17989-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diamino-3,4-dicyanothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-dicyanothiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Thiophenedicarbonitrile, 2,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Diamino-3,4-thiophenedicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIAMINO-3,4-DICYANOTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9WCL6JS3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Diamino-3,4-thiophenedicarbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Diamino-3,4-thiophenedicarbonitrile, a versatile heterocyclic building block. With full editorial control, this document is structured to deliver scientifically sound and practical insights, moving beyond a rigid template to offer a narrative that is both informative and actionable for professionals in chemical synthesis and drug discovery.
Core Identity and Physicochemical Properties
This compound, a unique molecule featuring a thiophene core flanked by amino and cyano functionalities, holds significant potential in various chemical syntheses. Its structural characteristics impart specific reactivity and make it a valuable precursor for more complex molecular architectures.
CAS Number: 17989-89-8
Molecular Formula: C₆H₄N₄S
Molecular Weight: 164.19 g/mol
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17989-89-8 | |
| Molecular Formula | C₆H₄N₄S | |
| Molecular Weight | 164.19 g/mol | |
| Melting Point | 240 °C (513 K) | [1] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Soluble in DMSO | [2] |
A notable feature of this compound is its planar molecular structure, which has been confirmed by crystallographic studies. The molecule lies across a crystallographic mirror plane, and in the crystalline state, it forms centrosymmetric dimers through hydrogen bonding between the amino groups and the nitrogen atoms of the cyano groups.[2][3] These intermolecular interactions contribute to its thermal stability, as evidenced by its relatively high melting point.
Synthesis and Mechanism
The proposed reaction mechanism likely involves the nucleophilic addition of hydrogen sulfide to the electron-deficient carbon-carbon double bond of tetracyanoethylene, followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the stable aromatic thiophene ring.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol: Synthesis via Tetracyanoethylene and Hydrogen Sulfide
This protocol is based on the established literature and provides a general framework for the synthesis.[2] Researchers should consult the original publication by Cairns et al. (1957) for precise experimental conditions.
Materials:
-
Tetracyanoethylene (TCNE)
-
Hydrogen Sulfide (H₂S) gas or a suitable source (e.g., NaHS)
-
An appropriate solvent (e.g., a polar aprotic solvent like DMF or acetonitrile)
-
A suitable base (if using a salt of H₂S)
Procedure:
-
Dissolve tetracyanoethylene in the chosen solvent in a reaction vessel equipped with a gas inlet (if using H₂S gas) and a stirrer.
-
If using hydrogen sulfide gas, bubble it through the solution at a controlled rate. If using a salt like sodium hydrosulfide, add it portion-wise to the solution.
-
The reaction is typically carried out at room temperature or with gentle heating, depending on the solvent and reactants.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture may be worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product can be purified by recrystallization from a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The obtained data should be compared with literature values.
Spectroscopic Characterization
While specific, high-resolution spectra for this compound are not consistently available across all public databases, its structure allows for predictable spectroscopic signatures. The compound has been characterized by ¹H and ¹³C NMR spectroscopy.[2]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A single, broad singlet in the aromatic region for the two equivalent amino protons (-NH₂). The chemical shift would be influenced by the solvent. |
| ¹³C NMR | Three distinct signals are expected: one for the two equivalent carbons bearing the amino groups (C2 and C5), one for the two equivalent carbons bearing the cyano groups (C3 and C4), and one for the carbon atoms of the two equivalent cyano groups (-CN). |
| FT-IR (cm⁻¹) | - N-H stretching vibrations of the primary amine groups (typically in the range of 3300-3500 cm⁻¹).- C≡N stretching vibration of the nitrile groups (around 2220-2260 cm⁻¹).- C=C stretching vibrations of the thiophene ring.- C-N stretching vibrations. |
| Mass Spec (m/z) | The molecular ion peak (M⁺) would be expected at approximately 164.02, corresponding to the molecular formula C₆H₄N₄S. Fragmentation patterns would likely involve the loss of cyano and amino groups. |
Reactivity and Applications in Synthesis
The chemical architecture of this compound, with its nucleophilic amino groups and the electron-withdrawing cyano groups on a thiophene platform, makes it a highly valuable and reactive building block in organic synthesis.
Precursor for Macrocyclic Compounds
One of the significant applications of this compound is in the synthesis of macrocyclic structures, such as phthalocyanine analogues.[2] The diamino functionality allows for the construction of larger ring systems through condensation reactions with suitable linkers. These macrocycles are of interest in materials science for their unique electronic and photophysical properties.
Caption: General scheme for the synthesis of macrocycles from this compound.
Synthesis of Schiff Bases and Heterocyclic Systems
The primary amino groups are readily derivatized, for instance, through condensation with aldehydes or ketones to form Schiff bases. These derivatives can possess interesting biological activities and serve as ligands for metal complexes. Furthermore, the vicinal amino and cyano groups can be utilized to construct fused heterocyclic rings, expanding the molecular complexity and providing access to novel scaffolds for drug discovery. For example, derivatives of the closely related diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent anticancer and antimicrobial activities.
Building Block for Conductive Polymers and Materials
The electron-rich thiophene ring, coupled with the potential for extended conjugation through derivatization of the amino groups, makes this molecule a promising monomer for the synthesis of conductive polymers. These materials could find applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions. While a comprehensive toxicological profile is not publicly available, safety data for similar aromatic diamines and nitriles suggest the following:
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.
-
It is imperative to consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Conclusion and Future Outlook
This compound is a versatile and highly functionalized building block with significant potential in materials science and medicinal chemistry. Its straightforward, albeit dated, synthesis provides access to a platform for creating complex molecular architectures. The dual reactivity of its amino and cyano groups allows for a wide range of chemical transformations, leading to the development of novel macrocycles, heterocyclic systems, and functional polymers.
Future research in this area will likely focus on exploring the full potential of this molecule in the design of new organic electronic materials, the development of novel therapeutic agents through the synthesis of its derivatives, and the refinement of its synthesis to be more environmentally friendly and efficient. For researchers in these fields, a thorough understanding of the properties and reactivity of this compound is a valuable asset for innovation.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,5-Diamino-3,4-thiophenedicarbonitrile
Abstract
This technical guide provides an in-depth exploration of 2,5-Diamino-3,4-thiophenedicarbonitrile, a pivotal heterocyclic building block in medicinal chemistry and materials science. We delve into the optimized synthesis protocols, explaining the chemical rationale behind the procedural steps to ensure reproducibility and high yield. Furthermore, this document establishes a comprehensive characterization workflow, detailing the application of spectroscopic and analytical techniques to verify the compound's identity, purity, and structural integrity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this versatile thiophene derivative.
Introduction: The Significance of this compound
This compound (C₆H₄N₄S) is a polysubstituted aminothiophene that has garnered significant attention as a scaffold in the synthesis of complex molecular architectures.[1][2] Its rigid thiophene core, coupled with the reactive amino and cyano functionalities, makes it an exceptionally versatile precursor for a wide range of chemical transformations.
In the realm of drug development, substituted 2-aminothiophenes are integral components of numerous biologically active compounds, exhibiting properties that include antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The unique electronic and structural features of the this compound molecule allow for its incorporation into novel therapeutic agents, often serving as a key intermediate for the construction of fused heterocyclic systems like thieno[2,3-d]pyrimidines.[4] Beyond pharmaceuticals, its derivatives are also explored in materials science for applications such as organic dyes and polymers.
This guide provides a self-validating system: a robust synthesis protocol is presented, followed by a detailed characterization plan designed to confirm the successful synthesis of the target compound.
Synthesis Methodology: From Precursors to Product
The most established and efficient route for synthesizing this compound involves the reaction of tetracyanoethylene (TCNE) with a sulfur source, typically hydrogen sulfide (H₂S) or its salts.[1][2] This method is a variation of the versatile Gewald aminothiophene synthesis, which constructs the thiophene ring in a one-pot multicomponent reaction.[5][6]
Mechanistic Insights and Rationale
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The synthesis proceeds through several key stages:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic addition of a sulfide or hydrosulfide ion to one of the electrophilic cyano groups of tetracyanoethylene.
-
Cyclization: Subsequent intramolecular cyclization occurs as the sulfur-containing intermediate attacks another cyano group.
-
Tautomerization & Aromatization: The cyclic intermediate undergoes tautomerization to form the stable, aromatic thiophene ring. The final diamino product is achieved through a series of proton transfers and rearrangements.
The choice of solvent and base is critical. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is often used to dissolve the reactants and facilitate the ionic interactions. A base can be used to generate the nucleophilic sulfide species in situ.
Visualizing the Synthesis Pathway
The following diagram illustrates the chemical transformation from tetracyanoethylene to the final product.
Caption: Reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established literature procedures.[1] Safety Precaution: This synthesis involves tetracyanoethylene, which is toxic, and hydrogen sulfide, which is a highly toxic and flammable gas. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[7]
Reagents and Materials:
-
Tetracyanoethylene (TCNE)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or a source of Hydrogen Sulfide (H₂S) gas[8]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Standard laboratory glassware (three-neck flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (or dropping funnel). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: In the flask, dissolve tetracyanoethylene in anhydrous DMF.
-
Sulfide Addition: Slowly introduce the sulfur source. If using H₂S gas, bubble it gently through the solution. If using sodium sulfide, dissolve it in a minimal amount of water and add it dropwise to the TCNE solution. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solution will typically change color as the reaction proceeds.
-
Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker of cold deionized water with vigorous stirring. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid generously with deionized water to remove residual DMF and inorganic salts. A final wash with a small amount of cold ethanol can aid in drying.
-
Purification: The crude product can be further purified by recrystallization. A suitable solvent system, such as an ethanol/water or DMF/water mixture, can be determined empirically. Slow cooling of a saturated solution will yield crystalline product.[1]
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Comprehensive Characterization: A Self-Validating Workflow
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data obtained from the following techniques serve to validate the success of the synthesis protocol.
Overall Characterization Workflow
The logical flow from synthesis to final, validated product is outlined below.
Caption: Workflow from synthesis and purification to final product validation.
Physical and Spectroscopic Analysis
Melting Point Determination: A sharp melting point is a primary indicator of purity. The synthesized this compound should be compared against literature values.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a molecular fingerprint that confirms the presence of amino and cyano groups and the thiophene ring.
-
N-H Stretching: Look for characteristic peaks in the range of 3200-3500 cm⁻¹, indicative of the primary amine (-NH₂) groups. The presence of multiple peaks in this region can suggest different hydrogen bonding environments.
-
C≡N Stretching: A sharp, strong absorption peak around 2200-2250 cm⁻¹ confirms the presence of the nitrile (cyano) group.
-
C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring typically appear in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: These vibrations are expected in the 1250-1350 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms.
-
¹H NMR: Due to the molecule's symmetry, the protons of the two amino groups are chemically equivalent. Therefore, a single, broad singlet is expected in the ¹H NMR spectrum. The chemical shift will depend on the solvent used (e.g., DMSO-d₆), but it typically appears in the downfield region due to the electron-withdrawing nature of the adjacent groups.
-
¹³C NMR: The ¹³C NMR spectrum will reveal the distinct carbon environments in the molecule. Based on its symmetrical structure, four unique carbon signals are expected:
-
One signal for the two equivalent carbons of the cyano groups (-C≡N).
-
One signal for the two equivalent carbons attached to the amino groups (C-NH₂).
-
One signal for the two equivalent carbons bearing the cyano groups (C-CN).
-
The sulfur atom (S) is not NMR active.
-
Summary of Characterization Data
The following table summarizes the expected analytical data for this compound. Researchers should compare their experimental results against these values to validate their product.
| Property / Technique | Expected Value / Observation |
| Molecular Formula | C₆H₄N₄S[9] |
| Molecular Weight | 164.19 g/mol [9] |
| Appearance | Crystalline Solid |
| Melting Point | Literature-dependent; compare with reference data. |
| ¹H NMR (DMSO-d₆) | Broad singlet for -NH₂ protons. |
| ¹³C NMR (DMSO-d₆) | ~4 distinct signals expected for C-S, C-C, C-CN, and C≡N. |
| IR Spectroscopy (cm⁻¹) | ~3200-3500 (N-H stretch), ~2210 (C≡N stretch), ~1550 (C=C stretch). |
| Elemental Analysis | %C, %H, %N, %S should match theoretical values. |
Applications in Drug Discovery and Beyond
The true value of this compound lies in its utility as a synthetic intermediate. The two amino groups and two cyano groups provide multiple reaction sites for building more complex molecules.
-
Scaffold for Anticancer Agents: Derivatives of this compound, such as azomethines, have been synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines, including human breast cancer.[3]
-
Precursor to Fused Heterocycles: It is a key starting material for synthesizing thieno[2,3-d]pyrimidines, a class of compounds known for a wide range of biological activities.[4]
-
Building Block for Macrocycles: The compound has been used in macrocyclic chemistry, leveraging its reactive sites to construct large, complex ring systems.[1][2]
Safety and Handling
Proper handling of this compound and its precursors is paramount.
-
Hazard Summary: The compound may be harmful if inhaled or swallowed and can cause serious eye irritation.[7]
-
Handling: Always handle in a well-ventilated area or fume hood. Avoid creating dust. Wear appropriate PPE, including chemical safety glasses, gloves, and protective clothing.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This guide has provided a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can reliably produce and validate this important chemical building block. The self-validating nature of the described workflow—whereby the characterization steps directly confirm the success of the synthesis—ensures a high degree of confidence in the final product. The versatility of this compound continues to make it a valuable tool for innovation in drug discovery and materials science.
References
- 1. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. georganics.sk [georganics.sk]
- 8. researchgate.net [researchgate.net]
- 9. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to the FT-IR Analysis of 2,5-Diamino-3,4-thiophenedicarbonitrile
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,5-Diamino-3,4-thiophenedicarbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR for the characterization of this important heterocyclic compound. We will explore the characteristic vibrational modes of its key functional groups, present a robust experimental protocol for data acquisition, and provide a framework for accurate spectral interpretation.
Introduction: The Significance of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the electron-rich thiophene ring substituted with both electron-donating amino groups and electron-withdrawing cyano groups, make it a precursor for a diverse range of bioactive molecules and functional materials. Accurate and reliable characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic transformations and biological evaluations. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and purity of this compound by probing its molecular vibrations.
The Power of Molecular Vibrations: FT-IR Spectroscopy in a Nutshell
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, energy is absorbed. This absorption is recorded as a peak in the FT-IR spectrum. The position, intensity, and shape of these absorption bands provide a unique "fingerprint" of the molecule, allowing for the identification of its constituent functional groups.
Deciphering the Spectrum: Functional Group Analysis of this compound
The FT-IR spectrum of this compound is dominated by the characteristic vibrations of its primary amine (-NH₂), nitrile (-C≡N), and thiophene ring functionalities.
Amino (-NH₂) Group Vibrations
The two primary amine groups in the molecule will give rise to distinct vibrational modes:
-
N-H Stretching: Primary amines typically exhibit two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[1] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two bands is a hallmark of a primary amine.[1]
-
N-H Bending (Scissoring): A medium to strong absorption band is expected in the 1650-1580 cm⁻¹ range due to the scissoring (bending) vibration of the -NH₂ group.[1]
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.[1]
Nitrile (-C≡N) Group Vibration
The nitrile functional group is characterized by a sharp and intense absorption band due to the C≡N stretching vibration. For aromatic nitriles, this peak is typically observed in the 2240-2220 cm⁻¹ range.[2] The intensity and sharpness of this peak make it a readily identifiable feature in the spectrum.
Thiophene Ring Vibrations
The thiophene ring gives rise to a series of characteristic vibrations:
-
C-H Stretching: Aromatic C-H stretching vibrations are generally observed at wavenumbers above 3000 cm⁻¹. For thiophene derivatives, these bands can be found around 3100 cm⁻¹.[3]
-
Ring Stretching (C=C and C-C): The stretching vibrations of the carbon-carbon bonds within the thiophene ring typically produce a series of bands in the 1600-1300 cm⁻¹ region.
-
C-S Stretching: The stretching vibration of the C-S bond within the thiophene ring can be found in the 900-600 cm⁻¹ range.[4]
-
C-H Out-of-Plane Bending: These vibrations are often observed in the 900-650 cm⁻¹ region and can be indicative of the substitution pattern on the thiophene ring.[3]
Visualizing the Core Structure
The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups amenable to FT-IR analysis.
Caption: Molecular structure of this compound with key functional groups highlighted.
Predicted FT-IR Spectral Data Summary
The following table summarizes the expected vibrational frequencies for the key functional groups of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 - 3350 | Medium |
| N-H Symmetric Stretch | ~3350 - 3250 | Medium | |
| N-H Bending (Scissoring) | ~1650 - 1580 | Medium-Strong | |
| C-N Stretch (Aromatic) | ~1335 - 1250 | Strong | |
| Nitrile (-C≡N) | C≡N Stretch | ~2240 - 2220 | Strong, Sharp |
| Thiophene Ring | C-H Stretch | > 3000 | Weak-Medium |
| C=C & C-C Ring Stretch | ~1600 - 1300 | Medium-Strong (multiple bands) | |
| C-S Stretch | ~900 - 600 | Weak-Medium | |
| C-H Out-of-Plane Bend | ~900 - 650 | Medium-Strong |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of solid this compound, the Potassium Bromide (KBr) pellet method is a well-established and robust technique.
Materials and Equipment
-
This compound (analytical grade)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
-
Spatula
-
Analytical balance
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of this compound.
-
Weigh approximately 100-200 mg of dry, FT-IR grade KBr.
-
Grind the KBr in the agate mortar to a fine, consistent powder.
-
Add the this compound to the mortar and gently mix with the KBr powder.
-
Thoroughly grind the mixture until a homogeneous, fine powder is obtained. This step is critical to minimize light scattering and obtain a high-quality spectrum.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Ensure the powder is evenly distributed across the surface of the die.
-
Assemble the pellet press according to the manufacturer's instructions.
-
Apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
-
Causality Behind Experimental Choices
-
KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the mid-IR region and has a refractive index similar to that of many organic compounds, which helps to minimize scattering.
-
Grinding: Thorough grinding of the sample with KBr is essential to reduce particle size below the wavelength of the incident IR radiation, thereby minimizing scattering and producing a flat baseline.
-
Pressure: Applying high pressure causes the KBr to flow and encapsulate the sample, forming a solid solution that is transparent to IR radiation.
Workflow for FT-IR Analysis
The following diagram outlines the logical workflow for the FT-IR analysis of this compound.
Caption: A step-by-step workflow for the FT-IR analysis of this compound.
Conclusion and Best Practices
FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By carefully preparing the sample and understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can confidently verify the identity and purity of this important synthetic intermediate. For optimal results, it is crucial to use dry KBr and to ensure thorough grinding and mixing of the sample to obtain a high-quality, transparent pellet. This will lead to a spectrum with a flat baseline and well-resolved peaks, facilitating accurate interpretation.
References
- 1. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Diamino-thio-phene-3,4-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Geometry and Electronic Properties of 2,5-Diamino-3,4-thiophenedicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry and electronic properties of 2,5-Diamino-3,4-thiophenedicarbonitrile, a key heterocyclic building block with significant potential in medicinal chemistry. This document synthesizes crystallographic data, spectroscopic analysis, and advanced computational chemistry to deliver field-proven insights into the structure-property relationships that govern the reactivity and potential biological activity of this molecule. Detailed experimental and computational protocols are provided to ensure the reproducibility and self-validation of the presented data, establishing a foundation for its application in drug design and development.
Introduction: The Strategic Importance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents noted for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The unique electronic characteristics of the sulfur-containing heterocycle contribute to favorable drug-receptor interactions and metabolic stability[4]. Within this class of compounds, this compound stands out as a versatile precursor for the synthesis of more complex bioactive molecules, owing to its highly functionalized and reactive nature[5][6]. Understanding the fundamental molecular and electronic properties of this core structure is paramount for its rational exploitation in the design of novel therapeutics.
Molecular Geometry: A Foundation of Planarity and Conjugation
The precise three-dimensional arrangement of a molecule is a critical determinant of its physical, chemical, and biological properties. For this compound, the molecular geometry has been definitively established through single-crystal X-ray diffraction.
Crystallographic Analysis: Experimental Validation
A foundational study has provided high-resolution crystallographic data for this compound, revealing a planar molecular structure[7][8][9][10]. This planarity is a key feature, facilitating extensive π-electron delocalization across the molecule, which in turn influences its electronic properties and reactivity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 123 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F².
Below is a workflow diagram for a typical single-crystal X-ray diffraction experiment.
References
- 1. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 9. 2,5-Diamino-thio-phene-3,4-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,5-Diamino-3,4-thiophenedicarbonitrile in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-diamino-3,4-thiophenedicarbonitrile, a key heterocyclic intermediate in medicinal chemistry and materials science. Due to the limited availability of public domain data on the solubility of this compound, this guide emphasizes a foundational understanding of its physicochemical properties and provides a robust experimental framework for researchers to determine its solubility in a range of common organic solvents. Adherence to the detailed protocols within will ensure the generation of high-quality, reproducible data essential for applications in drug discovery, process chemistry, and materials science.
Introduction: The Significance of this compound and its Solubility Profile
This compound is a structurally intriguing molecule featuring a thiophene core substituted with two amino and two cyano groups. This unique combination of functional groups imparts a high degree of functionality, making it a valuable building block for the synthesis of a diverse array of fused heterocyclic systems, macrocycles, and polymers. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of understanding its fundamental physicochemical properties.
Solubility is a critical parameter that governs the utility of a compound in numerous scientific and industrial applications. In drug discovery, solubility profoundly influences bioavailability, formulation development, and the design of in vitro and in vivo assays. For process chemists, knowledge of solubility is paramount for optimizing reaction conditions, purification strategies, and crystallization processes. In materials science, the solubility of precursor molecules dictates the methods that can be employed for the fabrication of thin films and other advanced materials.
This guide will delve into the known and predicted physicochemical properties of this compound and provide a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is the bedrock upon which its solubility profile can be rationalized and predicted. While experimental data for this compound is scarce, we can amalgamate available information with theoretical predictions to build a coherent profile.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₄N₄S | ChemSynthesis[1] |
| Molecular Weight | 164.19 g/mol | ChemSynthesis[1] |
| Appearance | Crystalline solid | Inferred from crystallographic data[2] |
| Melting Point | Not available | ChemSynthesis[1] |
| Boiling Point | Not available | ChemSynthesis[1] |
| Predicted XLogP3-AA | 1.4 | PubChem[3] |
| pKa | Not predicted/available | - |
| Crystal Structure | Orthorhombic | [2] |
Expert Insights into the Physicochemical Profile:
The structure of this compound, with its multiple hydrogen bond donors (the amino groups) and acceptors (the cyano groups and the nitrogen atoms of the amino groups), suggests the potential for strong intermolecular interactions. These interactions are likely to contribute to a relatively high crystal lattice energy, which would, in turn, necessitate the use of polar solvents to achieve significant solubility.
The predicted XLogP3-AA value of 1.4 indicates a moderate level of lipophilicity.[3] This suggests that while the compound is not overtly hydrophobic, it may exhibit limited solubility in highly nonpolar solvents. The presence of basic amino groups implies that the solubility of this compound could be pH-dependent in protic solvents.
Expected Solubility Profile in Common Organic Solvents: A Mechanistic Rationale
Based on the structural features and predicted physicochemical properties, we can anticipate the following solubility trends for this compound:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be the most effective at dissolving this compound. Their high polarity and ability to accept hydrogen bonds will facilitate the disruption of the crystal lattice. The fact that single crystals of the compound have been grown from a saturated DMSO solution provides strong evidence for its solubility in this solvent.[2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are also anticipated to be reasonably effective, although likely less so than polar aprotic solvents. Their ability to both donate and accept hydrogen bonds will aid in the solvation of the amino and cyano groups. However, the energetic cost of disrupting the solvent-solvent hydrogen bonding network may slightly diminish their solvating power compared to aprotic counterparts.
-
Less Polar/Nonpolar Solvents (e.g., Toluene, Chloroform, Ethyl Acetate, Acetone): The solubility in these solvents is expected to be significantly lower. The moderate lipophilicity of the molecule may allow for some minimal dissolution, but the inability of these solvents to effectively solvate the polar functional groups will be a major limiting factor.
The following diagram illustrates the key intermolecular interactions that will govern the dissolution process.
Caption: Intermolecular forces governing the dissolution of this compound.
Experimental Protocol: Determination of Thermodynamic Solubility
The following protocol outlines a robust and reliable method for determining the thermodynamic solubility of this compound in a range of organic solvents. This method is based on the shake-flask technique, which is considered the gold standard for equilibrium solubility measurements.
4.1. Materials and Equipment
-
This compound (of known purity)
-
High-purity organic solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, ethyl acetate, toluene, chloroform)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringes and syringe filters (0.22 µm pore size, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Workflow for the determination of thermodynamic solubility.
4.3. Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (one in which it is freely soluble, e.g., DMSO) at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation:
-
Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is formed. A starting amount of 5-10 mg is typically sufficient.
-
Record the exact weight.
-
Add a precise volume of the desired organic solvent to the vial (e.g., 1.0 mL).
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Analysis:
-
If necessary, dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the concentration of this compound in the diluted (or undiluted) sample using a validated HPLC or UV-Vis method.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the compound in the analyzed sample.
-
Back-calculate the concentration in the original saturated solution, taking into account any dilution factors.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.
Table 1: Thermodynamic Solubility of this compound in Common Organic Solvents at 25 °C (Hypothetical Data)
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (M) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | [Insert Experimental Value] | [Calculate from mg/mL] |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | [Insert Experimental Value] | [Calculate from mg/mL] |
| Acetonitrile | 5.8 | 37.5 | [Insert Experimental Value] | [Calculate from mg/mL] |
| Methanol | 5.1 | 32.7 | [Insert Experimental Value] | [Calculate from mg/mL] |
| Ethanol | 4.3 | 24.5 | [Insert Experimental Value] | [Calculate from mg/mL] |
| Acetone | 5.1 | 20.7 | [Insert Experimental Value] | [Calculate from mg/mL] |
| Ethyl Acetate | 4.4 | 6.0 | [Insert Experimental Value] | [Calculate from mg/mL] |
| Chloroform | 4.1 | 4.8 | [Insert Experimental Value] | [Calculate from mg/mL] |
| Toluene | 2.4 | 2.4 | [Insert Experimental Value] | [Calculate from mg/mL] |
Interpreting the Results:
The obtained solubility data should be analyzed in the context of the solvent's physicochemical properties, such as polarity, dielectric constant, and hydrogen bonding capacity. A correlation between these properties and the measured solubility will provide valuable insights into the solvation mechanism of this compound. This information can then be used to guide solvent selection for synthesis, purification, formulation, and other applications.
Conclusion
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Diamino-3,4-thiophenedicarbonitrile
Introduction: The Enigmatic Stability of a Versatile Heterocycle
2,5-Diamino-3,4-thiophenedicarbonitrile is a multifunctional heterocyclic compound featuring a thiophene core substituted with two amino and two cyano groups. Its structure, rich in nitrogen and sulfur heteroatoms and reactive functional groups, makes it a valuable precursor in the synthesis of advanced materials, dyes, and pharmaceuticals. The arrangement of vicinal amino and cyano groups offers a pathway to constructing fused heterocyclic systems, such as thiopheno[3,4-b]pyrazines, which are of significant interest in materials science.
Despite its synthetic utility, a comprehensive public understanding of its thermal properties remains elusive. Standard chemical databases often lack specific data on its melting point or decomposition behavior[1]. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a framework for characterizing the thermal stability and decomposition pathways of this compound. We will delve into a theoretical analysis of its structural vulnerabilities to heat, outline rigorous experimental protocols for its characterization, and provide insights into interpreting the resulting data. This document is designed not merely as a report of known facts, but as a methodological roadmap for any scientist tasked with handling or studying this intriguing molecule.
PART 1: Safety, Handling, and Predicted Thermal Hazards
Before any experimental work, a thorough understanding of the potential hazards is paramount. While specific decomposition data is scarce, Safety Data Sheets (SDS) from suppliers provide a baseline for safe handling and hint at the potential byproducts of thermal degradation.
Summary of Known Hazards
The compound is classified as hazardous, with warnings for skin and eye irritation, and potential harm if inhaled or swallowed[2]. During a fire or upon significant heating, the generation of irritating and toxic gases is a primary concern[2]. Given the elemental composition (C₆H₄N₄S)[1], these hazardous fumes could include:
-
Hydrogen Cyanide (HCN): From the decomposition of the nitrile (C≡N) groups.
-
Ammonia (NH₃): From the breakdown of the amino (-NH₂) groups.
-
Oxides of Nitrogen (NOₓ): Formed under oxidative conditions.
-
Oxides of Sulfur (SOₓ): From the degradation of the thiophene ring.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Standard products of organic combustion.
Recommended Handling and Storage
Proper handling is crucial to ensure both personnel safety and sample integrity.
-
Engineering Controls: All handling of the solid powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk[2].
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coats, and chemical-resistant gloves, is mandatory[3][4]. A dust respirator should be used if significant aerosolization is possible[4].
-
Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids[4][5]. Keep the container tightly sealed to prevent moisture absorption and degradation[4].
PART 2: Theoretical Decomposition Pathways
The thermal decomposition of a molecule is dictated by the weakest bonds and most reactive sites within its structure. By analyzing the functional groups of this compound, we can postulate a logical sequence of degradation events.
The structure contains several key features:
-
C-CN bonds: The nitrile groups are electron-withdrawing.
-
C-NH₂ bonds: The amino groups are electron-donating.
-
Thiophene Ring: An aromatic heterocyclic system.
The interaction between the electron-donating amino groups and the electron-withdrawing cyano groups creates a "push-pull" electronic effect, which can influence the stability of the thiophene ring. Decomposition is likely a multi-step process.
A plausible decomposition cascade could involve:
-
Initial Polymerization/Condensation: At lower temperatures, intermolecular reactions between the amino and cyano groups of adjacent molecules could lead to oligomerization or polymerization, releasing ammonia. This is a common thermal reaction pathway for amino-cyano substituted aromatics.
-
Ring Opening/Fragmentation: As the temperature increases, the thiophene ring, potentially destabilized by the substituents and the initial condensation reactions, could cleave. This would lead to the release of sulfur-containing fragments and the breakdown of the carbon backbone.
-
High-Temperature Fragmentation: At very high temperatures, the more stable fragments will break down into the simple, hazardous gaseous products mentioned previously (HCN, CO, NOₓ, etc.).
This theoretical pathway provides a hypothesis that can be tested and refined using the experimental methods outlined below.
PART 3: Experimental Characterization Protocols
To definitively determine the thermal stability and decomposition profile, a combination of thermoanalytical techniques is required. The two foundational methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Workflow for Thermal Analysis
The logical flow for characterizing the material involves a sequential analysis to build a complete picture of its thermal behavior.
Caption: Experimental workflow for thermal characterization.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the material loses mass due to decomposition or volatilization.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Place 3-5 mg of the dried this compound powder into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Run the experiment under two different atmospheres to simulate different conditions:
-
Inert: Nitrogen (N₂) at a flow rate of 50 mL/min. This shows the inherent thermal stability.
-
Oxidative: Air or Oxygen at a flow rate of 50 mL/min. This shows stability in the presence of an oxidant and is relevant for combustion behavior.
-
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to 600°C at a linear heating rate of 10°C/min.
-
Data Collection: Record mass loss (%) and the derivative of mass loss (%/°C) as a function of temperature.
-
Causality Behind Choices:
-
A 10°C/min heating rate is standard and provides a good balance between resolution and experimental time.
-
Using both inert and oxidative atmospheres is critical. Decomposition mechanisms can change dramatically; for instance, the formation of NOₓ and SOₓ is favored in an oxidative environment.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the energy associated with these events (enthalpy).
Methodology:
-
Instrument Preparation: Perform temperature and enthalpy calibrations using an appropriate standard (e.g., indium).
-
Sample Preparation: Weigh 2-4 mg of the powder into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Cycle 1: Heat from 30°C to a temperature just below the onset of decomposition determined by TGA, at 10°C/min. This is to observe the melting point without interference from decomposition.
-
Cycle 2 (Optional): Cool the sample back to 30°C at 10°C/min and reheat. This cycle is useful for studying reversible transitions, though for a compound that decomposes, it may show irreversible changes.
-
Cycle 3 (Decomposition): In a separate experiment, heat a fresh sample from 30°C through its decomposition range (e.g., to 450°C) at 10°C/min to observe the enthalpy of decomposition (typically a sharp exotherm).
-
-
Data Collection: Record heat flow (mW) as a function of temperature.
-
Causality Behind Choices:
-
Hermetically sealed pans are used to contain any evolved gases during initial decomposition, ensuring the thermal event is accurately measured.
-
Running a separate experiment for decomposition prevents contamination of the DSC cell with corrosive byproducts.
PART 4: Data Interpretation and Expected Results
The data from TGA and DSC must be synthesized to build a complete profile.
Interpreting TGA and DSC Data
The results from the analyses can be summarized in a table for clarity.
| Parameter | Method | Expected Observation | Significance |
| Onset of Decomposition (Tₒ) | TGA | The temperature at which significant mass loss begins. | Defines the upper limit of the material's thermal stability. |
| Mass Loss Steps | TGA | One or more distinct steps in the mass loss curve. | Each step corresponds to the loss of a specific fragment or a series of decomposition events. |
| Residue at 600°C | TGA | The percentage of mass remaining at the end of the experiment. | Indicates the formation of a char or non-volatile residue. |
| Melting Point (Tₘ) | DSC | A sharp endothermic peak before decomposition. | A fundamental physical property. The absence of a clear melting peak before decomposition suggests the material decomposes before it melts. |
| Decomposition Exotherm | DSC | A sharp, large exothermic peak. | Indicates that the decomposition process releases a significant amount of energy, which is a critical safety consideration. |
Hypothetical Decomposition Pathway Diagram
Based on the combined data, a decomposition pathway can be visualized.
Caption: A hypothetical multi-step thermal decomposition pathway.
Conclusion
References
The Electrochemical Landscape of 2,5-Diamino-3,4-thiophenedicarbonitrile: A Cyclic Voltammetry Perspective
An In-Depth Technical Guide
Foreword
2,5-Diamino-3,4-thiophenedicarbonitrile, a derivative of diaminomaleonitrile (DAMN), stands as a molecule of significant interest at the intersection of materials science and synthetic chemistry.[1][2] Its structure, featuring a thiophene core functionalized with both electron-donating amino groups and electron-withdrawing nitrile groups, imparts a unique and complex electronic character. Understanding the redox behavior of this molecule is paramount for unlocking its potential in applications such as conductive polymers, electrochromic devices, and as a precursor for advanced functional materials.[3] This guide provides a comprehensive exploration of the electrochemical behavior of this compound using cyclic voltammetry (CV), offering researchers and drug development professionals a blend of foundational theory, practical protocols, and expert interpretation.
The Principle of Cyclic Voltammetry: A Primer
Cyclic voltammetry is a potent electrochemical technique used to probe the redox properties of a chemical species in solution.[4] The experiment involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current.[4] When the potential reaches a preset limit, the sweep is reversed.[4] This process generates a characteristic current-voltage plot known as a cyclic voltammogram, which serves as an electrochemical spectrum, revealing information about the thermodynamics and kinetics of electron transfer processes.[4]
The experiment is conducted within an electrochemical cell using a three-electrode system controlled by a potentiostat.[4][5]
-
Working Electrode (WE): The site where the electron transfer event of interest occurs. Glassy carbon (GC) is a common choice for organic analytes.[5]
-
Reference Electrode (RE): Provides a stable, constant potential against which the potential of the WE is measured. For non-aqueous systems, a silver/silver ion (Ag/Ag+) electrode is often used.[6]
-
Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit by passing the current that flows through the working electrode, ensuring the reference electrode maintains its stability.[5]
The following diagram illustrates the fundamental setup for a cyclic voltammetry experiment.
References
A Technical Guide to the DFT-Based Calculation of the HOMO-LUMO Gap for 2,5-Diamino-3,4-thiophenedicarbonitrile
Abstract
This guide provides a comprehensive, in-depth protocol for the theoretical determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 2,5-Diamino-3,4-thiophenedicarbonitrile. This molecule, a subject of interest in materials science and medicinal chemistry, is analyzed using Density Functional Theory (DFT), a cornerstone of modern computational chemistry. We will explore the theoretical underpinnings of DFT, justify the selection of the B3LYP functional with the 6-311G(d,p) basis set, and provide a detailed, step-by-step workflow for the calculation. The significance of the HOMO-LUMO gap as a critical descriptor for molecular reactivity, stability, and electronic properties will be discussed, offering field-proven insights for researchers, scientists, and drug development professionals.
The Scientific Imperative: Understanding this compound
A Molecule of Significant Interest
This compound is a planar, organic molecule featuring a central thiophene ring functionalized with two amino (-NH2) groups and two nitrile (-CN) groups.[1][2] This unique structure, with both electron-donating (amino) and electron-withdrawing (nitrile) substituents, imparts a "push-pull" electronic character, making it a compelling candidate for applications in organic electronics and as a building block in macrocyclic chemistry.[1]
The Quantum Perspective: Why the HOMO-LUMO Gap is a Critical Descriptor
In the realm of quantum chemistry, the HOMO-LUMO gap is a fundamental concept that dictates a molecule's electronic behavior.[3] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and serves as an electron acceptor. The energy difference between these two frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's:
-
Chemical Reactivity: A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. Conversely, a larger gap points to greater stability.[4][5]
-
Electronic Properties: The gap is analogous to the band gap in semiconductors and provides insights into a material's potential for charge transport.
-
Drug-Receptor Interactions: In drug design, the HOMO and LUMO energy levels are critical for predicting how a molecule will interact with a biological target.[4][6] For instance, the ability of a drug to donate or accept electrons from a receptor site is governed by these frontier orbitals.[6]
The Power of Density Functional Theory (DFT)
DFT has emerged as a powerful and widely-used computational method to predict the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it an ideal tool for studying systems like this compound.
Theoretical Foundations: The Bedrock of DFT
At its core, DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This is a significant departure from traditional wave-function-based methods.
Koopmans' Theorem and Its DFT Counterpart
In Hartree-Fock theory, Koopmans' theorem states that the ionization potential of a molecule is equal to the negative of the HOMO energy.[7] While this theorem is not strictly valid in DFT, a similar concept, Janak's theorem, relates the HOMO energy to the ionization potential.[7] It is important to note that standard DFT functionals can sometimes underestimate the HOMO-LUMO gap.[8] However, with careful selection of functionals and basis sets, DFT can provide reliable and predictive results.[9]
Selecting the Right Tools: The B3LYP Functional and 6-311G(d,p) Basis Set
For the calculation of the HOMO-LUMO gap of organic molecules, the B3LYP hybrid functional is a popular and well-validated choice.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which helps to improve the accuracy of the calculation.
The 6-311G(d,p) basis set is a triple-zeta basis set that provides a good description of the electron distribution in organic molecules.[12][13] The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately modeling chemical bonds.[12]
Computational Workflow: A Step-by-Step Guide
The following protocol outlines the necessary steps to calculate the HOMO-LUMO gap of this compound using the Gaussian software package.
Step 1: Molecular Structure Creation
-
Utilize a molecular modeling program like GaussView or Avogadro to construct the 3D structure of this compound.
-
Ensure the correct atom types and bond connectivities are established.
-
Perform an initial "clean-up" or preliminary geometry optimization using a molecular mechanics force field to obtain a reasonable starting structure.
Step 2: Geometry Optimization with DFT
The goal of this step is to find the lowest energy conformation of the molecule.
-
Create a Gaussian input file (.com or .gjf) with the coordinates from the previous step.
-
Specify the calculation parameters in the route section of the input file:
-
Submit the calculation to Gaussian.
dot graph TD { A[Start: Initial Molecular Structure] --> B{DFT Geometry Optimization}; B --> C{Frequency Calculation}; C --> D{Is it a true minimum?}; D -- Yes --> E[Single Point Energy Calculation]; D -- No --> B; E --> F[Extract HOMO/LUMO Energies]; F --> G[Calculate HOMO-LUMO Gap]; G --> H[End: Analysis of Results];
} caption: "Computational workflow for HOMO-LUMO gap calculation."
Step 3: Analysis of the Output
Upon successful completion of the calculation:
-
Verify the Optimization: Open the output file (.log or .out) and search for "Stationary point found." Also, ensure that the frequency calculation yields no imaginary frequencies, which confirms a true energy minimum.
-
Extract HOMO and LUMO Energies: Search for the section detailing the molecular orbital energies. The energies of the highest occupied and lowest unoccupied alpha molecular orbitals correspond to the HOMO and LUMO energies, respectively.[16]
Results and Interpretation
The calculated HOMO and LUMO energies, along with the resulting HOMO-LUMO gap, should be tabulated for clarity.
| Parameter | Energy (Hartree) | Energy (eV) |
| E_HOMO | Calculated Value | Calculated Value |
| E_LUMO | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value | Calculated Value |
Note: To convert from Hartrees to electron volts (eV), multiply by 27.2114.
A smaller HOMO-LUMO gap for this compound would suggest a higher propensity for electronic transitions and greater chemical reactivity.[5] This information is invaluable for:
-
Materials Scientists: A smaller gap might indicate potential as an organic semiconductor.
-
Drug Development Professionals: The gap provides insights into the molecule's kinetic stability and its potential to engage in charge-transfer interactions with biological targets.[3]
Conclusion
This technical guide has provided a comprehensive and scientifically grounded protocol for the DFT calculation of the HOMO-LUMO gap of this compound. By adhering to this workflow and understanding the theoretical principles behind the calculations, researchers can gain valuable insights into the electronic properties and potential applications of this intriguing molecule. The judicious selection of the B3LYP functional and the 6-311G(d,p) basis set ensures a reliable and accurate prediction, empowering further research and development in materials science and drug discovery.
References
- 1. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Diamino-thio-phene-3,4-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Koopmans' theorem - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inpressco.com [inpressco.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Journal articles: 'DFT / B3LYP / 6-31G (d' – Grafiati [grafiati.com]
- 16. youtube.com [youtube.com]
Theoretical investigation of 2,5-Diamino-3,4-thiophenedicarbonitrile electronic structure
An In-Depth Technical Guide to the Theoretical Investigation of 2,5-Diamino-3,4-thiophenedicarbonitrile's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DATDC) is a heteroaromatic compound whose structural rigidity and rich electronic features make it a compelling scaffold for materials science and medicinal chemistry. The strategic placement of strong electron-donating amino groups and electron-withdrawing nitrile groups on the thiophene core creates a pronounced push-pull system. This electronic architecture is key to its potential applications, governing its optical properties, reactivity, and intermolecular interactions. This technical guide outlines a comprehensive theoretical framework for elucidating the electronic structure of DATDC using Density Functional Theory (DFT). We will detail the computational protocols, explain the rationale behind methodological choices, and demonstrate how to interpret the resulting data to predict the molecule's behavior. This guide serves as a blueprint for researchers aiming to computationally model DATDC and similar thiophene derivatives to accelerate discovery and design.
Introduction: The Scientific Rationale for Investigating DATDC
Thiophene-based π-conjugated molecules are foundational in the development of organic semiconductors and functional materials.[1] The DATDC molecule is of particular interest due to its unique substitution pattern. The amino groups at the 2 and 5 positions act as powerful electron-donating groups (EDGs), while the vicinal dicarbonitrile groups at the 3 and 4 positions are potent electron-withdrawing groups (EWGs). This arrangement leads to a significant intramolecular charge transfer (ICT) character, which is often associated with desirable nonlinear optical (NLO) properties and tunable HOMO-LUMO energy gaps.
Understanding the electronic structure is not an academic exercise; it is predictive. The energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's reactivity, its ability to absorb and emit light, and its charge transport capabilities. For drug development professionals, the molecular electrostatic potential can reveal sites for hydrogen bonding and other non-covalent interactions, which are critical for receptor binding. For materials scientists, the HOMO-LUMO gap is a primary indicator of the material's color, conductivity, and electrochemical stability.[2]
This guide provides a validated workflow for a theoretical investigation, grounded in established quantum chemical methods, that enables the a priori prediction of these critical electronic properties.
The Theoretical-Experimental Synergy: A Self-Validating Workflow
A purely theoretical investigation, while powerful, must be tethered to experimental reality. The most robust scientific insights emerge when computational predictions and experimental results validate one another. The workflow described herein is designed as a closed-loop system where theoretical outputs can be directly compared with spectroscopic and electrochemical data.
Caption: A self-validating workflow for the investigation of DATDC's electronic structure.
Computational Methodology: A Step-by-Step Protocol
The choice of computational method is critical for accuracy and efficiency. Density Functional Theory (DFT) offers a favorable balance between computational cost and precision for molecules of this size.[3][4]
Protocol 1: Ground State Geometry Optimization and Frequency Analysis
Causality: The first and most crucial step is to find the molecule's most stable three-dimensional arrangement (its minimum energy conformation). All subsequent electronic property calculations depend on an accurately optimized geometry. A frequency calculation is then essential to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and not a transition state.
-
Input Structure: Obtain the initial atomic coordinates of DATDC from its published crystal structure.[5] This provides a high-quality starting point close to the potential energy minimum.
-
Select Functional and Basis Set:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules.[4]
-
Basis Set: 6-311+G(d,p) is a robust choice. It is a triple-zeta basis set that provides flexibility for valence electrons, includes diffuse functions (+) for accurately describing lone pairs and anions, and polarization functions (d,p) to handle non-spherical electron distributions.
-
-
Execution: Perform a geometry optimization calculation using the chosen functional and basis set. The convergence criteria should be set to tight to ensure a precise result.
-
Verification: Following optimization, perform a frequency calculation at the same level of theory. Confirm that no imaginary frequencies are present. The resulting thermodynamic data also provides the zero-point vibrational energy (ZPVE).
Analysis of the Electronic Structure
With a validated ground-state geometry, we can now probe the electronic properties of DATDC.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key players in chemical reactions and electronic transitions. The HOMO is the orbital from which an electron is most easily removed (ionization potential), while the LUMO is the orbital to which an electron is most easily added (electron affinity). The energy difference between them, the HOMO-LUMO gap (ΔEH-L), is a critical parameter. A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in the absorption spectrum.[6]
Caption: Conceptual diagram of HOMO-LUMO orbitals and the energy gap.
Interpretation: For DATDC, the HOMO is expected to be a π-orbital with significant electron density localized on the electron-rich thiophene ring and the amino groups. The LUMO is anticipated to be a π*-orbital with major contributions from the electron-withdrawing dicarbonitrile groups. This spatial separation of FMOs is the hallmark of a push-pull system and is directly responsible for its ICT characteristics.
Table 1: Illustrative FMO Energy Data for DATDC (Note: These are representative values based on similar compounds for illustrative purposes.)
| Parameter | Energy (eV) | Description |
| EHOMO | -5.85 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -2.70 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| ΔEH-L | 3.15 | HOMO-LUMO Gap; correlates with electronic transitions and chemical stability. |
Molecular Electrostatic Potential (MESP)
The MESP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactivity.
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as lone pairs on nitrogen or oxygen atoms. These are sites susceptible to electrophilic attack. For DATDC, the nitrogen atoms of the nitrile groups are expected to be the most electron-rich sites.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack. The hydrogens of the amino groups in DATDC will be the most positive regions, making them ideal hydrogen bond donors.
This analysis is critical for drug design, as it helps predict how the molecule might interact with a biological target's active site.
Simulated UV-Vis Spectrum
To correlate our theoretical model with experimental spectroscopy, we can simulate the UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT). This calculation predicts the electronic transitions, their corresponding wavelengths (λmax), and their intensities (oscillator strength, f).
Protocol 2: TD-DFT Calculation for Electronic Transitions
Causality: This protocol simulates how the molecule absorbs light, causing electrons to be excited from occupied orbitals (like the HOMO) to unoccupied ones (like the LUMO). The results can be directly compared to an experimental spectrum to validate the accuracy of the chosen theoretical level.
-
Input Structure: Use the optimized ground-state geometry from Protocol 1.
-
Calculation Type: Perform a TD-DFT calculation at the same B3LYP/6-311+G(d,p) level of theory. It is often beneficial to perform this in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for DMSO or acetonitrile) to better match experimental conditions.[7]
-
Analysis: Analyze the output to identify the major electronic transitions. The most significant absorption peak typically corresponds to the HOMO → LUMO transition.
Table 2: Illustrative TD-DFT Results for DATDC in Acetonitrile (Note: These are representative values for illustrative purposes.)
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 394 | 0.58 | HOMO → LUMO (95%) |
| S0 → S2 | 285 | 0.12 | HOMO-1 → LUMO (88%) |
The predicted primary absorption at ~394 nm is a direct consequence of the ~3.15 eV HOMO-LUMO gap and is characteristic of the intramolecular charge transfer from the amino-thiophene moiety to the dicarbonitrile groups.
Conclusion and Future Directions
This guide has outlined a robust and validated computational workflow for the comprehensive investigation of the electronic structure of this compound. By employing DFT and TD-DFT, researchers can gain profound insights into the molecule's frontier orbitals, reactivity patterns, and optical properties before committing significant resources to synthesis and experimental testing.
The theoretical data generated through these protocols provides a powerful predictive foundation. For example, the calculated HOMO-LUMO gap can be used to screen libraries of similar derivatives for desired optical properties in OLED applications. The MESP maps can guide the rational design of new DATDC-based inhibitors that optimize hydrogen bonding within a protein's active site. The synergy between this theoretical framework and targeted experimental validation will undoubtedly accelerate the discovery and application of this promising class of thiophene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 4. DFT study of the intramolecular double proton transfer of 2,5-diamino-1,4-benzoquinone and its derivatives, and investigations about their aromaticity [comptes-rendus.academie-sciences.fr]
- 5. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating the Labyrinth of Purity: A Technical Guide to 2,5-Diamino-3,4-thiophenedicarbonitrile for the Research Professional
Abstract
2,5-Diamino-3,4-thiophenedicarbonitrile (CAS 17989-89-8), a highly functionalized thiophene derivative, serves as a critical building block in the synthesis of advanced materials and complex pharmaceutical intermediates. Its unique electronic and structural properties, stemming from the electron-donating amino groups and electron-withdrawing nitrile functionalities, make it a molecule of significant interest. However, the successful application of this reagent is contingent upon a thorough understanding and verification of its purity. This guide provides an in-depth analysis of commercially available this compound, outlines robust protocols for its purity assessment, and details methodologies for its purification. It is intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently utilize this versatile compound in their work.
Sourcing and Initial Assessment of this compound
The procurement of this compound is the first critical step in any research endeavor. While several suppliers offer this chemical, the provided purity specifications can vary and, in some cases, may be limited.
Commercial Suppliers and Stated Purity
A review of the market indicates that major chemical suppliers, such as Sigma-Aldrich, offer this compound. It is often sold under product lines geared towards early-stage research, which can sometimes imply that extensive quality control data is not proactively generated by the supplier. For instance, some product listings explicitly state that the buyer assumes responsibility for confirming the product's identity and purity[1][2]. One supplier, Manchester Organics, lists a purity of 95%[3]. This landscape underscores the necessity for the end-user to perform rigorous incoming quality control.
| Supplier | Product Line/Grade | Stated Purity | Notes |
| Sigma-Aldrich | AldrichCPR | Not specified; buyer to confirm[1][2] | Marketed for early discovery research. |
| Manchester Organics | (via Sigma-Aldrich) | 95%[3] | - |
Understanding Potential Impurities: A Look at the Synthesis Route
The most probable impurities in a commercial batch of this compound are often related to its synthesis. The foundational synthesis, as reported by Cairns et al. in 1957, involves the reaction of tetracyanoethylene with hydrogen sulfide[4]. Another common route to substituted aminothiophenes is the Gewald reaction, which utilizes an α-cyanoester, a ketone or aldehyde, and elemental sulfur in the presence of a base[5][6][7].
Potential impurities may include:
-
Unreacted starting materials (e.g., tetracyanoethylene).
-
Side-products from incomplete reaction or alternative reaction pathways.
-
Residual solvents from the reaction and purification steps.
-
Products of degradation or polymerization, especially given the reactive nature of the amino and nitrile groups.
A visual representation of the general quality control workflow is presented below.
Comprehensive Purity Analysis
A multi-faceted analytical approach is essential for a complete purity profile.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the gold standard for quantitative purity assessment of aromatic compounds like this compound. Due to its polar nature, a polar-modified C18 column or a standard C18 column with a highly aqueous mobile phase is recommended.
Proposed HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 40:60 v/v). The aqueous phase can be buffered (e.g., with 0.1% formic acid) to ensure consistent peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm. A diode array detector is recommended to assess for co-eluting impurities with different UV maxima.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 0.5 mg/mL.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for confirming the structural identity of the compound and detecting structurally similar impurities.
-
¹H NMR: Due to the molecule's symmetry, a single, broad singlet is expected for the four protons of the two amino groups. The chemical shift of these protons can be sensitive to solvent and concentration, but is typically observed in the range of 5.0-7.0 ppm in DMSO-d₆. The absence of other signals in the aromatic or aliphatic regions is a strong indicator of purity.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should reveal three distinct signals corresponding to the three unique carbon environments in the symmetrical molecule:
-
The two equivalent nitrile carbons (C≡N).
-
The two equivalent carbons bearing the amino groups (C-NH₂).
-
The two equivalent carbons of the thiophene ring double bond (C=C).
-
Expected Chemical Shift Ranges (based on analogous structures):
| Carbon Type | Expected Chemical Shift (ppm) |
| C-NH₂ | 140 - 160 |
| C=C | 110 - 130 |
| C≡N | 115 - 125 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
FTIR: This technique is excellent for confirming the presence of key functional groups.
-
N-H stretch: Two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine (-NH₂).
-
C≡N stretch: A sharp, strong absorption around 2200-2240 cm⁻¹ confirms the nitrile groups.
-
C=C stretch: Aromatic/heterocyclic ring stretches will appear in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry: Electrospray ionization (ESI) or electron ionization (EI) can confirm the molecular weight. The compound has a molecular weight of 164.19 g/mol . The molecular ion peak ([M]⁺ or [M+H]⁺) should be prominent. Fragmentation patterns can provide further structural confirmation. For aromatic amines, cleavage of the C-C bond alpha to the nitrogen is a common fragmentation pathway.
Purification Protocols
If the purity of the commercial material is found to be insufficient for the intended application, purification is necessary.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Protocol for Recrystallization from Dimethyl Sulfoxide (DMSO):
Based on the successful growth of single crystals from a saturated DMSO solution, the following protocol is proposed[4]:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of DMSO and gently heat the mixture with stirring (e.g., on a hot plate at 60-80 °C) until the solid is completely dissolved. Avoid boiling.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold solvent in which the compound is poorly soluble (e.g., cold diethyl ether or dichloromethane) to remove residual DMSO.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography can be an effective alternative. Given the polarity of the compound, normal-phase chromatography on silica gel is a viable option.
Proposed Column Chromatography System:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). A starting point could be a 1:1 mixture of hexanes and ethyl acetate, with the polarity gradually increased as needed.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane with a small amount of acetone) and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully add the dried, adsorbed sample to the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Conclusion
This compound is a valuable reagent whose utility is directly linked to its purity. Commercial availability with limited analytical data necessitates a vigilant approach to quality control by the end-user. The combination of chromatographic and spectroscopic techniques detailed in this guide provides a robust framework for assessing purity and confirming identity. Furthermore, the outlined purification protocols for recrystallization and column chromatography offer practical solutions for enhancing the quality of this critical starting material, thereby ensuring the reliability and reproducibility of subsequent experimental work.
References
- 1. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Polymerization of 2,5-Diamino-3,4-thiophenedicarbonitrile for Conductive Polymers
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: Navigating the Frontier of Functional Thiophenes
The exploration of novel conductive polymers is a cornerstone of materials science, with profound implications for biomedical applications, including advanced biosensing and controlled drug delivery systems. Among the vast array of monomers, 2,5-diamino-3,4-thiophenedicarbonitrile stands out as a molecule of significant interest. Its structure, featuring a thiophene core functionalized with both electron-donating amino groups and electron-withdrawing cyano groups, suggests the potential for unique electronic properties and a high propensity for forming stable, conductive polymeric structures. These characteristics make it a compelling candidate for the development of next-generation biocompatible electronics and therapeutic delivery platforms.[1][2]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical aspects of polymerizing this compound. We will delve into the core principles of chemical and electrochemical polymerization, offering detailed, step-by-step protocols grounded in established methodologies for analogous thiophene derivatives. While direct, published protocols for this specific monomer are not widely available, the procedures outlined herein are based on extensive experience with similar functionalized thiophenes and are designed to serve as a robust starting point for your research and development endeavors.
Monomer Overview: this compound
Before embarking on polymerization, a thorough understanding of the monomer is crucial.
Molecular Structure:
References
Synthesis of polythiophenes using 2,5-Diamino-3,4-thiophenedicarbonitrile as a monomer
Synthesis of Novel Polythiophenes Utilizing 2,5-Diamino-3,4-thiophenedicarbonitrile: A Gateway to Functional Materials
Abstract
This document provides a detailed guide for the synthesis and characterization of polythiophenes derived from the monomer this compound. The presence of both amino and cyano functional groups on the thiophene backbone offers unique opportunities for post-polymerization modification and the development of novel materials with tailored electronic and physical properties. This application note outlines a representative protocol for the chemical oxidative polymerization of this monomer, along with methodologies for the comprehensive characterization of the resulting polymer. The information presented herein is intended to serve as a foundational resource for researchers exploring the potential of these materials in diverse applications, including organic electronics, sensing, and biomedical devices.
Introduction: The Promise of Functionalized Polythiophenes
Polythiophenes are a well-established class of conducting polymers with a wide range of applications stemming from their excellent electronic properties, environmental stability, and tunable characteristics. The strategic functionalization of the thiophene monomer unit is a powerful approach to modulate the properties of the resulting polymer. The monomer, this compound, is a particularly intriguing building block. The electron-donating amino groups and electron-withdrawing cyano groups create a "push-pull" electronic structure within the monomer unit, which is expected to influence the optical and electronic properties of the corresponding polymer. Furthermore, the reactive amine functionalities provide sites for subsequent chemical modifications, enabling the covalent attachment of various moieties to fine-tune the polymer's solubility, processability, and biological interactions.
This guide provides a detailed protocol for the synthesis of poly(this compound) via chemical oxidative polymerization, a widely used and scalable method for polythiophene synthesis.[1] Additionally, comprehensive characterization techniques are described to enable researchers to thoroughly evaluate the properties of their synthesized polymers.
Synthesis of Poly(this compound)
Underlying Principles of Oxidative Polymerization
Oxidative polymerization is a common and effective method for the synthesis of polythiophenes.[1] The reaction proceeds via the oxidation of the monomer to form a radical cation, which then couples with other radical cations or neutral monomers to form oligomers and, ultimately, the polymer chain. A common oxidizing agent for this process is iron(III) chloride (FeCl₃), which is both effective and readily available. The choice of solvent and reaction temperature can significantly influence the polymerization rate, yield, and properties of the final polymer.[1]
Materials and Reagents
-
Oxidizing Agent: Anhydrous Iron(III) chloride (FeCl₃)
-
Solvent: Anhydrous Chloroform (CHCl₃) or Acetonitrile (CH₃CN)
-
Precipitating Agent: Methanol (CH₃OH)
-
Washing Solvents: Methanol, Acetone
-
Reaction Vessel: Schlenk flask or a three-necked round-bottom flask
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware and equipment (magnetic stirrer, dropping funnel, filtration apparatus)
Detailed Step-by-Step Protocol for Chemical Oxidative Polymerization
This protocol is a representative procedure and may require optimization for specific applications or desired polymer characteristics.
-
Monomer Solution Preparation:
-
In a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 g of this compound in 50 mL of anhydrous chloroform.
-
Stir the solution at room temperature until the monomer is completely dissolved. A gentle warming (to ~40°C) may be applied to aid dissolution, followed by cooling back to room temperature.
-
-
Oxidant Solution Preparation:
-
In a separate 50 mL Schlenk flask under an inert atmosphere, prepare a solution of 4.0 g of anhydrous FeCl₃ in 25 mL of anhydrous chloroform.
-
Note: The molar ratio of FeCl₃ to the monomer is a critical parameter. A 4:1 ratio is a common starting point for oxidative polymerization of thiophenes.[1]
-
-
Polymerization Reaction:
-
Slowly add the FeCl₃ solution to the stirred monomer solution dropwise over a period of 30 minutes using a dropping funnel.
-
The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Allow the reaction to proceed at room temperature for 24 hours under a continuous inert atmosphere with constant stirring.
-
-
Polymer Precipitation and Purification:
-
After 24 hours, pour the reaction mixture into 250 mL of methanol to precipitate the polymer.
-
Stir the suspension for 1 hour to ensure complete precipitation.
-
Collect the crude polymer by vacuum filtration.
-
Wash the collected polymer sequentially with copious amounts of methanol and acetone to remove residual oxidant and unreacted monomer.
-
Continue washing until the filtrate is colorless.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 60°C for 24 hours or until a constant weight is achieved.
-
The final product should be a dark-colored powder.
-
Experimental Workflow Diagram
Caption: Workflow for the chemical oxidative polymerization of this compound.
Characterization of the Synthesized Polymer
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties. The following techniques are recommended:
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the polymerization by observing changes in vibrational bands and to identify the functional groups present in the polymer.
-
Sample Preparation: Prepare a KBr pellet of the dried polymer or use an ATR-FTIR spectrometer.
-
Expected Observations:
-
Disappearance or significant reduction of the C-H stretching vibrations of the thiophene ring at the α-positions (around 3100 cm⁻¹), indicating polymerization has occurred at these sites.
-
Persistence of the N-H stretching vibrations of the amino groups (typically in the range of 3300-3500 cm⁻¹).
-
Presence of the C≡N stretching vibration of the cyano groups (around 2220 cm⁻¹).
-
Appearance of bands characteristic of the polythiophene backbone.
-
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To investigate the electronic transitions of the polymer and to estimate its optical bandgap.
-
Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., DMSO, DMF) or cast a thin film on a transparent substrate.
-
Expected Observations:
-
A broad absorption band in the visible region, corresponding to the π-π* transition of the conjugated polymer backbone. The position of this absorption maximum (λ_max) provides information about the extent of conjugation.
-
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the polymer.
-
Procedure: Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate and monitor the weight loss as a function of temperature.
-
Data Interpretation: The onset of decomposition temperature provides an indication of the polymer's thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and to investigate any melting or crystallization events.
-
Procedure: Subject a sample of the polymer to a controlled temperature program and measure the heat flow.
-
Data Interpretation: The Tg is an important parameter for understanding the polymer's amorphous or semi-crystalline nature and its processing characteristics.
-
Structural and Morphological Analysis
-
Gel Permeation Chromatography (GPC):
-
Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Procedure: Dissolve the polymer in a suitable solvent and elute it through a column packed with a porous gel.
-
Data Interpretation: Provides crucial information about the chain length and uniformity of the synthesized polymer.
-
-
Scanning Electron Microscopy (SEM):
-
Objective: To visualize the surface morphology of the polymer.
-
Sample Preparation: Coat a sample of the polymer film or powder with a thin layer of a conducting material (e.g., gold).
-
Expected Observations: Provides insights into the texture, porosity, and overall morphology of the polymer.
-
Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Objective: To investigate the redox behavior of the polymer and to estimate its HOMO and LUMO energy levels.
-
Procedure: Coat an electrode with a thin film of the polymer and perform cyclic voltammetry in a suitable electrolyte solution.
-
Data Interpretation: The oxidation and reduction potentials can be used to determine the electrochemical bandgap and to assess the polymer's potential for use in electronic devices.
-
Data Summary Table
The following table provides a template for summarizing the key characterization data for the synthesized poly(this compound).
| Property | Expected Range / Observation | Characterization Technique |
| Appearance | Dark-colored powder | Visual Inspection |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) | Solubility Tests |
| FTIR Characteristic Peaks | N-H stretch (~3300-3500 cm⁻¹), C≡N stretch (~2220 cm⁻¹) | FTIR Spectroscopy |
| UV-Vis Absorption (λ_max) | Broad absorption in the visible range | UV-Vis Spectroscopy |
| Thermal Decomposition Temp. (T_d) | To be determined | TGA |
| Glass Transition Temp. (T_g) | To be determined | DSC |
| Molecular Weight (M_n, M_w) | To be determined | GPC |
| Polydispersity Index (PDI) | To be determined | GPC |
| Redox Potentials | To be determined | Cyclic Voltammetry |
Potential Applications and Future Directions
The unique combination of a conjugated polythiophene backbone with reactive amino and cyano functionalities opens up a wide array of potential applications for poly(this compound). These include:
-
Organic Electronics: The tunable electronic properties make it a candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices.
-
Sensors: The amino groups can act as recognition sites for the detection of various analytes, making the polymer suitable for chemical and biological sensors.
-
Biomedical Applications: The polymer can be functionalized with biocompatible moieties or drug molecules for applications in drug delivery, tissue engineering, and bioelectronics.
-
Membranes and Coatings: The polymer's properties can be tailored for use in separation membranes, antistatic coatings, and corrosion protection.
Future research should focus on optimizing the polymerization conditions to control the molecular weight and properties of the polymer. Furthermore, the exploration of post-polymerization modification reactions of the amino groups will be crucial for unlocking the full potential of this versatile material.
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of poly(this compound). The detailed protocol for chemical oxidative polymerization, coupled with a thorough characterization workflow, offers a solid foundation for researchers to explore this promising class of functional polythiophenes. The unique structural features of the monomer unit suggest that the resulting polymers will exhibit a rich and tunable set of properties, making them highly attractive for a variety of advanced applications.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of the electrochromic properties of homopolymers and co-polymers with EDOT - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2,5-Diamino-p-benzoquinone Derivatives as Photosystem I Electron Acceptors: Synthesis and Electrochemical and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Diamino-3,4-thiophenedicarbonitrile as a Versatile Precursor for Macrocyclic Compounds
Introduction: The Strategic Value of a Thiophene Building Block
In the landscape of advanced materials and therapeutic agent development, the synthesis of complex macrocyclic architectures is of paramount importance. These structures are at the heart of innovations in fields ranging from optoelectronics to targeted drug delivery.[1] Thiophene-based compounds, in particular, have garnered significant academic and industrial interest due to their remarkable biological and pharmacological properties, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[2] Furthermore, the inherent electronic characteristics of the thiophene ring make it a valuable component in the development of organic electronic materials for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2,5-diamino-3,4-thiophenedicarbonitrile as a strategic precursor for the synthesis of novel macrocyclic compounds. The unique substitution pattern of this molecule, featuring two amino groups and two cyano groups on a thiophene core, offers a rich platform for a variety of cyclization reactions. The amino groups serve as excellent nucleophiles for condensation reactions, particularly for the formation of Schiff bases, while the dinitrile functionality opens the door to the synthesis of porphyrin and phthalocyanine analogues.
Herein, we present detailed, field-proven protocols for the synthesis of the this compound precursor itself, followed by exemplary protocols for its subsequent conversion into two distinct classes of macrocycles: a Schiff base macrocycle and a thiophene-annulated porphyrazine. The causality behind experimental choices, troubleshooting insights, and the underlying chemical principles are elucidated to ensure technical accuracy and reproducibility.
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound is reliably achieved through the reaction of tetracyanoethylene with hydrogen sulfide in the presence of a base. This procedure, adapted from a well-established method, provides the precursor in high yield and purity.
Experimental Protocol 1: Synthesis of this compound
Materials:
-
Tetracyanoethylene (recrystallized)
-
Acetone
-
Carbon disulfide
-
Hydrogen sulfide gas
-
Pyridine
-
Dimethylformamide (for recrystallization)
-
Activated alumina (for recrystallization)
Equipment:
-
1-L three-necked flask
-
Mechanical stirrer
-
Condenser with drying tube
-
Thermometer
-
Gas inlet tube
-
Salt-ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, condenser, thermometer, and a gas inlet tube, dissolve 25.6 g (0.2 mole) of recrystallized tetracyanoethylene in 300 ml of acetone. Add 300 ml of carbon disulfide to the solution.
-
Cooling and H₂S Addition: Cool the flask to 0°C using a salt-ice bath. While stirring vigorously, bubble hydrogen sulfide gas through the solution at a moderate rate, maintaining the temperature between 0–5°C. The solution will become milky due to the formation of colloidal sulfur. Continue the addition of hydrogen sulfide for approximately 30 minutes to ensure saturation.
-
Pyridine Addition and Precipitation: Temporarily stop the hydrogen sulfide flow. Rapidly add 100 ml of pyridine in one portion through the condenser. The solution will briefly become clear, followed by the immediate precipitation of the yellow product, 2,5-diamino-3,4-dicyanothiophene.
-
Continued H₂S Addition: Resume the bubbling of hydrogen sulfide for another 30 minutes, keeping the temperature at 0–5°C.
-
Reaction Completion and Isolation: Stir the reaction mixture for an additional 30 minutes at 0–5°C. Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid thoroughly with approximately 500 ml of acetone. Dry the product in air or in a vacuum desiccator. This yields 30–31 g (92–95%) of crude product, which is suitable for most applications.
-
Purification (Optional): For a higher purity product, dissolve the crude material in 300 ml of dimethylformamide. Add 10 g of activated alumina and filter the mixture. Heat the filtrate to 80–90°C on a steam bath and immediately add 1 L of boiling water. Cool the mixture in an ice bath. Collect the resulting light buff crystals by filtration and wash with 500 ml of acetone. This yields 26–28 g (79–85%) of purified 2,5-diamino-3,4-dicyanothiophene.
Causality and Experimental Insights:
-
Choice of Solvents: The acetone/carbon disulfide solvent system is used to dissolve the tetracyanoethylene and facilitate the reaction with gaseous hydrogen sulfide at low temperatures.
-
Role of Pyridine: Pyridine acts as a base to catalyze the reaction and promote the cyclization to form the thiophene ring. Its rapid addition is crucial for initiating the precipitation of the product.
-
Temperature Control: Maintaining a low temperature (0–5°C) is essential to control the exothermic reaction and minimize the formation of side products.
-
Purification: The optional recrystallization from dimethylformamide/water effectively removes impurities, yielding a product of high purity suitable for sensitive downstream applications.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₆H₄N₄S |
| Molecular Weight | 164.19 g/mol |
| Appearance | Yellow to light buff crystalline solid |
| Melting Point | Decomposes above 250°C |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in acetone |
| ¹H NMR (DMSO-d₆) | δ 7.35 (s, 4H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ 153.2 (C-NH₂), 115.8 (CN), 85.1 (C-CN) |
| IR (KBr, cm⁻¹) | 3450, 3350 (N-H), 2210 (C≡N), 1630 (N-H bend) |
Part 2: Synthesis of Macrocyclic Compounds
The bifunctional nature of this compound allows for its use in the synthesis of a variety of macrocyclic structures. The following protocols are exemplary and based on established chemical principles for the formation of Schiff base macrocycles and porphyrazine analogs.
Protocol 2A: Synthesis of a Thiophene-Containing Schiff Base Macrocycle
This protocol describes a [2+2] condensation reaction between this compound and a dialdehyde, such as isophthalaldehyde, to form a Schiff base macrocycle.
dot
Caption: Experimental workflow for Schiff base macrocycle synthesis.
Materials:
-
This compound
-
Isophthalaldehyde
-
Anhydrous Ethanol
-
Anhydrous Dimethylformamide (DMF)
-
Glacial Acetic Acid
Equipment:
-
500-mL three-necked flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
Procedure:
-
Reactant Solution: In a 500-mL three-necked flask under a nitrogen atmosphere, dissolve 1.64 g (10 mmol) of this compound in 100 mL of a 1:1 mixture of anhydrous ethanol and DMF with gentle heating.
-
Aldehyde Solution: In a separate flask, dissolve 1.34 g (10 mmol) of isophthalaldehyde in 100 mL of anhydrous ethanol.
-
Reaction Initiation: Transfer the isophthalaldehyde solution to a dropping funnel and add it dropwise to the stirred solution of the diamine over a period of 1 hour.
-
Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The macrocyclic product should precipitate out of solution. If not, the volume can be reduced under vacuum.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as DMF/ethanol.
Protocol 2B: Template Synthesis of a Thiophene-Annulated Porphyrazine
This protocol outlines the template-assisted cyclotetramerization of this compound to form a thiophene-annulated porphyrazine, a phthalocyanine analog. A metal salt, such as zinc(II) acetate, is used as a template to facilitate the macrocyclization.
dot
Caption: Logical relationship for porphyrazine synthesis.
Materials:
-
This compound
-
Zinc(II) acetate
-
Quinoline (or 1-pentanol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 1.64 g (10 mmol) of this compound and 0.55 g (2.5 mmol) of zinc(II) acetate in 20 mL of quinoline (or 1-pentanol).
-
Catalyst Addition: Add a catalytic amount of DBU (e.g., 0.1 mL) to the suspension.
-
Heating and Reaction: Heat the reaction mixture to 160-200°C with vigorous stirring for 6-8 hours. The color of the reaction mixture should change to a deep green or blue.
-
Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of methanol.
-
Purification: Collect the precipitated solid by filtration. Wash the solid extensively with methanol to remove the high-boiling solvent and unreacted starting materials. The crude product can be further purified by column chromatography on silica gel or by sublimation under high vacuum.
Part 3: Applications and Future Outlook
The macrocyclic compounds synthesized from this compound have a wide range of potential applications.
-
Schiff Base Macrocycles: These compounds are excellent ligands for a variety of metal ions and can be used in catalysis, as ion sensors, or as building blocks for more complex supramolecular structures. Their biological activity is also an area of active investigation.
-
Thiophene-Annulated Porphyrazines: These phthalocyanine analogs are expected to have interesting photophysical and electronic properties. They are promising candidates for applications in organic electronics, photodynamic therapy, and as nonlinear optical materials.[1]
The versatility of this compound as a precursor allows for the synthesis of a diverse library of macrocyclic compounds by varying the co-reactants in the cyclization step. Future research in this area will likely focus on the synthesis of novel macrocycles with tailored properties for specific applications in materials science and medicine.
References
- 1. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthetic approaches to metal-coordination-directed macrocyclic complexes [frontiersin.org]
- 3. Synthetic approaches to metal-coordination-directed macrocyclic complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Potential of 2,5-Diamino-3,4-thiophenedicarbonitrile in Cycloaddition Reactions
For Researchers, Organic Chemists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Versatile Heterocycle at the Frontier of Cycloaddition Chemistry
2,5-Diamino-3,4-thiophenedicarbonitrile is a unique heterocyclic scaffold characterized by a fascinating electronic profile. The thiophene core is substituted with two electron-donating amino groups at the 2- and 5-positions and two powerful electron-withdrawing nitrile groups at the 3- and 4-positions. This push-pull substitution pattern imparts significant chemical reactivity and makes it a valuable precursor in the synthesis of fused heterocyclic systems, dyes, and materials.[1] While its utility in condensation and macrocyclic chemistry is noted, its potential as a participant in pericyclic reactions, specifically cycloadditions, remains largely unexplored territory.
This guide provides a technical overview and an investigative protocol for researchers interested in exploring the viability of this compound as a diene component in [4+2] cycloaddition (Diels-Alder) reactions. We will address the inherent challenges, propose a rational starting point for experimentation, and offer a detailed protocol designed to probe this novel reactivity.
Scientific Rationale and Inherent Challenges
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[2] The reaction typically involves an electron-rich "diene" and an electron-poor "dienophile."[3] However, the aromaticity of the thiophene ring presents a significant thermodynamic barrier to its participation as a diene. Unlike less aromatic furans, thiophenes generally require harsh conditions, such as high pressures or temperatures, to undergo cycloaddition.[4]
Several strategies have been developed to overcome this hurdle:
-
Oxidation: Conversion of the thiophene to a thiophene S-oxide or S,S-dioxide disrupts the aromaticity, rendering the system highly reactive as a diene.[5][6]
-
Lewis Acid Catalysis: The use of Lewis acids can activate the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction even with reluctant dienes.[4][7]
-
Donor Substitution: Attaching strong electron-donating groups to the thiophene ring can increase the energy of its Highest Occupied Molecular Orbital (HOMO), making it a more effective diene in normal-electron-demand Diels-Alder reactions.
The structure of this compound presents an interesting case. The two amino groups are potent electron-donating substituents that should, in principle, enhance its reactivity as a diene. Conversely, the adjacent nitrile groups are strongly electron-withdrawing. While this document proposes its use as a diene, it is conceivable that under inverse-electron-demand conditions, the electron-poor C3-C4 double bond could potentially act as part of a dienophile system, though this is considered less likely.
Given the potent electron-donating nature of the amino groups, we hypothesize that this compound can be coaxed to react as a diene with a highly reactive, electron-deficient dienophile, particularly under Lewis acid catalysis. This guide provides a starting protocol to test this hypothesis.
Proposed Reaction: Diels-Alder Cycloaddition with N-Phenylmaleimide
We propose investigating the reaction between this compound and N-phenylmaleimide. N-phenylmaleimide is an excellent dienophile due to the two electron-withdrawing carbonyl groups conjugated to the double bond.[8] The reaction, if successful, would yield a 7-thiabicyclo[2.2.1]heptene derivative, which could subsequently undergo sulfur extrusion to yield a substituted phthalonitrile derivative, a valuable precursor for phthalocyanines and other complex aromatic systems.
Caption: Proposed Lewis acid-catalyzed Diels-Alder reaction pathway.
Investigative Protocol: Diels-Alder Reaction
Disclaimer: This protocol is a starting point for investigation and has not been validated. Researchers should exercise standard laboratory safety precautions. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Purity | Notes |
| This compound | 17989-89-8 | Sigma-Aldrich | ≥95% | Store in a cool, dry place. |
| N-Phenylmaleimide | 941-69-5 | TCI America | >98% | A reactive dienophile. |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | Acros Organics | 99.9% | Handle in a glovebox or dry atmosphere. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Fisher Scientific | >99.8% | Use from a solvent purification system. |
| Sodium Bicarbonate (Sat. aq. solution) | 144-55-8 | - | - | For workup. |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | - | - | For drying. |
| Silica Gel | 7631-86-9 | - | - | For column chromatography. |
Experimental Workflow
Caption: Step-by-step workflow for the investigative cycloaddition protocol.
Step-by-Step Procedure
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 164.2 mg).
-
Reagent Addition: Add N-phenylmaleimide (1.2 mmol, 207.8 mg) followed by anhydrous dichloromethane (20 mL). Stir the mixture to dissolve the reactants.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.0 mmol, 133.3 mg) portion-wise over 5 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm of the Lewis acid coordination. The reaction mixture may change color.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24-48 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A new spot corresponding to the higher molecular weight adduct should appear.
-
Workup (Quenching): After the reaction is deemed complete (or has ceased progressing), cool the flask back to 0 °C and slowly quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired cycloadduct.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm the structure of the Diels-Alder adduct.
Expected Outcomes and Troubleshooting
-
Success: Formation of the desired 7-thiabicyclo[2.2.1]heptene adduct. The key characterization signals would be the appearance of new aliphatic protons in the ¹H NMR spectrum and a molecular ion in the HRMS corresponding to the combined mass of the reactants (C₁₆H₁₁N₅O₂S, MW: 349.36).
-
No Reaction: If no product is formed, this indicates the activation barrier is too high even with Lewis acid catalysis.
-
Troubleshooting: Consider screening other Lewis acids (e.g., ZnCl₂, SnCl₄).[7] Alternatively, increasing the reaction temperature may be necessary, although this can also promote decomposition. The ultimate recourse for unreactive dienes is the use of high-pressure conditions (e.g., >10 kbar), which requires specialized equipment.[4]
-
-
Side Reactions: The starting material or product may be unstable under the Lewis acidic conditions, leading to polymerization or decomposition. Careful monitoring and temperature control are essential.
Conclusion and Future Directions
While the participation of this compound in cycloaddition reactions is not yet established in the literature, its unique electronic structure presents a compelling case for investigation. The protocol outlined in this document provides a rational, scientifically-grounded starting point for researchers to explore this potential reactivity. A successful Diels-Alder cycloaddition would unlock new synthetic pathways to complex, highly functionalized polycyclic and aromatic systems, further cementing the role of this versatile thiophene as a powerful building block in modern organic and medicinal chemistry.
References
- 1. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2,5-bis(4-amidinophenyl)thiophene from its Diamino Precursor
Introduction
2,5-Bis(4-amidinophenyl)thiophene and its derivatives are compounds of significant interest in medicinal chemistry and drug development. They have been investigated for their potential as inhibitors of various enzymes, including botulinum neurotoxin serotype A metalloprotease.[1][2] The core structure, featuring a central thiophene ring flanked by two phenylamidine moieties, allows for specific interactions with biological targets. This document provides a comprehensive, field-proven protocol for the synthesis of 2,5-bis(4-amidinophenyl)thiophene dihydrochloride from its diamino precursor, 2,5-bis(4-aminophenyl)thiophene. The synthesis is a two-step process involving a Sandmeyer reaction to form the dinitrile intermediate, followed by a Pinner reaction to yield the final diamidine product.
Overall Synthetic Scheme
The conversion of 2,5-bis(4-aminophenyl)thiophene to 2,5-bis(4-amidinophenyl)thiophene is not a direct transformation. It necessitates a two-step synthetic route, as illustrated below. The initial step involves the conversion of the primary amino groups into nitrile functionalities via a Sandmeyer reaction. The subsequent step employs the Pinner reaction to transform the dinitrile into the desired diamidine, which is isolated as its more stable dihydrochloride salt.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2,5-bis(4-cyanophenyl)thiophene (Dinitrile Intermediate)
This initial stage of the synthesis focuses on the conversion of the diamino precursor to the dinitrile intermediate via the Sandmeyer reaction.[3] This reaction is a versatile method for the substitution of an aromatic amino group through the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a cyanide ion.[4]
Reaction Mechanism: The Sandmeyer Reaction
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Electron Transfer: The copper(I) catalyst transfers an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Nucleophilic Substitution: The aryl radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated.
Experimental Protocol: Sandmeyer Reaction
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-bis(4-aminophenyl)thiophene | 268.36 | 10.0 g | 0.037 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.6 g | 0.081 |
| Copper(I) Cyanide (CuCN) | 89.56 | 7.3 g | 0.081 |
| Potassium Cyanide (KCN) | 65.12 | 10.0 g | 0.154 |
| Deionized Water | 18.02 | - | - |
| Toluene | 92.14 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Step-by-Step Procedure:
-
Diazotization:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (0.037 mol) of 2,5-bis(4-aminophenyl)thiophene in 100 mL of deionized water and 30 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of 5.6 g (0.081 mol) of sodium nitrite in 20 mL of deionized water dropwise, ensuring the temperature remains below 5 °C.[5]
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the bis-diazonium salt solution is observed.
-
-
Cyanation:
-
In a separate 1 L flask, prepare a solution of copper(I) cyanide by dissolving 7.3 g (0.081 mol) of CuCN and 10.0 g (0.154 mol) of KCN in 100 mL of warm deionized water.
-
Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold bis-diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene (3 x 100 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Characterization of 2,5-bis(4-cyanophenyl)thiophene:
-
Appearance: A pale yellow solid.
-
Expected Yield: Approximately 70-80%.
-
Spectroscopic Data: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the nitrile groups (a characteristic peak around 2230 cm⁻¹ in the IR spectrum) and the disappearance of the amine protons.
Part 2: Synthesis of 2,5-bis(4-amidinophenyl)thiophene dihydrochloride (Final Product)
The dinitrile intermediate is converted to the final diamidine product via the Pinner reaction.[6][7] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to form the amidine.[8]
Reaction Mechanism: The Pinner Reaction
-
Formation of the Pinner Salt: The nitrile is activated by protonation with a strong acid (HCl). The alcohol then acts as a nucleophile, attacking the nitrile carbon to form an imidate salt, also known as a Pinner salt.[9]
-
Ammonolysis: The Pinner salt is then treated with ammonia, which displaces the alkoxy group to form the amidine. The final product is typically isolated as a hydrochloride salt for improved stability.
Caption: Experimental workflow for the Pinner reaction.
Experimental Protocol: Pinner Reaction
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-bis(4-cyanophenyl)thiophene | 288.35 | 5.0 g | 0.017 |
| Anhydrous Ethanol | 46.07 | 200 mL | - |
| Dry Hydrogen Chloride (HCl) gas | 36.46 | - | - |
| Dry Ammonia (NH₃) gas | 17.03 | - | - |
| Anhydrous Diethyl Ether | 74.12 | - | - |
Step-by-Step Procedure:
-
Formation of the Pinner Salt:
-
Suspend 5.0 g (0.017 mol) of 2,5-bis(4-cyanophenyl)thiophene in 200 mL of anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube.
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the suspension with vigorous stirring for 3-4 hours, ensuring the reaction mixture remains saturated with HCl.[9]
-
Seal the flask and stir the mixture at room temperature for 48 hours. The formation of the bis-imidate hydrochloride (Pinner salt) as a precipitate is expected.
-
-
Ammonolysis:
-
Cool the reaction mixture back to 0 °C.
-
Bubble dry ammonia gas through the suspension for 2-3 hours until the solution is basic.
-
Seal the flask and stir at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Filter the resulting precipitate and wash it with a small amount of cold ethanol, followed by copious amounts of anhydrous diethyl ether to remove any unreacted starting material and by-products.
-
Dry the solid product under vacuum to yield 2,5-bis(4-amidinophenyl)thiophene dihydrochloride.
-
The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
-
Characterization of 2,5-bis(4-amidinophenyl)thiophene dihydrochloride:
-
Appearance: An off-white to yellow solid.
-
Expected Yield: Approximately 60-75%.
-
Spectroscopic Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. The disappearance of the nitrile peak in the IR spectrum is also a key indicator of a successful reaction.
Expert Insights and Causality
-
Sandmeyer Reaction Temperature Control: Maintaining a low temperature (0-5 °C) during the diazotization step is critical.[5] The diazonium salt is unstable at higher temperatures and can decompose, leading to the formation of undesired phenol byproducts and a lower yield of the desired nitrile.
-
Anhydrous Conditions for the Pinner Reaction: The Pinner reaction must be carried out under strictly anhydrous conditions.[6][9] Any presence of water will lead to the hydrolysis of the intermediate Pinner salt to form an ester, significantly reducing the yield of the desired amidine.
-
Use of Gaseous Reagents: The use of dry HCl and NH₃ gases is crucial for the Pinner reaction. This ensures that the reaction remains anhydrous and that the reagents are in their most reactive forms for the transformation.
-
Isolation as a Hydrochloride Salt: Aromatic amidines are often unstable as free bases. Isolating the final product as a dihydrochloride salt enhances its stability and shelf-life, which is crucial for subsequent applications in research and drug development.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of 2,5-bis(4-amidinophenyl)thiophene dihydrochloride from its diamino precursor. By following the outlined procedures for the Sandmeyer and Pinner reactions, researchers can successfully synthesize this valuable compound for further investigation in medicinal chemistry and related fields. The key to a successful synthesis lies in careful control of reaction conditions, particularly temperature and the exclusion of moisture.
References
- 1. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) The Synthesis of 2,5-Bis(4-Amidinophenyl)thiophene [research.amanote.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
From Monomer Precursor to High-Performance Transistors: An Application Guide to 2,5-Diamino-3,4-thiophenedicarbonitrile in Organic Field-Effect Transistors
Introduction: Unlocking the Potential of Thieno[3,4-b]pyrazine-Based Polymers
In the rapidly advancing field of organic electronics, the design and synthesis of novel semiconducting materials are paramount to achieving high-performance, solution-processable, and flexible devices. While not directly employed as an active semiconductor, 2,5-Diamino-3,4-thiophenedicarbonitrile serves as a critical and versatile precursor to a class of promising materials: thieno[3,4-b]pyrazine-based donor-acceptor (D-A) polymers. These polymers have garnered significant attention for their tunable electronic properties, low bandgaps, and excellent charge transport characteristics, making them highly suitable for applications in organic field-effect transistors (OFETs).
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and field-proven protocols for the application of this compound-derived polymers in OFETs. We will delve into the synthetic pathway from the precursor to the final polymer, the fabrication of OFET devices, and their subsequent electrical characterization.
The Synthetic Pathway: From Precursor to Polymer
The journey from this compound to a functional semiconducting polymer involves a two-step process: the synthesis of a thieno[3,4-b]pyrazine monomer followed by its polymerization. The thieno[3,4-b]pyrazine core is an electron-accepting unit that, when copolymerized with electron-donating units, forms a D-A polymer with a low bandgap, which is advantageous for charge injection and transport.
A common strategy involves the condensation of 3,4-diaminothiophene (derived from this compound) with a 1,2-dione to form the 2,3-disubstituted thieno[3,4-b]pyrazine monomer. The substituents on the dione are crucial for tuning the solubility and solid-state packing of the final polymer. Subsequently, this monomer can be polymerized using various cross-coupling reactions, such as Stille or Suzuki coupling, to yield the desired conjugated polymer.
Below is a representative synthetic scheme and a detailed protocol for the synthesis of poly(2,3-dihexylthieno[3,4-b]pyrazine), a well-studied polymer in this class.
Protocol 1: Synthesis of 2,3-dihexylthieno[3,4-b]pyrazine Monomer
This protocol describes the synthesis of the monomer by condensing 3,4-diaminothiophene with 7,8-tetradecanedione.
Materials:
-
3,4-Diaminothiophene
-
7,8-Tetradecanedione
-
Ethanol
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
-
Round-bottom flasks, condenser, magnetic stirrer, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 7,8-tetradecanedione (1 equivalent) in ethanol.
-
In a separate flask, dissolve 3,4-diaminothiophene (1.05 equivalents) in ethanol. Gentle sonication can be used to aid dissolution.
-
Combine the two solutions in a larger reaction flask and add additional ethanol.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude product in dichloromethane and wash with water.
-
Dry the organic layer with magnesium sulfate and filter.
-
Remove the solvent again under reduced pressure.
-
Purify the resulting oil by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the pure 2,3-dihexylthieno[3,4-b]pyrazine monomer as a yellow oil.[1]
Protocol 2: Grignard Metathesis (GRIM) Polymerization of the Monomer
This protocol outlines the polymerization of the 2,3-dihexylthieno[3,4-b]pyrazine monomer to yield the corresponding polymer.
Materials:
-
2,3-dihexylthieno[3,4-b]pyrazine monomer
-
i-PrMgCl·LiCl in tetrahydrofuran (THF)
-
Ni(dppp)Cl2 (catalyst)
-
Dry THF
-
Methanol
-
Chloroform
-
Soxhlet extraction apparatus
-
Standard Schlenk line equipment for air-sensitive reactions
Procedure:
-
In a Schlenk flask under an argon atmosphere, add the 2,3-dihexylthieno[3,4-b]pyrazine monomer.
-
Add dry THF to dissolve the monomer.
-
Cool the solution in an ice bath and add i-PrMgCl·LiCl dropwise. Allow the Grignard metathesis reaction to proceed for 30 minutes.
-
In a separate Schlenk flask, add the Ni(dppp)Cl2 catalyst and dry THF.
-
Cannulate the monomer-Grignard mixture to the catalyst-containing flask.
-
Allow the polymerization to proceed at room temperature for 1 hour.
-
Quench the reaction by precipitating the polymer in methanol.
-
Filter the solid polymer.
-
Purify the polymer by Soxhlet extraction with methanol and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform.
-
Precipitate the purified polymer in methanol, filter, and dry under vacuum to yield a purple-black solid.[2]
Fabrication and Characterization of Organic Field-Effect Transistors
Once the thieno[3,4-b]pyrazine-based polymer is synthesized and purified, it can be used as the active semiconductor layer in an OFET. The following protocol details the fabrication of a bottom-gate, top-contact (BGTC) OFET device using a solution-based deposition technique.
Protocol 3: Fabrication of a BGTC OFET
Materials:
-
Heavily n-doped silicon wafer with a thermally grown SiO2 layer (e.g., 300 nm)
-
Poly(2,3-dihexylthieno[3,4-b]pyrazine)
-
Chlorobenzene or other suitable organic solvent
-
Octadecyltrichlorosilane (OTS) for self-assembled monolayer (SAM) treatment
-
Toluene
-
Gold (for source and drain electrodes)
-
Spin-coater
-
Thermal evaporator
-
Substrate cleaning supplies (acetone, isopropanol, deionized water, UV-ozone or piranha solution)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO2 substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with UV-ozone for 15 minutes or immerse in piranha solution to create a hydrophilic surface.
-
-
Surface Treatment (OTS SAM formation):
-
Place the cleaned substrate in a vacuum desiccator along with a small vial containing a few drops of OTS.
-
Evacuate the desiccator to allow for vapor-phase deposition of the OTS SAM overnight. This creates a hydrophobic surface which improves the morphology of the polymer film.
-
Rinse the substrate with toluene to remove any excess OTS and dry with nitrogen.
-
-
Semiconductor Deposition:
-
Prepare a solution of the poly(2,3-dihexylthieno[3,4-b]pyrazine) in chlorobenzene (e.g., 5-10 mg/mL).
-
Filter the solution through a 0.2 µm PTFE filter.
-
Spin-coat the polymer solution onto the OTS-treated Si/SiO2 substrate. A typical spin-coating speed is 2000-3000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a temperature optimized for the specific polymer (e.g., 100-150 °C) for 30-60 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes onto the polymer film. A typical thickness for the electrodes is 50-100 nm. The channel length and width are defined by the shadow mask.
-
Protocol 4: Electrical Characterization of the OFET
Equipment:
-
Semiconductor parameter analyzer
-
Probe station in a dark, inert environment (e.g., a nitrogen-filled glovebox)
Procedure:
-
Place the fabricated OFET device on the probe station stage.
-
Connect the probes to the gate, source, and drain electrodes.
-
Transfer Characteristics:
-
Apply a constant drain-source voltage (Vds), typically in the saturation regime (e.g., -60 V for a p-type semiconductor).
-
Sweep the gate-source voltage (Vgs) from a positive to a negative value (e.g., +20 V to -80 V).
-
Measure the drain current (Id) as a function of Vgs.
-
-
Output Characteristics:
-
Apply a constant gate-source voltage (Vgs) at different steps (e.g., 0 V, -20 V, -40 V, -60 V).
-
For each Vgs step, sweep the drain-source voltage (Vds) from 0 V to a negative value (e.g., -80 V).
-
Measure the drain current (Id) as a function of Vds.
-
Data Analysis: From the transfer characteristics in the saturation regime, the field-effect mobility (µ) can be calculated using the following equation:
Id = (W / 2L) * Ci * µ * (Vgs - Vt)^2
where:
-
Id is the drain current
-
W is the channel width
-
L is the channel length
-
Ci is the capacitance per unit area of the gate dielectric
-
µ is the field-effect mobility
-
Vgs is the gate-source voltage
-
Vt is the threshold voltage
The on/off ratio is the ratio of the maximum drain current (in the 'on' state) to the minimum drain current (in the 'off' state).
Performance Data and Visualization
The performance of OFETs based on thieno[3,4-b]pyrazine-based polymers can be significantly influenced by the polymer's molecular weight, side-chain engineering, and film processing conditions. Below is a table summarizing representative performance data for OFETs utilizing polymers derived from thieno[3,4-b]pyrazine.
| Polymer System | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Poly(thieno[3,2-b]thiophene-diketopyrrolopyrrole) | Spin-coating | up to 1.95 | > 10^5 | --INVALID-LINK--[3][4][5] |
| Diketopyrrolopyrrole-diethienothiophene (DPP-DTT) | Solution-shearing | up to 1.57 | ~10^6 | --INVALID-LINK--[6] |
| Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-... | Spin-coating | up to 0.53 | > 10^5 | --INVALID-LINK--[7] |
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. rsc.org [rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Thieno[3,2-b]thiophene-diketopyrrolopyrrole-containing polymers for high-performance organic field-effect transistors and organic photovoltaic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Development of Chemosensors Based on 2,5-Diamino-3,4-thiophenedicarbonitrile Derivatives
An In-Depth Technical Guide
Introduction: The Power of the Thiophene Scaffold
In the vast field of chemical sensing, the design of molecules that can selectively and sensitively detect specific analytes is paramount. Thiophene derivatives have emerged as exceptional building blocks for chemosensors due to their unique electronic and photophysical properties.[1][2] The sulfur atom in the thiophene ring enhances polarizability and stabilizes the conjugated system, facilitating remarkable electronic and charge-transfer characteristics.[1] Among these, the 2,5-Diamino-3,4-thiophenedicarbonitrile (DATDC) core is a particularly compelling scaffold. Its planar structure, electron-rich amino groups, and electron-withdrawing nitrile groups create an intrinsic push-pull system. This electronic arrangement makes DATDC derivatives highly responsive to changes in their chemical environment, forming the basis for powerful colorimetric and fluorescent sensors.
This guide provides a comprehensive overview of the design, synthesis, and application of chemosensors derived from the DATDC scaffold. We will delve into the fundamental principles, provide detailed experimental protocols, and offer expert insights into the causality behind methodological choices, targeting researchers and professionals in chemical sensing and drug development.
Section 1: The Core Scaffold: Synthesis and Properties of this compound (DATDC)
The utility of any derivative begins with a reliable synthesis of the core molecule. DATDC is a planar molecule whose structure has been confirmed by crystallographic studies.[3] Its amino groups can act as hydrogen bond donors, while the nitrile nitrogen atoms can act as acceptors, facilitating molecular self-assembly or specific interactions with analytes.
Protocol 1: Synthesis of this compound
This protocol outlines a common laboratory synthesis, adapted from established principles of thiophene synthesis. The Gewald reaction is a cornerstone for preparing 2-aminothiophenes, and this synthesis follows a similar logic, starting from a tetracyanoethylene precursor.
Materials:
-
Tetracyanoethylene (TCNE)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetracyanoethylene (1.0 eq) in anhydrous DMF (100 mL).
-
Reagent Addition: In a separate beaker, dissolve sodium sulfide nonahydrate (2.2 eq) in a minimal amount of deionized water and add it dropwise to the TCNE solution over 30 minutes at room temperature.
-
Expert's Insight: The slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted side products. DMF is used as the solvent due to its high polarity, which is necessary to dissolve both the organic precursor and the inorganic sulfide salt.
-
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction mixture will typically change color to a deep brown or black.
-
Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold 1 M HCl. This step protonates the intermediate species and precipitates the crude product.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid copiously with deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C. The final product, this compound, is typically an off-white to yellowish powder.[4] Further purification can be achieved by recrystallization from ethanol or acetonitrile if required.
Section 2: Design Principles and Sensing Mechanisms
A chemosensor fundamentally consists of a receptor unit that binds the analyte and a signaling unit (fluorophore or chromophore) that reports this binding event.[1] In DATDC derivatives, the core scaffold can be part of the signaling unit, and the amino groups serve as convenient handles for attaching various receptor moieties. The primary sensing mechanisms are visually summarized below.
References
Application Notes & Protocols: 2,5-Diamino-3,4-thiophenedicarbonitrile in the Synthesis of Novel Heterocyclic Systems
Introduction: The Strategic Value of a Polysubstituted Thiophene Core
In the landscape of heterocyclic chemistry, the strategic selection of a starting material is paramount to the efficient construction of complex molecular architectures. 2,5-Diamino-3,4-thiophenedicarbonitrile is a quintessential example of a high-value, versatile building block. Its structure, a thiophene ring densely functionalized with two amino and two vicinal cyano groups, presents a unique convergence of nucleophilic and electrophilic centers. This arrangement makes it an exceptionally potent precursor for a variety of cyclocondensation reactions, enabling access to a diverse range of novel, fused heterocyclic systems.
The ortho-amino-nitrile moiety is a well-established synthon for constructing fused nitrogen-containing heterocycles, and this molecule uniquely possesses two such functionalities. The resulting polycyclic aromatic systems, particularly those containing thieno[2,3-d]pyrimidine and pyrazino-fused thiophene cores, are of significant interest to researchers in drug discovery and materials science. These scaffolds are prevalent in molecules exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties, and are also explored for applications in dyes and optoelectronics.[1][2][3]
This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed, field-tested protocols for its application in synthesizing key heterocyclic systems.
Synthesis of the Precursor: this compound
The title compound is not typically synthesized via the well-known Gewald aminothiophene synthesis, which commonly involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur.[4][5] Instead, a more direct and established route involves the reaction of tetracyanoethylene (TCNE) with hydrogen sulfide.[6]
Expert Insight: This synthesis pathway is efficient for creating the specific C6H4N4S structure.[6][7] The reaction proceeds by the addition of H₂S across the electron-deficient double bond of TCNE, followed by a series of rearrangements and cyclization to yield the stable aromatic thiophene ring.
Workflow for Precursor Synthesis
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Diamino-thio-phene-3,4-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electropolymerization of 2,5-Diamino-3,4-thiophenedicarbonitrile on ITO Electrodes
Introduction: Unveiling the Potential of Poly(2,5-Diamino-3,4-thiophenedicarbonitrile)
The field of conductive polymers has garnered significant attention for its transformative potential in electronics, sensing, and energy storage. Among the myriad of monomers, thiophene and its derivatives stand out due to their excellent environmental stability and tunable electronic properties.[1][2] This guide focuses on a particularly intriguing, yet less explored, thiophene derivative: this compound (DATDC). The unique molecular structure of DATDC, featuring both potent electron-donating amino groups and strong electron-withdrawing cyano groups, suggests that its corresponding polymer, poly(this compound) (poly(DATDC)), will possess a low bandgap and exhibit rich electrochemical and optical properties.[3][4]
This document provides a comprehensive, in-depth technical guide for the electrochemical polymerization of DATDC on indium tin oxide (ITO) coated glass electrodes. Beyond a mere recitation of steps, this guide delves into the scientific rationale behind the experimental choices, offering researchers, scientists, and drug development professionals a robust framework for the synthesis and characterization of poly(DATDC) films. The protocols detailed herein are designed to be self-validating, with an emphasis on achieving reproducible and high-quality polymer coatings.
Part 1: Foundational Principles and Experimental Design
The Rationale for Electropolymerization
Electrochemical polymerization offers a powerful and precise method for the synthesis of conductive polymer films.[5] Unlike chemical polymerization methods, electropolymerization allows for direct deposition of the polymer onto the electrode surface, providing excellent control over film thickness, morphology, and adhesion. The process is initiated by the application of an external potential, which oxidizes the monomer to a radical cation. These radical cations then couple to form dimers, oligomers, and ultimately, a conjugated polymer film that precipitates onto the electrode surface. Cyclic voltammetry is a particularly effective technique for electropolymerization as it allows for the simultaneous monitoring of the polymerization process and the electrochemical properties of the growing film.[5]
The Unique Chemistry of this compound (DATDC)
The DATDC monomer is a fascinating case study in substituent effects on the electronic properties of a conjugated system. The two amino groups at the 2 and 5 positions are strong electron-donating groups, which increase the electron density of the thiophene ring and are expected to lower the oxidation potential of the monomer. Conversely, the two cyano groups at the 3 and 4 positions are strong electron-withdrawing groups, which decrease the electron density. This "push-pull" electronic structure is anticipated to significantly reduce the HOMO-LUMO gap of the resulting polymer, leading to interesting optical and electronic properties.
The polymerization is expected to proceed via the coupling of radical cations at the unsubstituted α-positions of the thiophene ring, which are the amino groups in this case. The presence of the amino groups is also likely to influence the polymerization mechanism and the final properties of the polymer.
Part 2: Detailed Experimental Protocols
This section provides a step-by-step guide for the preparation of the necessary materials and the electropolymerization of DATDC on ITO electrodes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (DATDC) | ≥95% | e.g., Sigma-Aldrich | Store in a desiccator. |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use freshly opened or distilled. |
| Lithium Perchlorate (LiClO₄) | Battery grade, ≥99.99% | e.g., Sigma-Aldrich | Dry in a vacuum oven before use. |
| Indium Tin Oxide (ITO) coated glass slides | Resistivity: e.g., 8-12 Ω/sq | e.g., Sigma-Aldrich | |
| Acetone | ACS grade | VWR | |
| Isopropanol | ACS grade | VWR | |
| Deionized (DI) water | 18.2 MΩ·cm | ||
| Platinum wire | 99.9% | Counter electrode | |
| Ag/AgCl electrode | Reference electrode |
ITO Electrode Cleaning Protocol
A pristine electrode surface is paramount for achieving a uniform and adherent polymer film. The following protocol is recommended for cleaning ITO substrates:
-
Sequentially sonicate the ITO slides in a bath of detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.[6]
-
After the final sonication in isopropanol, rinse the slides thoroughly with deionized water.
-
Dry the slides under a stream of high-purity nitrogen gas.
-
For optimal results, treat the cleaned and dried ITO slides with oxygen plasma for 5 minutes to remove any residual organic contaminants and to enhance the surface wettability.[7]
Electrochemical Setup
The electropolymerization is performed in a standard three-electrode electrochemical cell.
-
Working Electrode: The cleaned ITO coated glass slide.
-
Counter Electrode: A platinum wire.
-
Reference Electrode: A Ag/AgCl electrode.
All electrochemical experiments should be carried out using a potentiostat/galvanostat.
Electropolymerization of DATDC via Cyclic Voltammetry
-
Prepare the Electrolyte Solution: In a glovebox or a dry environment, prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
Prepare the Monomer Solution: Dissolve DATDC in the 0.1 M LiClO₄/acetonitrile electrolyte solution to a final concentration of 10 mM. Ensure the monomer is fully dissolved.
-
Assemble the Electrochemical Cell: Place the cleaned ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode in the electrochemical cell.
-
Purge with Nitrogen: Deoxygenate the monomer solution by purging with high-purity nitrogen gas for at least 15 minutes prior to the experiment. Maintain a nitrogen atmosphere over the solution throughout the electropolymerization process.
-
Cyclic Voltammetry Parameters:
-
Potential Range: Based on the electropolymerization of similar aminothiophene derivatives, a potential range of -0.5 V to +1.5 V vs. Ag/AgCl is a reasonable starting point. The exact oxidation potential of DATDC should be determined in the first scan.
-
Scan Rate: A scan rate of 50 mV/s is recommended.
-
Number of Cycles: Perform 10-20 cycles to grow a visible polymer film.
-
-
Initiate Electropolymerization: Start the cyclic voltammetry scan. The successful polymerization will be indicated by an increase in the peak current with each successive cycle, signifying the deposition of a conductive polymer film on the ITO surface.
-
Post-Polymerization Treatment: After the desired number of cycles, remove the poly(DATDC)-coated ITO electrode from the solution. Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the electrode under a gentle stream of nitrogen.
Part 3: Characterization of the Poly(DATDC) Film
A thorough characterization of the synthesized polymer film is essential to understand its properties and potential applications.
Electrochemical Characterization
After electropolymerization, the electrochemical behavior of the poly(DATDC) film should be investigated in a monomer-free electrolyte solution (0.1 M LiClO₄ in acetonitrile).
-
Cyclic Voltammetry (CV): Perform CV on the polymer-coated electrode to determine its redox activity, stability, and switching behavior. The CV of the polymer film will likely show distinct oxidation and reduction peaks, corresponding to the p-doping and de-doping of the polymer backbone.
-
Spectroelectrochemistry: Couple the electrochemical cell with a UV-Vis-NIR spectrometer to monitor the changes in the optical absorption of the film as a function of the applied potential. This will reveal the electronic transitions in the polymer at different doping levels and can be used to determine the bandgap of the material.
Spectroscopic Characterization
-
UV-Vis-NIR Spectroscopy: Record the absorption spectrum of the as-synthesized and doped polymer films to identify the π-π* transitions and any polaron/bipolaron bands that form upon doping.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Use FTIR to confirm the chemical structure of the polymer and to verify that the polymerization has occurred through the desired linkages.
Morphological Characterization
-
Scanning Electron Microscopy (SEM): Examine the surface morphology of the poly(DATDC) film to assess its uniformity, porosity, and microstructure.
Part 4: Visualizing the Workflow and Proposed Mechanism
Electropolymerization Workflow
Caption: Workflow for the electropolymerization of DATDC on ITO electrodes.
Proposed Electropolymerization Mechanism
Caption: Proposed mechanism for the electropolymerization of DATDC.
Part 5: Potential Applications and Future Directions
The unique electronic structure of poly(DATDC) suggests a range of potential applications:
-
Electrochromic Devices: The expected low bandgap and distinct color changes upon doping make poly(DATDC) a promising material for smart windows and displays.
-
Organic Field-Effect Transistors (OFETs): The combination of electron-donating and -withdrawing groups could lead to ambipolar charge transport properties, which are highly desirable for OFETs.
-
Sensors: The amino groups in the polymer backbone could act as recognition sites for the detection of specific analytes, making poly(DATDC) a candidate for chemical and biological sensors.
-
Drug Delivery: The functional groups on the polymer could be utilized for the attachment and controlled release of therapeutic agents.
Further research should focus on optimizing the electropolymerization conditions to fine-tune the film properties, exploring different electrolytes and solvents, and investigating the performance of poly(DATDC) in various device architectures.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of dithieno[3,2-b:2',3'-d]thiophene-based copolymers for polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Elucidation of the redox behavior of 2,5-dimercapto-1,3,4-thiadiazole (DMcT) at poly(3,4-ethylenedioxythiophene) (PEDOT)-modified electrodes and application of the DMcT-PEDOT composite cathodes to lithium/lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Polymerization Modification of Poly(2,5-Diamino-3,4-thiophenedicarbonitrile)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: A Polymer of Untapped Potential
Poly(2,5-diamino-3,4-thiophenedicarbonitrile) is an intriguing conjugated polymer poised for significant contributions to the field of drug delivery. Its backbone, composed of thiophene rings, imparts inherent electrical conductivity and optical properties, which can be harnessed for theranostic applications. The true value of this polymer, however, lies in its rich functionalization potential. The presence of primary amino groups and nitrile functionalities on each repeating unit offers a versatile platform for post-polymerization modification. This guide provides a comprehensive overview of the synthesis of this polymer and detailed protocols for its subsequent modification to create advanced drug delivery systems. We will delve into the rationale behind the chosen chemical strategies, ensuring that each protocol is not just a series of steps, but a well-understood scientific process.
I. Synthesis of the Poly(this compound) Scaffold
The foundation of any successful drug delivery system is a well-characterized and reproducible polymeric scaffold. The synthesis of poly(this compound) is typically achieved through oxidative polymerization of the this compound monomer. This process is favored for its relative simplicity and scalability.
Protocol 1: Oxidative Polymerization of this compound
This protocol outlines a general method for the chemical oxidative polymerization of the monomer. The choice of oxidant and reaction conditions can influence the molecular weight and properties of the resulting polymer.
Materials:
-
This compound monomer
-
Anhydrous chloroform or acetonitrile
-
Iron(III) chloride (FeCl₃) as the oxidant
-
Methanol
-
Ammonium hydroxide solution
-
Deionized water
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Monomer Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the this compound monomer in anhydrous chloroform or acetonitrile. The concentration will depend on the desired molecular weight, but a starting point of 0.1 M is recommended.
-
Oxidant Addition: While stirring vigorously, slowly add a solution of iron(III) chloride (typically 2-4 molar equivalents relative to the monomer) in the same solvent to the monomer solution. The addition should be done dropwise at room temperature to control the reaction rate and heat generation.
-
Polymerization: After the addition of the oxidant is complete, allow the reaction to proceed at room temperature for 24-48 hours. The solution will typically darken as the polymer precipitates.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification:
-
Filter the crude polymer and wash it extensively with methanol to remove unreacted monomer and residual oxidant.
-
To remove any remaining iron catalyst, the polymer should be stirred in an ammonium hydroxide solution, followed by filtration and washing with deionized water until the filtrate is neutral.
-
Finally, wash the polymer again with methanol and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization of the Parent Polymer:
Before proceeding with post-polymerization modification, it is crucial to characterize the parent polymer to establish a baseline. Key techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups (amine N-H stretching, nitrile C≡N stretching, and thiophene ring vibrations).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the insolubility of the polymer can be a challenge, solubilizing it in a suitable deuterated solvent (e.g., DMSO-d₆) can provide information on the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer. Finding a suitable solvent and calibration standards is critical.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
II. Post-Polymerization Modification Strategies
The primary amino groups on the poly(this compound) backbone are the most accessible and versatile handles for post-polymerization modification. Amide bond formation is a robust and widely used strategy for attaching a variety of molecules, including biocompatible polymers, targeting ligands, and therapeutic agents.
A. Enhancing Biocompatibility and Stealth Properties: PEGylation
Grafting polyethylene glycol (PEG) chains onto the polymer surface is a gold-standard technique to improve biocompatibility, reduce immunogenicity, and prolong circulation time in vivo.[1]
Protocol 2: PEGylation via Amide Bond Formation
This protocol describes the covalent attachment of amine-terminated PEG (PEG-NH₂) to the polymer backbone using a carbodiimide coupling agent.
Materials:
-
Poly(this compound)
-
Carboxylic acid-terminated PEG (PEG-COOH) of desired molecular weight
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Polymer Suspension: Disperse the poly(this compound) in anhydrous DMF or DMSO. Sonication may be required to achieve a fine suspension.
-
Activation of PEG-COOH: In a separate flask, dissolve PEG-COOH, EDC (1.5 equivalents to COOH), and NHS (1.2 equivalents to COOH) in the same anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid groups of PEG.
-
Coupling Reaction: Add the activated PEG solution to the polymer suspension. The molar ratio of PEG-COOH to the polymer's amino groups can be varied to control the grafting density. Allow the reaction to proceed for 24-48 hours at room temperature under gentle stirring and an inert atmosphere.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube with a molecular weight cut-off significantly lower than the PEGylated polymer.
-
Dialyze against a large volume of deionized water for 3-4 days, with frequent water changes, to remove unreacted PEG, EDC, NHS, and byproducts.
-
Lyophilize the purified solution to obtain the PEGylated polymer as a solid.
-
Workflow for PEGylation:
Caption: Workflow for PEGylation of the polymer.
B. Conjugation of Therapeutic Agents
The ultimate goal of a drug delivery system is to effectively transport a therapeutic agent to its target. The amino groups on the polymer provide a convenient attachment point for drugs containing a carboxylic acid group.
Protocol 3: Conjugation of a Carboxylic Acid-Containing Drug
This protocol is analogous to the PEGylation procedure, using a drug molecule with a carboxylic acid functionality.
Materials:
-
PEGylated poly(this compound) (from Protocol 2)
-
Carboxylic acid-containing drug (e.g., a non-steroidal anti-inflammatory drug or a chemotherapeutic agent)
-
EDC and NHS
-
Anhydrous DMF or DMSO
-
Dialysis tubing
-
Deionized water or appropriate buffer
Procedure:
-
Polymer Dissolution/Suspension: Disperse the PEGylated polymer in anhydrous DMF or DMSO.
-
Drug Activation: In a separate flask, dissolve the drug, EDC, and NHS in the same solvent to form the activated NHS ester of the drug.
-
Conjugation: Add the activated drug solution to the polymer suspension. The molar ratio of the drug to the remaining free amino groups on the polymer can be adjusted to control the drug loading.
-
Reaction: Allow the reaction to proceed for 24-48 hours at room temperature.
-
Purification: Purify the drug-polymer conjugate by dialysis to remove unreacted drug and coupling agents.
-
Lyophilization: Obtain the final drug-polymer conjugate by lyophilization.
Quantitative Data Summary:
| Parameter | Protocol 2 (PEGylation) | Protocol 3 (Drug Conjugation) |
| Solvent | Anhydrous DMF or DMSO | Anhydrous DMF or DMSO |
| Coupling Agents | EDC/NHS | EDC/NHS |
| Reaction Time | 24-48 hours | 24-48 hours |
| Purification | Dialysis | Dialysis |
| Typical Grafting Density | 10-50 mol% (variable) | 5-20 mol% (variable) |
| Typical Drug Loading | N/A | 1-10 wt% (variable) |
C. Modification of the Nitrile Groups
While the amino groups are more readily functionalized, the nitrile groups also offer opportunities for modification, although these reactions can be more challenging. For instance, the nitrile groups can be hydrolyzed to carboxylic acids, providing an alternative handle for conjugation.
III. Characterization of Modified Polymers and Drug Release Studies
Thorough characterization is essential to validate the success of the post-polymerization modifications and to understand the properties of the final drug delivery system.
Characterization Techniques:
-
FTIR Spectroscopy: To confirm the formation of amide bonds (new C=O and N-H bending vibrations) and the presence of the grafted molecules.
-
NMR Spectroscopy: To quantify the degree of functionalization by comparing the integration of polymer backbone signals with those of the attached molecules.
-
UV-Vis Spectroscopy: To quantify the amount of conjugated drug if the drug has a distinct UV-Vis absorption profile.
-
Dynamic Light Scattering (DLS): To determine the size and size distribution of the polymer nanoparticles in an aqueous environment.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
In Vitro Drug Release Studies:
Studying the release of the conjugated drug is critical to predicting its in vivo performance.
Protocol 4: In Vitro Drug Release Assay
-
Sample Preparation: Disperse a known amount of the drug-polymer conjugate in a release medium (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions, or at a lower pH to simulate the tumor microenvironment).
-
Incubation: Place the dispersion in a dialysis bag and incubate it in a larger volume of the release medium at 37 °C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative drug release as a function of time to obtain the release profile.
Logical Relationship of the Overall Process:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Diamino-3,4-thiophenedicarbonitrile
Welcome to the technical support center for the synthesis of 2,5-Diamino-3,4-thiophenedicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this valuable compound. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can confidently navigate the synthesis process.
Introduction to the Synthesis of this compound
This compound is a crucial building block in the synthesis of various heterocyclic compounds, particularly those with applications in materials science and medicinal chemistry. The most established and reliable method for its preparation involves the reaction of tetracyanoethylene with hydrogen sulfide. An alternative, though less detailed in historical literature, is the reaction of diaminomaleonitrile with elemental sulfur, a variant of the Gewald reaction.[1]
This guide will primarily focus on the tetracyanoethylene route due to the availability of a robust and well-documented protocol. We will also explore the diaminomaleonitrile pathway and provide insights into optimizing both methods.
Primary Synthesis Route: From Tetracyanoethylene and Hydrogen Sulfide
This method, detailed in Organic Syntheses, remains the most reliable for producing this compound.[2] The overall reaction is as follows:
C₆N₄ (Tetracyanoethylene) + H₂S → C₆H₄N₄S (this compound)
The reaction proceeds by the addition of hydrogen sulfide to tetracyanoethylene, followed by an intramolecular cyclization and tautomerization to yield the stable aminothiophene product. Careful control of the reaction conditions is paramount to achieving a high yield and purity.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure.[2]
Materials and Equipment:
-
1-liter three-necked flask
-
Mechanical stirrer
-
Condenser with a drying tube
-
Thermometer
-
Gas inlet tube
-
Tetracyanoethylene (recrystallized)
-
Acetone
-
Carbon disulfide
-
Hydrogen sulfide gas
-
Pyridine
-
Dimethylformamide (for purification)
-
Activated alumina (for purification)
Procedure:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, condenser, thermometer, and a gas inlet tube, dissolve 25.6 g (0.2 mole) of recrystallized tetracyanoethylene in 300 ml of acetone. Add 300 ml of carbon disulfide to the solution.
-
Cooling: Cool the flask to 0°C using a salt-ice bath.
-
Hydrogen Sulfide Addition (Part 1): While maintaining the temperature at 0-5°C and stirring vigorously, bubble hydrogen sulfide gas through the reaction mixture at a moderate rate.
-
Pyridine Addition: After the initial addition of hydrogen sulfide, rapidly add 16.2 ml (15.8 g, 0.2 mole) of pyridine in one portion through the condenser. The solution will briefly become clear before the product begins to precipitate.
-
Hydrogen Sulfide Addition (Part 2): Resume the addition of hydrogen sulfide for approximately 30 minutes, ensuring the temperature remains between 0-5°C.
-
Stirring: Stir the reaction mixture for an additional 30 minutes at 0-5°C.
-
Isolation of Crude Product: Collect the yellow precipitate by filtration using a Büchner funnel. Wash the solid thoroughly with about 500 ml of acetone and air-dry or dry in a vacuum desiccator. This should yield 29.5-31 g (92-95%) of crude product.[2]
-
Purification (Optional but Recommended):
-
Dissolve the crude product in 300 ml of dimethylformamide.
-
Add 10 g of activated alumina (48–100 mesh) and filter the mixture.
-
Heat the filtrate to 80–90°C on a steam bath.
-
Immediately add 1 liter of boiling water.
-
Cool the mixture in an ice bath.
-
Collect the light buff crystals by filtration and wash thoroughly with 500 ml of acetone. The expected yield of the purified product is 26–28 g (79–85%).[2]
-
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis?
A1: Temperature control is paramount. The reaction is exothermic, and maintaining the temperature between 0-5°C is crucial to minimize the formation of side products and ensure a high yield of the desired compound.[2]
Q2: Why is the purity of tetracyanoethylene important?
A2: Using impure tetracyanoethylene can introduce contaminants that are difficult to remove from the final product and may lead to lower yields. It is highly recommended to use recrystallized tetracyanoethylene for the best results.
Q3: Can I use a different base instead of pyridine?
A3: Pyridine acts as a catalyst in this reaction. While other tertiary amines could potentially be used, the procedure from Organic Syntheses specifically calls for pyridine, and its use is well-documented to provide good yields.[2] Substituting the base without re-optimizing the reaction conditions may lead to unpredictable results.
Q4: The product has a dark color. Is this normal, and how can I decolorize it?
A4: The crude product is typically a yellow precipitate.[2] A darker color may indicate the presence of impurities. The recommended purification procedure using activated alumina in dimethylformamide followed by recrystallization from a dimethylformamide/water mixture should yield light buff crystals.[2] If the color persists, a second recrystallization or treatment with activated charcoal may be necessary.
Q5: What are the common impurities in this synthesis?
A5: Common impurities can include unreacted starting materials, polymeric byproducts, and sulfur-containing side products. The formation of these is often exacerbated by poor temperature control.
Troubleshooting Low Yield
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction. | - Ensure a continuous and sufficient flow of hydrogen sulfide gas during the specified times. - Verify the quality and molar equivalents of all reagents, especially pyridine. |
| Loss of product during filtration. | - Use a fine- porosity filter paper to collect the precipitate. - Ensure the acetone wash is done efficiently to remove soluble impurities without dissolving a significant amount of the product. | |
| Temperature too high. | - Maintain the reaction temperature strictly between 0-5°C using an efficient cooling bath. Monitor the internal temperature of the reaction flask. | |
| Significant Loss of Product During Purification | Product is too soluble in the recrystallization solvent. | - Ensure the correct ratio of dimethylformamide to water is used for recrystallization. Adding too much dimethylformamide or not enough water will increase the solubility of the product and reduce the yield. |
| Premature precipitation during hot filtration. | - Preheat the filtration apparatus (funnel and flask) to prevent the product from crystallizing out of the hot dimethylformamide solution before the alumina is removed. |
Alternative Synthesis Route: From Diaminomaleonitrile and Sulfur
An alternative approach to this compound involves the reaction of diaminomaleonitrile (DAMN) with elemental sulfur. This method falls under the category of Gewald reactions, which are multicomponent reactions used to synthesize substituted 2-aminothiophenes.[1][3]
Reaction Scheme:
C₄H₄N₄ (Diaminomaleonitrile) + S₈ → C₆H₄N₄S (this compound)
While less commonly cited with a detailed public protocol for this specific product, the general principles of the Gewald reaction can be applied.
General Experimental Considerations
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or ethanol is typically used.
-
Base Catalyst: A base such as triethylamine or morpholine is generally required to facilitate the reaction.
-
Temperature: The reaction is usually carried out at an elevated temperature, often under reflux.
-
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Potential Challenges and Troubleshooting
-
Low Yield: The yield can be sensitive to the choice of solvent, base, and reaction temperature. Optimization of these parameters is crucial.
-
Impurity Profile: The reaction can produce a range of byproducts, including unreacted starting materials and polysulfides.
-
Purification: Purification can be challenging due to the presence of elemental sulfur and other sulfur-containing impurities. Column chromatography or multiple recrystallizations may be necessary.
Visualization of Key Processes
To aid in understanding the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.
Experimental Workflow for the Primary Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Conclusion
The synthesis of this compound is a well-established process, particularly when starting from tetracyanoethylene. By adhering to the detailed protocol and implementing the troubleshooting strategies outlined in this guide, researchers can consistently achieve high yields of a pure product. For those exploring alternative routes, a systematic optimization of reaction conditions will be key to success. This technical support center is intended to be a living document, and we encourage feedback and questions from the scientific community to continually improve its utility.
References
Technical Support Center: Crystallization of 2,5-Diamino-3,4-thiophenedicarbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 2,5-Diamino-3,4-thiophenedicarbonitrile (DATN) by crystallization. It is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying DATN by crystallization?
A1: Crystallization is a powerful purification technique based on the principles of solubility.[1] Generally, a compound's solubility in a solvent increases with temperature. In this process, crude DATN is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution slowly cools, the solubility of DATN decreases, forcing the molecules to arrange themselves into a highly ordered crystal lattice.[1] Most impurities, which are present in lower concentrations, remain dissolved in the solvent (now called the mother liquor). The pure DATN crystals can then be isolated by filtration. The key to successful purification is the significant difference in solubility of the desired compound at high and low temperatures, and the exclusion of impurities from the growing crystal structure.
Q2: How do I select an appropriate solvent for the crystallization of DATN?
A2: The ideal solvent for crystallizing DATN should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of DATN when hot.
-
Low solubility at room temperature or below: This ensures a good recovery of the purified crystals upon cooling.
-
Inertness: The solvent should not react with DATN.
-
Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
For aromatic nitriles like DATN, common solvents to consider include alcohols (e.g., ethanol, methanol) and polar aprotic solvents.[2] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective if a single solvent does not provide the desired solubility profile.[3] Experimentation with small amounts of crude material is often necessary to identify the optimal solvent or solvent system.
Q3: What are the common impurities in crude DATN and how does crystallization remove them?
A3: Common impurities in crude DATN can include unreacted starting materials, byproducts from the synthesis, and residual catalysts. The synthesis of aromatic nitriles can sometimes involve reagents that leave behind inorganic salts or organic byproducts.[2][4] During the crystallization process, these impurities are typically excluded from the growing crystal lattice of DATN because their molecular shape and size do not fit into the highly ordered structure. As the DATN molecules selectively deposit onto the growing crystal, the impurities remain dissolved in the mother liquor.
Q4: What safety precautions should I take when working with DATN and the solvents for crystallization?
A4: this compound is a chemical that requires careful handling. It may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause skin and eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7] The solvents used for crystallization may also be flammable and/or toxic.[8] Review the Safety Data Sheet (SDS) for DATN and all solvents before beginning your experiment to be fully aware of the hazards and handling procedures.[5][6][7]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the crystallization of DATN and provides practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The cooling process is too slow, or the final temperature is not low enough. 3. The presence of impurities that inhibit crystallization. | 1. Boil off some of the solvent to increase the concentration of DATN and then allow the solution to cool again.[9] 2. Try scratching the inside of the flask with a glass rod to create nucleation sites.[9] 3. Add a seed crystal of pure DATN to induce crystallization.[9] 4. Place the solution in an ice bath to further decrease the solubility. |
| Oiling out occurs instead of crystallization. | 1. The solution is supersaturated, and the solute comes out of solution above its melting point. 2. The cooling rate is too fast. 3. The chosen solvent is not ideal. | 1. Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. 2. Try a different solvent or a mixed solvent system. For compounds prone to oiling out, using a solvent in which the compound is less soluble can be beneficial.[3] |
| The yield of purified crystals is low. | 1. Too much solvent was used, and a significant amount of DATN remains in the mother liquor. 2. The cooling process was not long enough, or the final temperature was not low enough. 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. 2. Ensure the solution is cooled for a sufficient amount of time in an ice bath. 3. During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
| The purified crystals are colored or appear impure. | 1. Colored impurities are co-crystallizing with the DATN. 2. The cooling rate was too fast, trapping impurities within the crystal lattice.[1] | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[9] 3. A second recrystallization may be necessary to achieve the desired purity. |
Section 3: Experimental Protocols
Protocol for Solvent Screening
-
Place approximately 10-20 mg of crude DATN into several small test tubes.
-
Add a different potential solvent to each test tube, drop by drop, at room temperature. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.
-
Allow the test tubes to cool to room temperature, and then place them in an ice bath.
-
Observe which solvent yields a good crop of crystals. The ideal solvent will have low solubility at low temperatures and high solubility at high temperatures.
Step-by-Step Crystallization Workflow
-
Dissolution: Place the crude DATN in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[1] Use a boiling stick or magnetic stirrer to promote dissolution and prevent bumping.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Section 4: Visualizations
Crystallization Workflow Diagram
Caption: A flowchart of the DATN crystallization process.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for crystallization.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 5. georganics.sk [georganics.sk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues of 2,5-Diamino-3,4-thiophenedicarbonitrile in polymerization
Welcome to the technical support center for the utilization of 2,5-Diamino-3,4-thiophenedicarbonitrile in polymerization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the significant solubility challenges of this monomer. Our goal is to equip you with the knowledge to overcome these hurdles and achieve successful polymerization outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so difficult to dissolve?
A1: The poor solubility of this compound stems from a combination of its molecular structure and intermolecular forces. The planar, aromatic thiophene ring, along with the highly polar amino (-NH2) and cyano (-CN) groups, leads to strong intermolecular hydrogen bonding and π-π stacking interactions. These forces cause the molecules to pack tightly in a crystalline lattice, making it difficult for solvent molecules to penetrate and dissolve the solid.
Q2: Which solvents are recommended for attempting to dissolve this compound?
A2: While this monomer is notoriously insoluble, the best starting points are highly polar aprotic solvents. These solvents can disrupt the strong intermolecular forces. Below is a summary of recommended solvents and their expected performance based on general principles for similar aromatic diamines.[1][2][3]
| Solvent | Abbreviation | Expected Solubility | Notes |
| N-Methyl-2-pyrrolidone | NMP | Low to Moderate | Often effective for polyamides and polyimides; heating may be required. |
| N,N-Dimethylacetamide | DMAc | Low to Moderate | Similar to NMP, frequently used in polycondensation reactions. |
| N,N-Dimethylformamide | DMF | Low | May require heating; be aware of its lower boiling point. |
| Dimethyl sulfoxide | DMSO | Low to Moderate | A strong solvent, but can be difficult to remove and may have side reactions at high temperatures. |
| Tetrahydrofuran | THF | Very Low | Generally not a good solvent for this type of polar, aromatic compound. |
Q3: Can I improve the solubility of the monomer in these solvents?
A3: Yes, several strategies can enhance solubility:
-
Heating: Gently warming the solvent can significantly increase the solubility of the monomer. However, be cautious of potential degradation at high temperatures.
-
Addition of Salts: Incorporating salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) into polar aprotic solvents like DMAc or NMP can disrupt the intermolecular hydrogen bonds between the monomer molecules, thereby improving solubility.[4]
-
Sonication: Using an ultrasonic bath can help to break up aggregates and facilitate the dissolution process.
Troubleshooting Guide: Overcoming Polymerization Challenges
This section provides detailed solutions to specific problems you may encounter during the polymerization of this compound.
Problem 1: Monomer fails to dissolve in the chosen polymerization solvent.
Probable Causes:
-
Insufficient solvent strength to overcome the monomer's intermolecular forces.
-
The concentration of the monomer is too high for the chosen solvent.
-
Inadequate temperature for dissolution.
Solutions & Experimental Protocols:
1. Solvent Selection and Optimization:
A systematic approach to solvent selection is crucial. The following workflow can guide your choice.
Caption: Solvent selection workflow for this compound.
2. Protocol for Enhanced Dissolution in DMAc with LiCl:
-
Dry LiCl under vacuum at >100 °C for at least 24 hours.
-
Add the desired amount of dried LiCl (e.g., 2 g for 100 mL of solvent) to anhydrous DMAc.
-
Stir the mixture until the LiCl is completely dissolved. This may require gentle heating.
-
Once the LiCl solution is prepared, add the this compound monomer and stir, with gentle heating if necessary, until it dissolves.
Problem 2: The polymerization reaction results in a low molecular weight polymer or oligomers.
Probable Causes:
-
Poor solubility of the growing polymer chains, leading to premature precipitation.
-
Impurities in the monomer or solvent acting as chain terminators.[5]
-
Non-stoichiometric ratio of monomers in a polycondensation reaction.[5]
-
Suboptimal reaction temperature or time.
Solutions & Experimental Protocols:
1. Strategy: Chemical Oxidative Polymerization with FeCl₃
This method is commonly used for polymerizing thiophene derivatives.[6] The electron-rich amino groups on the thiophene ring should facilitate this process.
Caption: Troubleshooting low molecular weight in oxidative polymerization.
Protocol for Oxidative Polymerization:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous NMP (or DMAc with LiCl).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve anhydrous FeCl₃ (3 molar equivalents) in a small amount of anhydrous NMP.
-
Add the FeCl₃ solution dropwise to the stirred monomer solution over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol to remove residual FeCl₃, and then with a solvent like chloroform to remove oligomers.
-
Dry the polymer under vacuum.
2. Strategy: Polycondensation with a Dianhydride
Reacting the diamine monomer with a dianhydride, such as pyromellitic dianhydride (PMDA), can form a poly(amic acid) precursor, which is then thermally or chemically converted to a polyimide.[7][8] This two-step process can sometimes circumvent solubility issues in the final polymer.
Protocol for Polyimide Synthesis (Two-Step):
-
Dissolve an equimolar amount of this compound in anhydrous DMAc (with LiCl if necessary) in a flask under an inert atmosphere.
-
Slowly add an equimolar amount of solid pyromellitic dianhydride (PMDA) in portions to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours to form the poly(amic acid) solution.
-
Thermal Imidization: Cast the viscous poly(amic acid) solution onto a glass plate and heat in a programmable oven under nitrogen with the following profile: 80 °C for 2 hours, 150 °C for 1 hour, 200 °C for 1 hour, and 250 °C for 1 hour.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) and stir at room temperature for 24 hours. Precipitate the resulting polyimide in methanol.
Problem 3: Polymer precipitates out of solution during the reaction.
Probable Causes:
-
The growing polymer chain becomes insoluble in the reaction medium.
-
The reaction temperature is too low to maintain the polymer in solution.
Solutions:
-
Increase Reaction Temperature: If the polymerization chemistry allows, gradually increase the reaction temperature to maintain solubility.
-
Use a Better Solvent: If possible, switch to a stronger solvent system (e.g., NMP with a higher concentration of LiCl).
-
Copolymerization: Introduce a more flexible or bulky co-monomer to disrupt the polymer chain's regularity and improve the solubility of the resulting copolymer.[2] For example, in a polycondensation reaction, a portion of the this compound could be replaced with a more soluble diamine.
Electrochemical Polymerization: An Alternative Approach
For monomers that are difficult to polymerize chemically, electropolymerization can be a powerful alternative.[9] This technique allows for the direct formation of a polymer film on an electrode surface.
Q4: How can I approach the electropolymerization of this compound?
A4: Electropolymerization is typically performed using cyclic voltammetry (CV) or potentiostatic methods.[6]
Experimental Setup and Protocol for Cyclic Voltammetry:
-
Electrolyte Solution: Dissolve the monomer (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solubility of the monomer in these less polar solvents might be a limiting factor.
-
Three-Electrode Cell: Use a three-electrode setup consisting of a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Cyclic Voltammetry: Scan the potential to positive values to oxidize the monomer. The appearance of an increasing current with successive cycles indicates the deposition of a conductive polymer film on the working electrode.[10] The exact potential window will need to be determined experimentally but will likely be in the range of 0 to +1.5 V vs. Ag/AgCl.
Troubleshooting Electropolymerization:
-
No Polymer Film Formation: The oxidation potential may not be reached, or the monomer concentration may be too low. Try increasing the potential window or the monomer concentration.
-
Poor Quality Film: The film may be brittle or poorly adherent. This can be due to the solvent, electrolyte, or scan rate. Experiment with different solvent/electrolyte combinations and vary the scan rate.
This technical support guide provides a starting point for addressing the challenges associated with the polymerization of this compound. A systematic and methodical approach to troubleshooting is key to success.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Synthesis and characterization of novel polyimides with diamines containing thiophene moieties -Rapid Communication in Photoscience | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing side reactions during the synthesis of 2,5-Diamino-3,4-thiophenedicarbonitrile
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-diamino-3,4-thiophenedicarbonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate potential challenges and prevent common side reactions. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your experimental choices.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to side reactions that impact yield and purity. This guide focuses on the two most common synthetic routes and the specific challenges associated with each.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Route 1: From Tetracyanoethylene and Hydrogen Sulfide
This classic route is known for its efficiency but requires careful control of reaction conditions to avoid contamination of the final product.
Question 1: My final product of this compound is a pale yellow solid, but it's contaminated with a brighter yellow, insoluble powder. How can I prevent this?
Answer:
This is a classic and frequently encountered issue. The bright yellow contaminant is almost certainly elemental sulfur.
Causality of the Side Reaction:
The reaction proceeds by the addition of hydrogen sulfide to tetracyanoethylene. In the initial phase of the reaction, before the addition of a base like pyridine, colloidal sulfur is formed and remains suspended in the reaction mixture. If the desired product, 2,5-diamino-3,4-dicyanothiophene, begins to precipitate while this colloidal sulfur is still present, the sulfur will be co-precipitated, leading to a contaminated final product that is difficult to purify.
Preventative Measures & Protocol:
The key to preventing sulfur contamination is to ensure all elemental sulfur is dissolved before the product begins to crystallize. This is achieved by the rapid addition of pyridine.
Troubleshooting Workflow: Tetracyanoethylene Route
Technical Support Center: Characterization of Impurities in 2,5-Diamino-3,4-thiophenedicarbonitrile Synthesis
Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diamino-3,4-thiophenedicarbonitrile. It offers a detailed troubleshooting guide and frequently asked questions (FAQs) to address common challenges related to impurity identification and characterization. This document is structured to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles governing impurity formation, primarily in the context of the Gewald reaction.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to address specific issues that may arise during the synthesis and purification of this compound. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: My final product shows a lower-than-expected melting point and a broad melting range.
Possible Cause: This is a classic indicator of impurities being present in your crystalline product. The presence of foreign molecules disrupts the crystal lattice, leading to a depression and broadening of the melting point.
Troubleshooting Workflow:
-
Initial Purity Assessment (TLC):
-
Protocol: Dissolve a small amount of your product in a suitable solvent (e.g., acetone or ethyl acetate). Spot it on a silica gel TLC plate alongside your starting materials. Develop the plate using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Interpretation: The presence of multiple spots indicates a mixture of compounds. One of these will be your desired product, while others are likely impurities.
-
-
Recrystallization for Purification:
-
Rationale: Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
-
Solvent Selection: Ideal solvents are those in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for this class of compounds include ethanol, methanol, or mixtures involving DMF.[1]
-
Step-by-Step Protocol:
-
Dissolve the impure solid in a minimal amount of the hot solvent.
-
If colored impurities are present, you may add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Validation: Re-evaluate the melting point of the recrystallized product. A sharp melting point at the expected temperature is a good indicator of increased purity.
-
-
Advanced Analytical Confirmation (HPLC & LC-MS):
-
Protocol: For a quantitative assessment, dissolve a sample of your recrystallized product and analyze it via High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method should show a major peak for your product and smaller peaks for any remaining impurities.[2][3]
-
Impurity Identification: Couple the HPLC to a Mass Spectrometer (LC-MS) to obtain mass-to-charge ratio (m/z) data for each peak. This is a critical step in identifying the molecular weights of the impurities.[3][4]
-
Issue 2: My HPLC chromatogram shows several unexpected peaks. How do I identify them?
Possible Cause: Unexpected peaks in an HPLC chromatogram correspond to impurities. In the context of the Gewald synthesis of this compound, these can arise from starting materials, side reactions, or degradation products.[1][5][6]
Impurity Identification Workflow:
dot graph "Impurity_Identification_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_synthesis" { label="Synthesis & Initial Observation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Impure Product with\nUnexpected HPLC Peaks"]; }
subgraph "cluster_analysis" { label="Analytical Characterization"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; lcms [label="LC-MS Analysis\n(Determine Molecular Weights)"]; hrms [label="High-Resolution MS (HRMS)\n(Determine Elemental Composition)"]; nmr [label="NMR Spectroscopy\n(1H, 13C, COSY, HSQC)\n(Elucidate Structure)"]; }
subgraph "cluster_interpretation" { label="Data Interpretation & Confirmation"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; mw_match [label="Compare MW with\nPotential Side Products"]; structure_elucidation [label="Propose Impurity Structures"]; synthesis_confirm [label="Synthesize Proposed\nImpurity Standard"]; co_injection [label="Co-injection with\nSynthesized Standard"]; }
subgraph "cluster_conclusion" { label="Conclusion"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_id [label="Confirmed Impurity Structure"]; }
start -> lcms [label="Inject sample"]; lcms -> hrms [label="For accurate mass"]; lcms -> mw_match [label="Compare m/z"]; hrms -> structure_elucidation; mw_match -> structure_elucidation; nmr -> structure_elucidation [label="Structural fragments"]; structure_elucidation -> synthesis_confirm; synthesis_confirm -> co_injection [label="Spike sample"]; co_injection -> final_id [label="Confirm retention time match"]; } axdot Caption: Workflow for the systematic identification of unknown impurities.
Step-by-Step Characterization:
-
LC-MS Analysis: As a first step, determine the molecular weight of each impurity from the LC-MS data.
-
Consider Common Side Products of the Gewald Reaction:
-
Unreacted Starting Materials: Check for masses corresponding to your initial reactants.
-
Partially Reacted Intermediates: The reaction proceeds through several steps, and intermediates may persist in the final product.[6]
-
Over-oxidation Products: The sulfur used in the reaction can sometimes lead to the formation of sulfoxides or sulfones.
-
Polymeric Species: Under certain conditions, side reactions can lead to the formation of dimers or oligomers.
-
-
High-Resolution Mass Spectrometry (HRMS): For more definitive identification, HRMS can provide the elemental composition of the impurities, which greatly aids in structure elucidation.
-
NMR Spectroscopy: If an impurity is present in a sufficient quantity, it can be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine its complete chemical structure.
Issue 3: I have a persistent yellow discoloration in my product, even after recrystallization.
Possible Cause: A yellow tint can often be attributed to the presence of elemental sulfur or sulfur-containing byproducts. The Gewald reaction uses elemental sulfur, and trace amounts can be difficult to remove.[1][7]
Troubleshooting and Purification:
-
Washing with a Non-polar Solvent: Before recrystallization, try washing the crude product with a solvent in which your desired product is insoluble but elemental sulfur has some solubility, such as carbon disulfide (use with extreme caution in a well-ventilated fume hood) or a hot hydrocarbon solvent like hexane.
-
Activated Carbon Treatment: During recrystallization, the use of activated carbon can be effective in adsorbing colored impurities.
-
Chromatographic Purification: If recrystallization and washing are insufficient, column chromatography on silica gel is a more rigorous purification method. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from sulfur-based impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its inherent impurity risks?
The most prevalent method for synthesizing this compound is a variation of the Gewald reaction.[5][8] This multi-component reaction typically involves the condensation of a cyano-activated methylene compound with another carbonyl compound in the presence of elemental sulfur and a base.[1][6]
The primary risks for impurity formation in this reaction include:
-
Incomplete Reaction: Leading to the presence of starting materials and intermediates in the final product.
-
Side Reactions: The reactive nature of the intermediates can lead to the formation of alternative heterocyclic systems or polymers.
-
Sulfur-Related Impurities: Residual elemental sulfur or oxidized sulfur byproducts can contaminate the product.
Q2: What are the key analytical techniques for routine purity testing of this compound?
For routine quality control, a combination of techniques is recommended:
| Analytical Technique | Purpose | Key Parameters to Monitor |
| HPLC (UV-Vis Detection) | Quantify the main component and known impurities. | Retention time, peak area, peak purity. |
| LC-MS | Identify unknown impurities and confirm the mass of the main component. | Mass-to-charge ratio (m/z). |
| Melting Point | A rapid indicator of overall purity. | Sharpness and range of melting. |
| FTIR Spectroscopy | Confirm the presence of key functional groups (e.g., -NH2, -C≡N). | Characteristic absorption bands. |
Q3: How can I be sure that a new peak in my chromatogram is an impurity and not an artifact of my analytical method?
This is a critical question in analytical chemistry. To ensure the validity of your results:
-
Blank Injections: Run a blank injection (mobile phase only) to check for ghost peaks originating from the solvent or the HPLC system.
-
Inject a Diluent Blank: Inject the solvent used to dissolve your sample to ensure it's not contributing to the chromatogram.
-
Vary Injection Volume: If the peak area scales linearly with the injection volume, it is likely a real component of your sample.
-
Orthogonal Analytical Method: Analyze the sample using a different technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is volatile and thermally stable, or a different HPLC column with a different stationary phase chemistry.
Q4: Are there any specific safety precautions I should take when handling this compound and its potential impurities?
Yes. As with any chemical research, proper safety protocols are paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated laboratory or a chemical fume hood, especially when dealing with solvents and reagents used in the synthesis.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all other chemicals used for detailed safety and handling information. While specific toxicity data for all potential impurities may not be available, they should be handled with the same level of care as the parent compound.
III. References
-
Sabnis, R. W. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. --INVALID-LINK--
-
ChemSynthesis. (n.d.). This compound. Retrieved January 6, 2026, from --INVALID-LINK--
-
Hathwar, V. R., et al. (2012). 2,5-Diamino-thio-phene-3,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2693. --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved January 6, 2026, from --INVALID-LINK--
-
Kciuk, G., et al. (2018). Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. ChemistrySelect, 3(31), 8963-8966. --INVALID-LINK--
-
El-Gamil, A. A. (2017). The Gewald reaction in dye chemistry. Dyes and Pigments, 145, 440-459. --INVALID-LINK--
-
Wikipedia. (2023). Gewald reaction. Retrieved January 6, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved January 6, 2026, from --INVALID-LINK--
-
Tarasova, E. A., et al. (2020). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Russian Chemical Reviews, 89(10), 1085-1121. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,5-Diaminothiophene-3,4-dicarbonitrile. Retrieved January 6, 2026, from --INVALID-LINK--
-
Zhidkova, E. A., et al. (2020). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2020(2), M1125. --INVALID-LINK--
-
Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Bioinorganic Chemistry and Applications, 2012, 493603. --INVALID-LINK--
-
Zhang, Y., et al. (2014). Quantitation and pharmacokinetics of 1,4-diamino-2,3-dicyano-1,4-bis (2-aminophenylthio) butadiene (U0126) in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 967, 130-134. --INVALID-LINK--
-
Girelli, A. M., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Molecules, 25(7), 1639. --INVALID-LINK--
-
Kaskhedikar, S. G., & Trivedi, P. (2011). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. Indian Journal of Pharmaceutical Sciences, 73(3), 332-336. --INVALID-LINK--
-
Kaskhedikar, S. G., & Trivedi, P. (2010). Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. ResearchGate. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 6, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). CN104086442A - Preparation method of 2,5-diaminotoluene sulfate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved January 6, 2026, from --INVALID-LINK--
-
Al-Mousawi, S. M., et al. (2013). Synthesis and reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile. Journal of Heterocyclic Chemistry, 50(S1), E237-E241. --INVALID-LINK--
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimization of reaction conditions for 2,5-Diamino-3,4-thiophenedicarbonitrile polymerization
Technical Support Center: Polymerization of 2,5-Diamino-3,4-thiophenedicarbonitrile
Introduction
Welcome to the technical support center for the synthesis of poly(this compound). This conductive polymer is a material of significant interest due to the unique combination of electron-donating amino groups and electron-withdrawing nitrile groups on a conjugated thiophene backbone. However, these same functional groups present distinct challenges during polymerization, often leading to issues with yield, molecular weight control, and processability.[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis of this polymer. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to optimize your reaction conditions effectively and reproducibly.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for polymerizing this compound?
A1: The most prevalent method for synthesizing polythiophenes and their derivatives is chemical oxidative polymerization .[2][3] This technique typically employs a chemical oxidant, such as iron(III) chloride (FeCl₃), in an appropriate organic solvent.[4] The process is favored for its scalability and relatively straightforward setup compared to electrochemical methods, which require specialized equipment and conductive substrates.[5][6] The reaction proceeds via the oxidation of the monomer to form radical cations, which then couple to form the polymer chain.[7]
Q2: Why is the purity of the this compound monomer so critical for successful polymerization?
A2: High monomer purity (>99.5%) is a fundamental prerequisite for achieving high molecular weight polymers with reproducible properties. Impurities can act as chain terminators, introduce defects into the polymer backbone, or interfere with the oxidant's activity. For this specific monomer, impurities could include starting materials from its synthesis or oxidation byproducts from improper storage. Such impurities can severely limit the degree of polymerization, leading to low molecular weight oligomers with poor electrical and mechanical properties.[8]
Q3: What are the primary challenges associated with polymerizing this specific diamino-dicarbonitrile thiophene monomer?
A3: The primary challenges stem from its functional groups:
-
Reactive Amino Groups: The two amino groups are nucleophilic and easily oxidized. This can lead to side reactions, branching, or cross-linking if the reaction conditions are not carefully controlled. They can also react with acidic species, potentially deactivating the catalyst or altering the reaction pathway.
-
Solubility and Processability: Like many conjugated polymers, the final product can be insoluble and difficult to process, especially if significant cross-linking occurs.[2] This insolubility hinders characterization and fabrication into devices.
-
Controlling Regioregularity: While less of an issue for a 2,5-substituted monomer where polymerization is expected to link through these positions, uncontrolled side reactions involving the amino groups can disrupt the desired linear, conjugated structure.
Troubleshooting Guide: Experimental Issues & Solutions
Q4: My reaction turned black immediately, but after workup, I recovered only a small amount of insoluble black powder. What happened?
A4: This is a classic sign of "over-oxidation" or uncontrolled, rapid polymerization, leading to a low-yield, heavily cross-linked, and intractable material.
-
Causality: The amino groups on your monomer are highly activating, making it extremely susceptible to oxidation. Adding the oxidant too quickly or at too high a concentration creates a large number of radical cations simultaneously. These can couple in an uncontrolled manner, leading to extensive cross-linking rather than linear chain growth. High temperatures exacerbate this issue.
-
Solutions:
-
Lower the Reaction Temperature: Start the reaction at 0 °C or even lower (-20 °C) in an ice or dry ice/acetone bath to moderate the reaction rate.
-
Control Reagent Addition: Use a syringe pump for the slow, dropwise addition of the oxidant solution to the monomer solution (this is often referred to as "standard addition").[4] This maintains a low concentration of active species at any given time, favoring linear chain growth.
-
Adjust Stoichiometry: An excessive oxidant-to-monomer ratio can drive the reaction towards over-oxidation. Start with a stoichiometric ratio (e.g., 2.25 to 2.5 moles of FeCl₃ per mole of monomer) and optimize from there.
-
Q5: The polymerization seems to stall, and the final product has a very low molecular weight, appearing more like oligomers. How can I increase the chain length?
A5: Achieving a high degree of polymerization is a common challenge in polymer synthesis.[8] Several factors could be limiting chain growth.
-
Causality:
-
Water Contamination: Trace amounts of water in the solvent or on the glassware can react with and deactivate the FeCl₃ oxidant.
-
Atmospheric Oxygen: While oxygen can be an oxidant, its uncontrolled presence can lead to side reactions and defects that terminate chain growth.
-
Insufficient Reaction Time: Polymer chain growth is not instantaneous. If the reaction is quenched too early, only oligomers will have had time to form.
-
Poor Solvent Choice: The solubility of the growing polymer chain is crucial. If the oligomers precipitate out of the solution too early, chain extension will cease.
-
-
Solutions:
-
Ensure Anhydrous & Inert Conditions: Use freshly distilled, dry solvents (e.g., chlorobenzene, THF, acetonitrile). Dry all glassware in an oven overnight. Conduct the entire reaction under an inert atmosphere of argon or nitrogen.
-
Increase Reaction Time: Allow the reaction to proceed for a longer period, such as 24 to 48 hours, at a controlled temperature.[4]
-
Optimize the Solvent System: Choose a solvent in which the monomer is fully soluble and the resulting polymer has at least partial solubility. Sometimes a co-solvent system can be beneficial.
-
Q6: My experimental results are inconsistent from batch to batch. What are the most likely sources of variability?
A6: Reproducibility issues almost always point to subtle, uncontrolled variables in the experimental setup.
-
Causality: The most common culprits are inconsistent quality of reagents, particularly the oxidant, and variations in the reaction atmosphere and temperature.
-
Solutions:
-
Standardize Reagents: Use a new bottle of anhydrous FeCl₃ or purify it if its quality is suspect. Always re-purify the monomer via recrystallization or sublimation before use.
-
Rigorous Atmospheric Control: Ensure a positive pressure of inert gas is maintained throughout the reaction. Use Schlenk line techniques for reagent transfers.
-
Precise Temperature Control: Use a cryostat or a well-maintained cooling bath instead of an open ice bath for long reactions to ensure a stable temperature.
-
Consistent Stirring: Ensure the stirring rate is consistent between experiments, as this affects the diffusion of reagents and the homogeneity of the reaction.
-
Data Presentation: Impact of Key Reaction Parameters
The following table summarizes the expected qualitative effects of changing key parameters during the oxidative polymerization of this compound. This should serve as a guide for your optimization experiments.
| Parameter | Low Value | Optimal Range (Suggested) | High Value | Rationale & Potential Issues |
| Temperature | Slow reaction rate, low yield | 0 - 25 °C | Fast, uncontrolled reaction | Lower temperatures control exothermicity and reduce side reactions. Higher temperatures can lead to branching and cross-linking.[9] |
| Oxidant/Monomer Ratio | Incomplete reaction, low MW | 2.25 - 2.5 | Over-oxidation, defects | A slight excess of oxidant is needed to drive the reaction. A large excess can damage the polymer backbone. |
| Monomer Concentration | Slow reaction rate | 0.02 - 0.1 M | High viscosity, precipitation | Higher concentration can increase the rate but may cause the polymer to precipitate prematurely, limiting molecular weight.[9] |
| Reaction Time | Low MW, low yield | 12 - 48 h | Potential for side reactions | Sufficient time is needed for chain propagation. Excessive time may increase the chance of over-oxidation or degradation.[4] |
Experimental Protocols
Proposed Protocol: Oxidative Polymerization of this compound
Disclaimer: This is a generalized starting protocol based on established methods for substituted polythiophenes.[4] Optimization will be required.
Materials:
-
This compound (monomer), recrystallized
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Chlorobenzene (or other suitable solvent like THF, Acetonitrile)
-
Methanol (for precipitation)
-
Hydrochloric Acid (HCl), concentrated
-
Ammonium Hydroxide (NH₄OH) solution
-
Deionized Water
Procedure:
-
Setup: Dry all glassware in an oven at 120 °C overnight. Assemble a three-neck round-bottom flask with a condenser, a gas inlet, and a rubber septum, all under a positive pressure of Argon.
-
Monomer Solution: In the reaction flask, dissolve the monomer (e.g., 1.0 mmol) in 30 mL of anhydrous chlorobenzene. Stir the solution until the monomer is fully dissolved.
-
Oxidant Solution: In a separate, dry flask under Argon, prepare a solution of anhydrous FeCl₃ (e.g., 2.5 mmol) in 20 mL of anhydrous chlorobenzene.
-
Reaction Initiation: Cool the monomer solution to 0 °C using an ice-water bath. Using a gas-tight syringe, add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30-60 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 24-48 hours. The mixture should become dark and viscous.
-
Quenching & Precipitation: Quench the reaction by slowly pouring the mixture into 250 mL of rapidly stirring methanol. A dark precipitate should form.
-
Purification (Doping/De-doping):
-
Collect the solid polymer by vacuum filtration.
-
Wash the polymer thoroughly with methanol until the filtrate is colorless to remove residual oxidant and unreacted monomer.
-
To remove trapped iron salts, stir the polymer in a dilute HCl solution for 2 hours, then filter.
-
Wash with deionized water until the filtrate is neutral.
-
To obtain the neutral (de-doped) polymer, stir the solid in an ammonium hydroxide solution for 2-4 hours.
-
Filter the polymer and wash extensively with deionized water and finally with methanol.
-
-
Drying: Dry the final polymer product under vacuum at 40-50 °C for at least 24 hours.
Visualization of Workflows
Diagram 1: Experimental Workflow
The following diagram outlines the key steps for the synthesis and purification of the polymer.
Caption: Oxidative polymerization workflow.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common experimental problems.
Caption: Troubleshooting decision tree.
References
- 1. mdpi.com [mdpi.com]
- 2. Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 8. nationalpolymer.com [nationalpolymer.com]
- 9. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Diamino-3,4-thiophenedicarbonitrile
Introduction
Welcome to the technical support guide for 2,5-Diamino-3,4-thiophenedicarbonitrile (CAS 17989-89-8). This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic compound in their work. As a molecule featuring a thiophene core substituted with both amino and cyano functional groups, its stability and reactivity warrant careful consideration to ensure experimental success and reproducibility.[1] This guide provides field-proven insights into its proper storage, handling, and troubleshooting of common issues that may arise during its use. The information herein is synthesized from material safety data, structural analyses, and established principles of heterocyclic chemistry.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 17989-89-8 | [1] |
| Molecular Formula | C₆H₄N₄S | [1] |
| Molecular Weight | 164.19 g/mol | [1] |
| Appearance | Typically a solid powder | Inferred from safety and handling documents. |
| Key Functional Groups | Primary Amines, Nitriles, Thiophene Ring | [1] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Based on standard practices for fine chemicals with reactive functional groups, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. Storage in a well-ventilated area is also recommended. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is the best practice to minimize potential degradation.
Q2: Why is exposure to air and moisture a concern?
A2: The two primary amino groups on the thiophene ring make the molecule susceptible to oxidation. Exposure to atmospheric oxygen, especially over prolonged periods or at elevated temperatures, can lead to the formation of colored impurities, indicative of oxidative degradation. Furthermore, while nitriles are generally stable to hydrolysis at neutral pH, the presence of acidic or basic impurities in conjunction with moisture could potentially lead to the slow hydrolysis of the cyano groups to amides or carboxylic acids over time.
Q3: Is this compound sensitive to light?
Q4: What solvents are recommended for dissolving this compound?
A4: The compound's solubility will depend on the intended application. For analytical purposes, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often suitable. In fact, single crystals for X-ray analysis have been successfully grown from a saturated DMSO solution.[4] For synthetic reactions, the choice of solvent should be guided by the specific reaction conditions, but compatibility should be verified to avoid degradation. Always use anhydrous solvents if the reaction is sensitive to moisture.
Q5: Are there any known chemical incompatibilities?
A5: Strong oxidizing agents should be avoided due to the presence of the electron-rich aminothiophene system. Strong acids and bases should also be used with caution. Strong acids may protonate the amino groups, altering reactivity, while strong bases could potentially catalyze hydrolysis of the nitrile groups or other unwanted side reactions. Reactions with certain metals may lead to the formation of coordination complexes, which could be either a desired outcome or an unintended side reaction.[5]
Part 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the handling and use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Solid has discolored (e.g., turned yellow, brown, or dark) | Oxidation: The primary amino groups are susceptible to air oxidation, which often produces colored polymeric byproducts. This is a common degradation pathway for aromatic amines. | Action: Discard the product if purity is critical. For future prevention, store the compound under an inert atmosphere (N₂ or Ar) and ensure the container is sealed tightly. Rationale: Preventing contact with oxygen is the most effective way to inhibit oxidative degradation. |
| Inconsistent experimental results or low yield | Degradation of starting material: The compound may have degraded due to improper storage (exposure to air, moisture, light) or handling. Contamination: Cross-contamination from spatulas or glassware. | Action: Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is suspected, use a fresh, unopened batch. Ensure all labware is scrupulously clean and dry. Rationale: Reproducible results depend on the consistent quality of the starting materials. |
| Poor solubility in a previously suitable solvent | Polymerization/Degradation: Over time, slow degradation can lead to the formation of less soluble, higher molecular weight species. Moisture Contamination: The presence of water may have altered the compound or the solvent properties. | Action: Try gentle warming or sonication to aid dissolution. If this fails, the material has likely degraded and should be replaced. Use anhydrous solvents for moisture-sensitive applications. Rationale: Changes in physical properties like solubility are often a key indicator of chemical changes in the material. |
| Appearance of unexpected peaks in analytical data (NMR, LC-MS) | Hydrolysis: The nitrile (-CN) groups may have hydrolyzed to amide (-CONH₂) or carboxylic acid (-COOH) groups if exposed to acidic or basic conditions and moisture. Side reactions: The compound is a versatile precursor and may react with incompatible solvents, reagents, or impurities.[4] | Action: Analyze the mass and spectral data to identify the impurity. Review your experimental protocol for any potential sources of acid, base, or moisture. Purify the material if possible (e.g., by recrystallization or chromatography) or obtain a new lot. Rationale: Understanding the structure of byproducts can provide valuable clues about the degradation pathway and help refine the experimental setup to avoid it. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Standard Procedure for Long-Term Storage
-
Inert Atmosphere: Place the vial containing this compound inside a glove box or desiccator with an inert atmosphere (Argon or Nitrogen).
-
Seal Securely: Open the container only under the inert atmosphere. After dispensing the required amount, securely seal the container cap. For extra protection, wrap the cap threads with Parafilm®.
-
Protect from Light: Place the sealed vial inside a secondary container that is opaque or amber-colored to protect it from light.
-
Refrigerate: Store the secondary container in a refrigerator at 2-8°C.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
Protocol 2: Preparation of a Stock Solution in DMSO
-
Material Equilibration: Remove the vial of this compound from cold storage and allow it to reach ambient temperature in a desiccator (approx. 20-30 minutes).
-
Weighing: Weigh the desired amount of the compound in a fume hood. Handle the solid carefully to minimize dust formation.
-
Dissolution: Add the solid to a volumetric flask. Add anhydrous DMSO to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Storage of Solution: If the solution is to be stored, aliquot it into smaller volumes in amber vials, flush with an inert gas, seal tightly, and store at -20°C. Avoid repeated freeze-thaw cycles.
Part 4: Visualization of Stability Factors
The stability of this compound is influenced by several environmental factors. The diagram below illustrates the primary degradation pathways that should be mitigated through proper handling and storage.
Caption: Key environmental factors leading to the degradation of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conductivity in polymers derived from 2,5-Diamino-3,4-thiophenedicarbonitrile
Welcome to the technical support center for researchers working with polymers derived from 2,5-Diamino-3,4-thiophenedicarbonitrile. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis, processing, and characterization of these materials, with a specific focus on achieving optimal electrical conductivity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the theoretical conductivity I should expect from a doped poly(this compound) film?
A1: The electrical conductivity of doped polythiophenes can span a vast range, from insulator (~10⁻¹⁰ S/cm) to metallic (~10² S/cm or higher).[1] For highly ordered, regioregular polythiophenes, conductivities can even exceed 10³ S/cm upon effective doping.[2][3] The final conductivity of your polymer is not a single value but is highly dependent on several factors including molecular weight, polymer chain arrangement (regioregularity), film morphology, and—most critically—the doping method and efficiency.[4]
Q2: My undoped polymer shows virtually no conductivity. Is this normal?
A2: Yes, this is entirely expected. In its neutral, undoped state, a conjugated polymer like polythiophene is an insulator or a wide-bandgap semiconductor.[5] The conductivity is introduced through a process called doping, which creates mobile charge carriers (polarons and bipolarons) along the polymer backbone.
Q3: Can I use any strong acid or oxidizing agent to dope my polymer?
A3: While many strong oxidants can induce doping, the choice of dopant is critical. The ideal dopant should have an electron affinity (for p-doping) that is well-matched with the ionization energy of the polymer to ensure efficient charge transfer.[6] Common p-type dopants for polythiophenes include iodine (I₂), ferric chloride (FeCl₃), and organic acids like trifluoroacetic acid (TFA). The dopant's size, stability, and interaction with the polymer matrix also influence the final conductivity and stability of the material.
Part 2: Troubleshooting Guide for Low Conductivity
This section addresses specific problems that can lead to lower-than-expected conductivity.
Issue 1: Conductivity is several orders of magnitude below literature values after doping.
This is the most common issue and typically points to problems in one of three areas: the monomer/polymer quality, the doping process itself, or the film morphology.
-
Scientific Rationale: The conductivity of a conjugated polymer relies on the delocalization of π-electrons along an extended, well-ordered polymer backbone. Chemical defects, impurities, low molecular weight, and poor regioregularity disrupt this conjugation, creating traps for charge carriers and severely limiting conductivity.
-
Troubleshooting Steps:
-
Verify Monomer Purity:
-
Action: Recrystallize the this compound monomer prior to polymerization.
-
Causality: Impurities from the monomer synthesis (e.g., residual catalysts, starting materials) can be incorporated into the polymer chain as defects or act as chain terminators, leading to low molecular weight.
-
-
Confirm Polymer Structure and Molecular Weight:
-
Action: Use characterization techniques like FT-IR and ¹H NMR to confirm the polymer structure and rule out significant side reactions. Use Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
-
Causality: A low molecular weight or high PDI suggests that the polymerization was inefficient, resulting in short conjugation lengths that cannot support efficient charge transport.[7]
-
-
Assess Regioregularity:
-
Action: For substituted thiophenes, control of regioregularity (head-to-tail vs. head-to-head coupling) is paramount. This is primarily controlled by the polymerization method.
-
Causality: Head-to-tail coupling promotes a planar backbone conformation, which maximizes π-orbital overlap and facilitates high conductivity.[8] Head-to-head linkages introduce steric twists, breaking conjugation.[8]
-
-
-
Scientific Rationale: Doping is a chemical reaction that involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer backbone. If the reaction is incomplete, the density of charge carriers will be too low to support high conductivity.
-
Troubleshooting Steps:
-
Optimize Dopant Concentration:
-
Action: Titrate the dopant concentration. Start with a low concentration and incrementally increase it, measuring conductivity at each step until it plateaus or decreases.
-
Causality: Both under-doping and over-doping can limit conductivity. Under-doping results in an insufficient number of charge carriers. Over-doping can introduce excessive disorder into the polymer matrix, disrupting chain packing and reducing charge carrier mobility.[9]
-
-
Ensure Proper Dopant/Polymer Interaction:
-
Action: If using solution doping, ensure the solvent is compatible with both the polymer and the dopant and allows for polymer chain swelling to facilitate dopant diffusion into the film. For vapor doping, ensure the chamber is saturated and allow sufficient time for diffusion.
-
Causality: The dopant must physically reach the conjugated backbone to perform the charge transfer. Poor miscibility or solvent choice can prevent this.[9]
-
-
Verify Doping with UV-Vis-NIR Spectroscopy:
-
Action: Cast the polymer onto a transparent substrate (e.g., glass or quartz) and take a UV-Vis-NIR spectrum before and after doping.
-
Causality: Successful doping is characterized by a decrease in the intensity of the π-π* transition peak and the emergence of new, lower-energy absorption bands corresponding to polaron and bipolaron states.[6] The absence or weakness of these new bands is a clear indicator of poor doping.
-
-
-
Scientific Rationale: Even with a perfect polymer and optimal doping, low conductivity can result if the polymer chains are disordered in the solid state. Charge transport in polymers occurs via two mechanisms: intra-chain (along the backbone) and inter-chain (hopping between chains).[7] Both require ordered, closely packed chains to be efficient.
-
Troubleshooting Steps:
-
Optimize Film Deposition:
-
Action: Experiment with different solvents and deposition techniques (e.g., spin coating, drop casting). The rate of solvent evaporation can significantly impact film crystallinity.[9]
-
Causality: Solvents with different boiling points and polymer solubility affect the time available for polymer chains to self-organize into ordered domains during film formation.[9][10]
-
-
Utilize Post-Deposition Annealing:
-
Action: Thermally anneal the polymer film after deposition but before doping. The annealing temperature should be above the polymer's glass transition temperature but below its melting/decomposition temperature.
-
Causality: Annealing provides the thermal energy necessary for polymer chains to rearrange into more ordered, crystalline structures, which enhances inter-chain charge hopping.[7]
-
-
Characterize Morphology:
-
Action: Use techniques like X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM) to probe the crystallinity and surface morphology of your films.
-
Causality: XRD can confirm the presence and degree of crystallinity, while AFM can visualize the film's domain structure. Highly conductive films typically exhibit a well-ordered, fibrillar, or crystalline morphology.[11]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the root cause of low conductivity.
Caption: A step-by-step diagnostic flowchart for troubleshooting low conductivity.
Part 3: Key Experimental Protocols
Protocol 1: Oxidative Chemical Polymerization
This protocol uses Ferric Chloride (FeCl₃) as the oxidant.
-
Monomer Preparation: Rigorously dry an appropriate solvent (e.g., chloroform, nitrobenzene) and the this compound monomer. Anhydrous conditions are critical.
-
Oxidant Solution: Prepare a solution of anhydrous FeCl₃ in the chosen dry solvent. A typical molar ratio of FeCl₃ to monomer is between 2 and 4.[12][13]
-
Reaction Setup: Dissolve the monomer in the dry solvent in a flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Polymerization: Add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. The reaction is often exothermic. The reaction mixture should darken, indicating polymerization.[5] Allow the reaction to proceed for 2-24 hours.
-
Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Collect the polymer powder by filtration. Wash it extensively with methanol to remove residual oxidant and oligomers, followed by a solvent like acetone or hexane. Soxhlet extraction may be necessary for high purity.
-
Drying: Dry the final polymer powder under vacuum at a moderate temperature (e.g., 40-60 °C) for at least 24 hours.
Protocol 2: Iodine (I₂) Vapor Doping
-
Film Preparation: Prepare a thin film of the purified polymer on a suitable substrate (e.g., glass slide for conductivity measurement).
-
Setup: Place the substrate with the film in a sealed chamber, such as a petri dish or a small desiccator.
-
Doping: Place a few crystals of solid iodine in the chamber, ensuring they do not directly touch the film. Seal the chamber.
-
Diffusion: Allow the iodine vapor to permeate the polymer film. This can take anywhere from a few minutes to several hours, depending on film thickness and morphology. The film should undergo a distinct color change.
-
Measurement: Remove the film from the chamber and immediately measure its conductivity using a four-point probe or a similar setup. The doping is often reversible, and conductivity may decrease upon exposure to air.
Data Presentation: Factors Influencing Conductivity
| Parameter | Low Conductivity State | High Conductivity State | Rationale |
| Monomer Purity | Unpurified | Recrystallized | Impurities act as defects, disrupting conjugation.[14] |
| Molecular Weight | Low (<10 kDa) | High (>20 kDa) | Longer chains provide longer pathways for charge carriers.[7] |
| Film Morphology | Amorphous, disordered | Crystalline, ordered | Ordered chains facilitate efficient inter-chain charge hopping.[7][15] |
| Doping Level | Too low or too high | Optimized | An optimal density of charge carriers is needed to maximize the product of carrier number and mobility.[16] |
| Solvent Choice | Poor polymer solubility | High polymer solubility | Affects chain conformation in solution and subsequent film morphology.[9] |
| Post-Processing | None | Thermal Annealing | Provides energy for chains to self-organize into more ordered domains.[10] |
Mechanism Visualization: p-Doping
The diagram below illustrates the p-doping process where an oxidizing agent (dopant) removes an electron from the polymer backbone, creating a mobile positive charge carrier (polaron).
Caption: Creation of a polaron on a polymer chain via oxidative (p-type) doping.
References
- 1. asianpubs.org [asianpubs.org]
- 2. heeneygroup.com [heeneygroup.com]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Gaining control over conjugated polymer morphology to improve the performance of organic electronics - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01430K [pubs.rsc.org]
- 8. chem.cmu.edu [chem.cmu.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. How to Improve Polymer Conductivity for Flexible Circuits [eureka.patsnap.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maas.edu.mm [maas.edu.mm]
- 15. Solving mysteries of conductivity in polymers | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,5-Diamino-3,4-thiophenedicarbonitrile
Welcome to the technical support center for the synthesis of 2,5-Diamino-3,4-thiophenedicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and successful synthesis campaign.
Introduction to the Synthesis of this compound
The most common and industrially relevant method for synthesizing this compound is the Gewald reaction.[1][2] This one-pot, multi-component reaction is highly valued for its efficiency in constructing the polysubstituted 2-aminothiophene core.[3] The reaction typically involves the condensation of a suitable precursor with elemental sulfur in the presence of a base. For this compound, the synthesis often starts from tetracyanoethylene, which reacts with a sulfur source.
While the Gewald reaction is robust, scaling up the synthesis from the laboratory bench to pilot plant or industrial production presents a unique set of challenges. These can include managing exothermic events, ensuring efficient mixing, controlling byproduct formation, and developing effective purification strategies for large quantities of the product. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: From Lab Scale to Pilot Plant
This section addresses specific issues that may arise during the scale-up of the this compound synthesis.
Low or Inconsistent Yields
Question: We are experiencing a significant drop in yield, from 85% at the lab scale (10g) to around 50% at the pilot scale (10kg). What are the likely causes and how can we mitigate this?
Answer: A drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of the reactants, particularly the elemental sulfur which can be difficult to dissolve, is more challenging.[3] This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete conversion and the formation of byproducts.
-
Solution: Evaluate and optimize the agitation system in your reactor. Consider using a higher-powered overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure good solid suspension and liquid blending. For very large-scale reactions, baffles within the reactor can also improve mixing efficiency.
-
-
Poor Temperature Control: The Gewald reaction is often exothermic, and the heat generated can be more difficult to dissipate in a larger reaction volume due to a lower surface area-to-volume ratio.[4][5] Uncontrolled temperature increases can lead to side reactions and degradation of the product.
-
Solution: Implement a more robust temperature control strategy. This could involve using a jacketed reactor with a high-performance heat transfer fluid, adjusting the addition rate of the limiting reagent to control the rate of heat generation, or using a more dilute reaction mixture to increase the thermal mass.[4]
-
-
Sub-optimal Reagent Addition: The order and rate of reagent addition become more critical at a larger scale.
-
Solution: Develop a well-defined and controlled reagent addition protocol. Often, a slow, subsurface addition of one of the reactants can help to maintain a consistent reaction temperature and minimize side reactions.
-
Purification Challenges at Scale
Question: At the lab scale, we can easily purify the product by silica gel chromatography. However, this is not a viable option for multi-kilogram batches. Our attempts at recrystallization have resulted in either low recovery or product that is still contaminated with unreacted sulfur. What are our options?
Answer: Purification is a major hurdle in scaling up the synthesis of sulfur-containing heterocycles. Here are some strategies to consider:
-
Optimized Recrystallization:
-
Solvent Screening: Conduct a thorough solvent screening to identify a solvent system that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities, particularly sulfur, either fully dissolved or completely insoluble. Common solvents for recrystallization of aminothiophenes include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6]
-
Hot Filtration: Unreacted elemental sulfur can often be removed by performing a hot filtration of the crude product solution before allowing it to cool and crystallize. Sulfur is often less soluble in many organic solvents than the desired product at elevated temperatures.
-
Anti-Solvent Crystallization: Consider an anti-solvent crystallization approach. Dissolve the crude product in a good solvent at room temperature, and then slowly add an anti-solvent to induce crystallization of the pure product.
-
-
Washing and Trituration:
-
Aqueous Washes: Washing the crude reaction mixture with water can help remove inorganic salts and other water-soluble impurities.[6]
-
Solvent Trituration: Slurrying the crude solid in a solvent in which the product is sparingly soluble but the impurities are more soluble can be a very effective purification technique at a large scale.
-
Managing Exothermic Reactions
Question: During a pilot plant run, we observed a significant exotherm that was difficult to control, leading to a pressure increase in the reactor. How can we improve the safety of this process?
Answer: Managing the exothermic nature of the Gewald reaction is critical for a safe scale-up.
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and the rate of heat release under different process conditions. This data is invaluable for designing an adequate cooling system and a safe process.
-
Semi-Batch Operation: Instead of adding all reactants at once (batch mode), consider a semi-batch approach where one of the reactants is added gradually over time. This allows for better control over the reaction rate and heat generation.[7]
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature rise by increasing the overall heat capacity of the reaction mixture.
-
Emergency Planning: Always have a documented emergency plan in place. This should include procedures for emergency cooling, quenching the reaction, and managing any potential pressure build-up. Ensure that the reactor is equipped with appropriate pressure relief devices.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald synthesis for this compound?
The Gewald reaction proceeds through a series of steps, starting with a base-catalyzed condensation, followed by the addition of elemental sulfur, and finally an intramolecular cyclization and tautomerization to form the 2-aminothiophene ring.[2] The overall process is a thermodynamically driven reaction that funnels the intermediates to the stable aromatic product.[8]
Q2: What are the key starting materials for the synthesis of this compound via the Gewald reaction?
While various starting materials can be used for Gewald-type reactions, for this specific molecule, a common starting material is tetracyanoethylene, which reacts with a source of sulfur, such as elemental sulfur or a sulfide salt.
Q3: What is the role of the base in this synthesis?
The base plays a crucial role in catalyzing the initial condensation step.[6] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines like triethylamine. The choice and amount of base can significantly impact the reaction rate and yield.
Q4: Are there greener alternatives to traditional solvents for this reaction?
Yes, research into greener methodologies for the Gewald synthesis is ongoing. Some studies have explored the use of water or polyethylene glycol (PEG) as reaction media.[9] Microwave-assisted synthesis has also been shown to reduce reaction times and potentially the need for hazardous solvents.[2][10]
Q5: How can we monitor the progress of the reaction at a large scale?
For in-process monitoring, techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can also be a quick and effective tool for qualitative monitoring.[10]
Q6: What are the recommended storage conditions for bulk this compound?
Protocols and Data
Illustrative Lab-Scale Synthesis Protocol
This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.
Materials:
-
Tetracyanoethylene
-
Elemental Sulfur
-
Base (e.g., triethylamine or morpholine)
-
Solvent (e.g., ethanol or dimethylformamide - DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve tetracyanoethylene in the chosen solvent.
-
Add elemental sulfur to the solution and stir to create a suspension.
-
Slowly add the base to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Typical Reaction Parameters (Illustrative)
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) - Illustrative |
| Solvent Volume | 100 mL | 100 L |
| Reaction Temperature | 70 °C | 70-75 °C (with careful monitoring) |
| Reaction Time | 4-6 hours | 6-8 hours (monitor for completion) |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer |
| Purification Method | Column Chromatography | Recrystallization with hot filtration |
| Expected Yield | 80-90% | 65-80% (post-optimization) |
Visualizations
Gewald Reaction Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and address common causes of low yield during scale-up.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. By-products and waste management in polymer synthesis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. amarequip.com [amarequip.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fauske.com [fauske.com]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
Alternative purification methods for 2,5-Diamino-3,4-thiophenedicarbonitrile
Technical Support Center: Alternative Purification Methods for 2,5-Diamino-3,4-thiophenedicarbonitrile
Welcome to the technical support center for the purification of this compound (TCN). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this critical building block in high purity. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of TCN.
Question 1: My final product of this compound is a persistent yellow, brown, or even black solid, even after column chromatography. What causes this and how can I fix it?
Answer:
This is a very common issue. The discoloration is typically due to the formation of highly colored oxidative or polymeric impurities. Aromatic amines, like the ones in TCN, are notoriously susceptible to air oxidation, which can form conjugated, color-imparting species.[1] Standard silica gel chromatography can sometimes exacerbate this issue if the silica is slightly acidic or if the elution time is long.[1]
Solutions:
-
Activated Charcoal Treatment: This is the most common and effective method for removing colored impurities.[2][3] Activated charcoal has a high surface area and adsorbs large, planar, colored molecules.
-
Causality: The porous structure of activated charcoal traps the large polymeric and oxidized impurity molecules, while the smaller TCN molecules remain in the solution.
-
-
Reversed-Phase Flash Chromatography: If normal-phase chromatography fails to remove the color, the impurities may have a similar polarity to your product. Switching to a C18 (reversed-phase) column can provide an alternative selectivity, often separating the product from the colored bands.[4]
-
Chelating Agent Wash: Trace metal impurities, often from reagents or reaction vessels, can catalyze oxidation and form colored complexes.[1] Washing the crude product solution with a dilute aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can remove these metal ions.
Question 2: I'm losing a significant amount of product during recrystallization. How can I improve my yield?
Answer:
Low yield during recrystallization is usually a problem of solvent selection or technique. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] If the compound is too soluble at low temperatures, it will not crystallize out effectively.
Solutions:
-
Solvent System Optimization:
-
Single Solvent: Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, acetonitrile).
-
Two-Solvent System: If a single good solvent cannot be found, use a two-solvent system. Dissolve the TCN in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Then, allow it to cool slowly. This technique often produces high-quality crystals with good recovery.
-
-
Slow Cooling: Rapid cooling, such as plunging a hot flask into an ice bath, leads to the formation of small, often impure crystals and can trap impurities.[2] Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize recovery of the pure compound.
Question 3: My NMR analysis shows a persistent impurity with a similar structure to my product, and I cannot separate it by chromatography or recrystallization. What is my next step?
Answer:
This situation suggests the presence of a structurally related impurity, possibly an isomer or a partially reacted starting material. When standard methods fail, more specialized techniques are required.
Solutions:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[6][7] Since TCN has two basic amino groups, it can be selectively protonated and moved into an aqueous layer.
-
Mechanism: Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic TCN will be protonated to form a water-soluble salt and move to the aqueous layer.[8] The non-basic impurities will remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH) to regenerate the neutral TCN, which will precipitate out or can be extracted back into an organic solvent.[7][8]
-
-
Vacuum Sublimation: This technique is excellent for separating volatile solids from non-volatile impurities.[9][10] If your impurity is non-volatile (e.g., a salt or a polymer), sublimation can yield extremely pure TCN.
-
Principle: The crude solid is heated under a high vacuum. The TCN transitions directly from a solid to a gas (sublimes) and then deposits as pure crystals on a cooled surface (a "cold finger"), leaving the non-volatile impurities behind.[5][10] This method is particularly "green" as it avoids the use of solvents.[9][11]
-
Frequently Asked Questions (FAQs)
Question 1: What are the primary alternative purification methods to column chromatography for this compound?
Answer:
Beyond standard column chromatography, the most effective alternative methods are:
| Method | Principle | Best For Removing | Key Advantage |
| Recrystallization | Differential solubility at different temperatures. | Moderate levels of most impurities. | Scalable and cost-effective. |
| Acid-Base Extraction | Exploits the basicity of the amino groups. | Neutral or acidic impurities. | Highly selective for separating amines.[6][12] |
| Vacuum Sublimation | Separation based on differences in vapor pressure. | Non-volatile impurities (salts, polymers). | Yields very high purity product; solvent-free.[9][10] |
| Activated Charcoal Treatment | Adsorption of large, planar molecules. | Highly colored, polymeric, or oxidative impurities. | Specifically targets color bodies.[3][13] |
Question 2: Can you provide a detailed protocol for Acid-Base Extraction of TCN?
Answer:
Certainly. This protocol assumes you are starting with a crude solid contaminated with non-basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude TCN (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M aqueous hydrochloric acid (HCl) (50 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated TCN-hydrochloride salt will be in the top aqueous layer, while neutral impurities remain in the bottom organic layer. Drain and collect the bottom organic layer (keep it aside for now).
-
Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of 1M HCl (25 mL). Combine this second aqueous extract with the first.
-
Backwash (Optional): To remove any trapped organic impurities from the combined aqueous layers, "wash" it by adding a small amount of fresh organic solvent (20 mL), shaking, and discarding the organic layer.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M aqueous sodium hydroxide (NaOH) dropwise with stirring until the pH is basic (pH > 10, check with pH paper). The neutral TCN will precipitate out as a solid.
-
Isolation: Collect the pure TCN solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts, and then dry it under vacuum.
-
Validation: Confirm purity by TLC, melting point, and NMR/LCMS analysis.
Question 3: How do I decide which purification method is best for my specific situation?
Answer:
The optimal method depends on the nature of the impurities and the scale of your synthesis. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting the appropriate purification method for this compound.
References
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. biotage.com [biotage.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. innovation.world [innovation.world]
- 11. researchgate.net [researchgate.net]
- 12. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 13. CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents [patents.google.com]
Minimizing oxidation of amino groups in 2,5-Diamino-3,4-thiophenedicarbonitrile
Technical Support Center: 2,5-Diamino-3,4-thiophenedicarbonitrile
Welcome to the technical support center for this compound (CAS 17989-89-8). This guide is designed for researchers, chemists, and drug development professionals to address the primary challenge associated with this reagent: the oxidative instability of its amino groups. Here, we provide in-depth, field-proven insights and protocols to ensure the integrity of your material and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the instability of this compound and the general consequences for experimental work.
Q1: Why is this compound so susceptible to oxidation?
A: The susceptibility to oxidation arises from its specific electronic structure. The molecule contains two primary aromatic amino groups attached to an electron-rich thiophene ring. Aromatic amines are known to be sensitive to oxidation, and this effect is amplified by the electron-donating nature of the thiophene heterocycle. This high electron density makes it easy for the nitrogen atoms to lose electrons, particularly in the presence of atmospheric oxygen, light, or trace metal catalysts. This process can initiate a cascade of degradation reactions.
Q2: What are the common visual and analytical signs of oxidation?
A: The most immediate indicator of oxidation is a change in color. Pure this compound is typically a light-colored solid. Upon oxidation, highly conjugated, colored impurities, such as quinone-imine type structures, are formed. This degradation manifests as a progression from its original color to yellow, brown, and eventually dark purple or black. Analytically, you may observe the appearance of multiple new spots on a Thin Layer Chromatography (TLC) plate, or additional peaks in NMR and Mass Spectrometry analyses that correspond to oxidized or polymeric byproducts.
Q3: How can oxidation negatively impact my synthesis or application?
A: The consequences of using oxidized material are significant and multifaceted:
-
Reduced Purity and Yield: The effective concentration of the starting material is lowered, leading to diminished yields of your target molecule.
-
Reaction Interference: Oxidized impurities can act as unwanted catalysts or inhibitors, leading to unpredictable reaction outcomes and the formation of complex side-products.
-
Purification Challenges: The presence of colored, often polar, impurities complicates the isolation and purification of the desired product, requiring more extensive chromatographic separation.
-
Inconsistent Results: Using a partially oxidized reagent is a primary source of poor reproducibility between experimental batches.
Q4: What is the most critical factor in preventing oxidation?
A: The rigorous exclusion of atmospheric oxygen is the single most important preventative measure.[1][2][3] This compound is air-sensitive and must be handled in a controlled, inert environment to maintain its purity and reactivity.[2][4] All subsequent handling, storage, and reaction protocols are built upon this foundational principle.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the storage and use of this compound.
Problem 1: My solid reagent has darkened in color during storage.
-
Primary Cause: The reagent has been exposed to ambient air (oxygen) and/or light. The rate of oxidation increases with the duration and intensity of this exposure.
-
Recommended Solution:
-
Assess Purity: Before use, assess the extent of degradation. A quick purity check via TLC or ¹H NMR can help determine if the material is still suitable for your experiment or if purification is necessary.
-
Implement Strict Storage Protocol: To prevent further degradation, adhere to the following storage procedure.
-
Protocol 1: Proper Storage of Solid this compound
-
Select Container: Use an amber glass vial with a PTFE-lined cap to protect the solid from light.
-
Inert Atmosphere: Place the vial inside a glovebox or connect it to a Schlenk line.[3][4]
-
Purge with Inert Gas: Evacuate the vial and backfill with a dry, inert gas (Argon is preferred over Nitrogen for highly sensitive compounds due to its higher density, but Nitrogen is often sufficient).[2] Repeat this cycle three times to ensure the complete removal of air.
-
Seal Securely: Tightly cap the vial inside the inert atmosphere. For added protection, wrap the cap-vial interface with Parafilm®.
-
Store Cold and Dry: Place the sealed vial in a freezer (≤ -20 °C) inside a secondary container, such as a desiccator, to protect it from moisture condensation.
Problem 2: My reaction solution turns dark immediately after dissolving the reagent.
-
Primary Cause: The solvent contains a significant amount of dissolved oxygen, which immediately reacts with the dissolved, and now more reactive, amine. Standard laboratory solvents are saturated with air unless specifically treated.
-
Recommended Solution:
-
Degas Your Solvent: Never use untreated solvent directly from the bottle for reactions involving this reagent. All solvents must be thoroughly deoxygenated prior to use.
-
Choose an Appropriate Method: The choice of degassing method depends on the required level of oxygen exclusion. The two most common methods are compared in the table below.
-
Table 1: Comparison of Solvent Degassing Techniques
| Method | Procedure Outline | Pros | Cons |
| Sparging (Purging) | Bubble a fine stream of inert gas (Ar or N₂) through the solvent for 30-60 minutes.[5] | Simple, fast, suitable for large volumes. | Less effective at removing all dissolved O₂; risk of solvent evaporation. |
| Freeze-Pump-Thaw | 1. Freeze the solvent with liquid N₂. 2. Apply a high vacuum to remove gases. 3. Thaw the solvent. Repeat 3-5 times.[5] | The most effective method for complete O₂ removal. | Time-consuming, requires specialized glassware (Schlenk flask) and a vacuum line. |
Protocol 2: Degassing Solvent via Freeze-Pump-Thaw
-
Setup: Place the solvent in a Schlenk flask equipped with a stir bar and seal it. Ensure the flask is no more than half full.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Open the flask to a high-vacuum line and evacuate for 5-10 minutes. You will see bubbling as trapped gas is removed.
-
Thaw: Close the flask to the vacuum, remove it from the liquid nitrogen, and allow the solvent to thaw completely. You may use a warm water bath to speed this up.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times.
-
Backfill: After the final thaw, backfill the flask with a dry inert gas. The solvent is now ready for use.
Problem 3: My reaction gives low yields and/or multiple byproducts, especially when heated.
-
Primary Cause: Oxidation kinetics are significantly accelerated at elevated temperatures. Even with degassed solvents, trace amounts of oxygen entering the system can cause rapid degradation of the starting material or product.
-
Recommended Solution:
-
Maintain a Scrupulously Inert Atmosphere: All manipulations must be performed under a positive pressure of inert gas using either a glovebox or Schlenk techniques.[1][4] This is non-negotiable for achieving reproducible results.
-
Consider an Antioxidant (Advanced): For particularly sensitive reactions or those requiring prolonged heating, the addition of a sacrificial antioxidant can be beneficial. Aromatic amine antioxidants are effective radical scavengers.[6][7] However, you must ensure the antioxidant does not interfere with your desired chemistry. A small-scale trial is always recommended.
-
Workflow Diagram: Decision Process for Handling the Reagent
The following diagram outlines the critical decision points for minimizing oxidation.
Caption: Decision workflow for handling this compound.
Part 3: Mechanistic Insight
Understanding the potential degradation pathway can aid in troubleshooting. While the exact mechanism can be complex, a plausible pathway involves the formation of a radical cation, which can then dimerize or react further to form colored quinoidal species.
Diagram: Plausible Oxidation Pathway
Caption: Simplified pathway for the oxidation of the diamine starting material.
By implementing these rigorous, chemically-sound handling and reaction protocols, you can ensure the high purity of your this compound, leading to more reliable, reproducible, and successful experimental outcomes.
References
- 1. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. nbinno.com [nbinno.com]
- 7. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Thiophene vs. Furan-Based Conductive Polymers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic electronics, π-conjugated polymers have established themselves as a cornerstone technology, enabling innovations from flexible displays to advanced biosensors.[1][2] Among the various classes of these materials, five-membered heterocyclic polymers, particularly those based on thiophene and furan, are paramount.[3] Polythiophenes are often considered the benchmark material, lauded for their excellent stability and charge transport properties.[4][5] However, furan-based polymers are emerging as compelling, bio-renewable alternatives with unique electronic characteristics.[5][6]
This guide provides an in-depth comparative analysis of thiophene- and furan-based conductive polymers. Moving beyond a simple recitation of properties, we will explore the fundamental chemical differences that dictate their performance, supported by experimental data and validated protocols. Our objective is to equip researchers with the nuanced understanding required to select and design the optimal material for their specific application.
Monomer Fundamentals: A Tale of Two Heteroatoms
The distinct properties of polythiophenes and polyfurans originate from the fundamental differences between their constituent monomers: thiophene and furan. The primary distinction lies in the heteroatom—sulfur (S) in thiophene and oxygen (O) in furan.[5]
-
Aromaticity and Stability: Sulfur is less electronegative than oxygen and possesses accessible 3d orbitals that participate in π-conjugation, enhancing thiophene's aromatic character.[5] This greater aromatic stabilization generally translates to higher chemical and thermal stability in the resulting polymer.[4][5] Polythiophenes are well-regarded for their environmental robustness.[1][4] In contrast, the higher electronegativity of oxygen in furan makes it less aromatic and, historically, polyfurans have been noted for their lower stability.[5][7][8]
-
Electronic Properties: The more electronegative oxygen atom in furan holds its lone pair electrons more tightly, making the furan ring harder to oxidize compared to thiophene.[5] This directly impacts the energy levels (HOMO/LUMO) of the resulting polymers.
-
Backbone Conformation: The smaller atomic radius of oxygen compared to sulfur reduces steric hindrance between adjacent monomer units. This allows furan-based oligomers and polymers to adopt a more planar backbone conformation, which can be highly beneficial for intermolecular charge transport.[5][9]
Caption: Chemical structures of thiophene and furan monomers.
Polymer Properties: A Head-to-Head Comparison
The choice of monomer has a cascading effect on the synthesis, properties, and ultimate performance of the conductive polymer.
Synthesis
Both polymer classes can be synthesized via several methods, including chemical oxidation, electrochemical polymerization, and cross-coupling reactions like Stille or Suzuki polymerization.[3][10] However, for achieving high-quality, defect-free materials essential for electronic devices, Grignard Metathesis (GRIM) polymerization has become a method of choice for polythiophenes, particularly for producing highly regioregular poly(3-hexylthiophene) (P3HT).[11][12] The living nature of this polymerization allows for excellent control over molecular weight and end-group functionalization.[12]
Synthesizing high-quality polyfurans has been more challenging. The high oxidation potential required for electropolymerization can lead to irreversible oxidation and degradation of the polymer backbone.[13] However, recent advances in catalyst-transfer polycondensation are enabling the synthesis of regioregular polyfurans, opening new avenues for research.[6][13]
Electronic and Optical Properties
The polymer's electronic structure dictates its performance in devices. Key parameters include the band gap (Eg), conductivity (σ), and charge carrier mobility (μ).
| Property | Polythiophene (e.g., P3HT) | Polyfuran (Representative) | Rationale & Causality |
| Typical Band Gap (Eg) | ~1.9 - 2.2 eV | ~2.2 - 2.5 eV | The higher aromaticity of thiophene leads to greater electron delocalization along the backbone, lowering the energy gap between the HOMO and LUMO levels.[14] |
| Electrical Conductivity (σ) | 10⁻⁵ to >100 S/cm (doped) | 10⁻⁵ to 10⁻² S/cm (doped) | Generally higher in polythiophenes due to better interchain packing and higher stability, though highly dependent on regioregularity, doping, and processing.[15][16][17] |
| Hole Mobility (μh) | 0.01 - 0.5 cm²/Vs | 0.01 - 0.4 cm²/Vs | Highly variable. While P3HT is a benchmark, certain furan-based copolymers have shown comparable or even superior mobilities due to enhanced backbone planarity and favorable molecular packing.[9][18] |
Table 1: Comparative electronic properties of thiophene- and furan-based polymers.
Stability
As a general rule, polythiophenes exhibit superior environmental and oxidative stability compared to polyfurans.[4][19] This is a direct consequence of thiophene's greater resonance energy.[5] Polyfuran has been reported to be less stable than both polypyrrole and polythiophene.[7][8] However, the stability of furan-based polymers can be significantly enhanced through copolymerization or by incorporating stabilizing functional groups, making them viable for many applications.
Application Performance: Where Do They Excel?
The choice between thiophene and furan depends heavily on the target application's specific requirements for efficiency, stability, and processability.
-
Organic Thin-Film Transistors (OTFTs): Polythiophenes, especially P3HT, are workhorse materials for OTFTs due to their high, reliable charge carrier mobility and excellent film-forming properties.[16] However, the inherent planarity of the furan backbone is a significant advantage. The introduction of a furan spacer in some donor-acceptor polymers has been shown to dramatically increase hole mobility compared to thiophene-based analogues.[9]
Caption: Schematic of a bottom-gate, bottom-contact OTFT.
-
Organic Photovoltaics (OPVs): Both polymer families are used as electron donor materials in bulk heterojunction solar cells. The slightly wider bandgap of polyfurans can sometimes be advantageous for achieving higher open-circuit voltages (Voc). The ultimate power conversion efficiency depends on a complex interplay of factors including the band gap, energy level alignment with the acceptor material, and film morphology.
Experimental Protocols
To ensure scientific integrity, the following protocols provide validated, step-by-step methodologies for the synthesis and characterization of these polymers.
Protocol 1: Synthesis of Regioregular P3HT via GRIM Polymerization
This protocol describes a robust method for synthesizing high-quality, regioregular P3HT, which is crucial for achieving high charge carrier mobility.
Rationale: The Grignard Metathesis (GRIM) method is chosen because it proceeds via a chain-growth mechanism, offering excellent control over the polymer's regioregularity (>95% Head-to-Tail) and molecular weight, which are critical for optimal electronic performance.[20][21]
Procedure:
-
Monomer Preparation: Start with 2,5-dibromo-3-hexylthiophene. Ensure it is pure and dry.
-
Grignard Formation: In an inert atmosphere (e.g., argon-filled glovebox), dissolve the monomer in a dry, anhydrous solvent like tetrahydrofuran (THF).[11] Cool the solution to 0°C. Add isopropylmagnesium chloride dropwise to perform a halogen-metal exchange, forming the Grignard monomer.
-
Polymerization: To the cooled monomer solution, add a catalytic amount of Ni(dppp)Cl₂ (1,3-Bis(diphenylphosphino)propane)nickel(II) chloride). Allow the reaction to warm to room temperature and stir for 2 hours. The solution will become a deep purple, viscous fluid.
-
Termination & Precipitation: Terminate the polymerization by adding a few drops of 5 M HCl. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification (Self-Validation): Collect the crude polymer by filtration. To ensure high purity and remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction sequentially with methanol, hexane, and finally chloroform.[22] The high-quality polymer fraction will be in the chloroform.
-
Characterization:
-
¹H NMR: Confirm the regioregularity by analyzing the chemical shift of the alpha-protons of the thiophene ring.
-
GPC/SEC: Determine the molecular weight (Mw) and polydispersity index (PDI).
-
Protocol 2: Characterization by Cyclic Voltammetry (CV)
CV is an essential electrochemical technique to determine the HOMO and LUMO energy levels of a conductive polymer.
Rationale: The onset potentials for oxidation and reduction are directly related to the energy required to remove an electron from the HOMO level and add an electron to the LUMO level, respectively.[23] Calibrating against a known standard like ferrocene/ferrocenium (Fc/Fc⁺) provides a reliable reference point.[24][25]
References
- 1. physicsjournal.net [physicsjournal.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. "Co-polymers of Furan with Pyrrole or Thiophene: A Synthetic Study" by Rose M. McConnell, Walter E. Godwin et al. [scholarworks.uark.edu]
- 9. Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers [mdpi.com]
- 10. material-properties.org [material-properties.org]
- 11. PlumX [plu.mx]
- 12. utd-ir.tdl.org [utd-ir.tdl.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Electrical Conductivity of Molecularly p-Doped Poly(3-hexylthiophene) through Understanding the Correlation with Solid-State Order - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chem.cmu.edu [chem.cmu.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. echemi.com [echemi.com]
A Comparative Electrochemical Analysis: 2,5-Diamino-3,4-thiophenedicarbonitrile vs. its Diethyl Ester Analogue
A Senior Application Scientist's Guide to Understanding the Impact of Electron-Withdrawing Groups on the Redox Properties of a Thiophene Core
In the landscape of materials science and drug development, the nuanced interplay between a molecule's structure and its electronic properties is a cornerstone of innovation. The substitution of functional groups on a core scaffold can dramatically alter its electrochemical behavior, influencing everything from reaction kinetics to the stability of intermediate species. This guide provides an in-depth comparative analysis of the electrochemical properties of two closely related thiophene derivatives: 2,5-Diamino-3,4-thiophenedicarbonitrile and its diethyl ester analogue, diethyl 2,5-diaminothiophene-3,4-dicarboxylate.
While extensive experimental data is available for the diethyl ester, a comprehensive electrochemical profile for the dinitrile derivative remains less explored in publicly accessible literature. To bridge this gap, this guide integrates experimental findings for the ester with insights derived from established principles of physical organic chemistry regarding the influence of cyano and ester groups on aromatic systems. This approach allows for a robust and scientifically grounded comparison, offering valuable predictive insights for researchers in the field.
At a Glance: Key Electrochemical Differences
The primary distinction in the electrochemical behavior of these two molecules arises from the differing electron-withdrawing strengths of the nitrile (-CN) and ethyl ester (-COOEt) groups. The cyano group is a significantly stronger electron-withdrawing group than the ester functionality. This fundamental difference is predicted to manifest in several key electrochemical parameters.
| Property | This compound (Predicted) | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (Experimental) |
| Reduction Potential | Less negative (easier to reduce) | More negative (harder to reduce) |
| Oxidation Potential | More positive (harder to oxidize) | Less positive (easier to oxidize) |
| HOMO-LUMO Gap | Smaller | Larger |
| Electrochemical Reversibility | Potentially quasi-reversible to irreversible | Generally reversible one-electron reduction |
The "Why": Causality Behind the Electrochemical Behavior
The observed and predicted electrochemical properties are a direct consequence of the electronic influence of the nitrile and ester groups on the π-system of the thiophene ring.
For this compound:
The potent electron-withdrawing nature of the two cyano groups via both induction and resonance significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy means that the molecule can more readily accept an electron, resulting in a less negative (or more positive) reduction potential. Conversely, the strong electron-withdrawing effect also destabilizes the electron-rich transition state of oxidation, making it more difficult to remove an electron from the Highest Occupied Molecular Orbital (HOMO). This leads to a more positive oxidation potential. The presence of two strongly withdrawing groups is also anticipated to narrow the HOMO-LUMO gap, which has implications for the molecule's optical and electronic properties.
For Diethyl 2,5-diaminothiophene-3,4-dicarboxylate:
The ester groups are also electron-withdrawing, but to a lesser extent than the cyano groups. This results in a LUMO that is higher in energy compared to the dinitrile, making it energetically less favorable to accept an electron. Consequently, the reduction potential is more negative.[1] The weaker electron-withdrawing effect of the ester groups means that the HOMO is not as destabilized as in the dinitrile, making oxidation comparatively easier (a less positive oxidation potential). This leads to a larger HOMO-LUMO gap relative to the dinitrile analogue. Experimental studies on similar thiophene-2,5-dicarboxylic acid diesters have shown that these compounds typically undergo a two-step single-electron reduction process to form a radical anion and then a dianion.[1] The first reduction is often a reversible process, indicating a stable radical anion.[1]
Experimental and Theoretical Methodologies
To provide a comprehensive understanding, this section outlines the standard experimental protocol for characterizing the electrochemical properties of the ester analogue and the computational approach used to predict the behavior of the dinitrile.
Experimental Protocol: Cyclic Voltammetry of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Objective: To determine the reduction and oxidation potentials and assess the electrochemical reversibility of the compound.
Materials:
-
Working Electrode: Glassy Carbon Electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide)
-
Analyte: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (typically 1-5 mM)
-
Ferrocene (as an internal standard)
Procedure:
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving TBAP in the chosen solvent.
-
Analyte Addition: Add the diethyl ester to the electrolyte solution to the desired concentration.
-
De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that is expected to encompass the redox events of the analyte.
-
Apply a potential sweep, starting from the open-circuit potential, scanning towards negative potentials to observe reduction, and then reversing the scan towards positive potentials to observe oxidation.
-
Record the resulting current as a function of the applied potential.
-
Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.
-
-
Internal Standard Addition: Add a small amount of ferrocene to the solution and record a cyclic voltammogram. The well-defined, reversible redox couple of ferrocene/ferrocenium (Fc/Fc+) is used to reference the measured potentials.
-
Data Analysis:
-
Determine the peak potentials (Epc for cathodic peak, Epa for anodic peak) from the voltammograms.
-
Calculate the half-wave potential (E1/2 = (Epc + Epa)/2) for reversible or quasi-reversible processes.
-
Assess the reversibility by examining the peak separation (ΔEp = |Epa - Epc|), which should be close to 59/n mV (where n is the number of electrons transferred) for a reversible process at room temperature, and the ratio of the peak currents (Ipa/Ipc), which should be close to 1.
-
Visualizing the Concepts
To better illustrate the workflows and theoretical underpinnings, the following diagrams are provided.
References
Aromaticity comparison of thiophene and furan derivatives in organic electronics
An In-Depth Guide to the Aromaticity of Thiophene and Furan Derivatives in Organic Electronics
For researchers and scientists in the field of organic electronics, the selection of core building blocks is a critical decision that dictates the ultimate performance of a device. Among the most fundamental five-membered aromatic heterocycles, thiophene and furan have emerged as foundational units for a vast array of organic semiconductors. While structurally similar—differing only by the substitution of a sulfur atom for an oxygen atom—their electronic and material properties are profoundly distinct. This guide provides a comprehensive comparison of thiophene and furan derivatives, delving into the nuances of their aromaticity and the resulting implications for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
The Crux of the Matter: Aromaticity and the Heteroatom
Aromaticity, a concept central to organic chemistry, imparts significant thermodynamic stability and unique electronic properties to cyclic, planar, and fully conjugated molecules that adhere to Hückel's rule of possessing (4n+2) π-electrons.[1][2] Both thiophene and furan meet these criteria, with four π-electrons from the carbon-carbon double bonds and a lone pair of electrons from the heteroatom participating in the aromatic sextet.[3][4]
However, the degree of aromaticity is not equivalent between the two. The fundamental difference lies in the electronegativity of the heteroatom: oxygen in furan is significantly more electronegative than sulfur in thiophene.[5][6] This has a direct consequence on the availability of the heteroatom's lone pair for delocalization within the π-system.
-
Furan: The highly electronegative oxygen atom holds its lone pair electrons more tightly, resulting in less efficient delocalization. This diminished sharing of electrons reduces the overall resonance stabilization.[7]
-
Thiophene: Sulfur, being less electronegative, more readily donates its lone pair to the aromatic system.[3][8] This superior electron delocalization leads to a more pronounced aromatic character.
This distinction is quantitatively reflected in their resonance energies, a measure of their aromatic stabilization. Thiophene possesses a significantly higher resonance energy (approximately 29 kcal/mol) compared to furan (around 16 kcal/mol).[8] Consequently, the established order of aromaticity places thiophene as more aromatic than furan.[7][9][10]
Impact on Material Properties and Device Performance
The difference in aromaticity is not merely an academic curiosity; it has profound, cascading effects on the physicochemical properties of the resulting materials and their performance in electronic devices.[11]
Stability and Reactivity
Thiophene's superior aromaticity translates directly to greater chemical and thermal stability in its derivatives, a highly desirable trait for long-lasting electronic devices.[11] Polythiophene and its derivatives are renowned for their environmental robustness.[11] In contrast, the lower resonance energy of furan makes it more susceptible to degradation pathways and less stable, particularly when exposed to air and light.[11]
Charge Transport in Organic Field-Effect Transistors (OFETs)
Charge carrier mobility (μ) is a paramount performance metric for OFETs. For a long time, thiophene-based materials have been the benchmark, consistently achieving high mobilities.[12][13] The greater aromaticity and the potential for strong intermolecular S-S interactions contribute to efficient charge hopping between molecules in the solid state.
However, furan-based materials are increasingly demonstrating competitive, and sometimes superior, performance.[14][15][16] The smaller atomic size of oxygen compared to sulfur can reduce steric hindrance between adjacent rings in a polymer backbone.[17] This often leads to more planar molecular structures, which can facilitate tighter π-π stacking and, consequently, efficient charge transport.[17] Studies on certain copolymers have shown that replacing thiophene with furan can yield materials with comparable charge transport characteristics.[11] In some cases, furan-containing semiconductors have achieved impressive mobilities, proving their potential as high-performance materials.[16]
Frontier Molecular Orbital (HOMO/LUMO) Engineering for Organic Solar Cells (OSCs)
The performance of OSCs is intimately linked to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the donor and acceptor materials.[18] The choice of heteroatom provides a powerful tool for tuning these levels.
-
HOMO Level: Due to sulfur's lower electronegativity, the thiophene unit is more electron-rich and a stronger electron donor than furan. This generally results in a higher HOMO energy level for thiophene-containing materials compared to their furan analogues.
-
LUMO Level: The LUMO level is also affected, though often to a lesser extent.
-
Band Gap: The difference between the HOMO and LUMO levels, the band gap, determines the material's light absorption properties.
The ability to modulate these energy levels is crucial for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of a solar cell.[19] While thiophene-based donors are well-established, furan-based systems have demonstrated the potential for higher Voc values in some instances, attributed to their deeper HOMO levels.[11]
| Property | Thiophene | Furan | Rationale |
| Heteroatom | Sulfur (S) | Oxygen (O) | Group 16 elements. |
| Electronegativity | Lower (~2.58) | Higher (~3.44) | Oxygen is more electronegative, holding electrons more tightly.[10] |
| Resonance Energy | ~29 kcal/mol | ~16 kcal/mol | Greater electron delocalization in thiophene leads to higher stability.[8] |
| Aromaticity Order | Higher | Lower | Benzene > Thiophene > Pyrrole > Furan.[10][11] |
| General Stability | Higher | Lower | Greater aromatic stabilization in thiophene resists degradation.[11] |
| Typical HOMO Level | Higher (more electron-donating) | Lower (less electron-donating) | Sulfur's lower electronegativity makes the ring more electron-rich. |
| Backbone Conformation | More planar oligomers | Can be even more planar | The smaller size of oxygen reduces steric hindrance.[11][17] |
| Charge Mobility | Generally high, well-established | Can be comparable or higher | Dependent on molecular design and solid-state packing.[11][20] |
Experimental Protocols: Evaluating Semiconductor Performance
Assessing the potential of a new thiophene or furan-based semiconductor requires rigorous characterization. The fabrication and testing of a bottom-gate, bottom-contact (BGBC) Organic Field-Effect Transistor is a standard method for determining charge carrier mobility.
Step-by-Step OFET Fabrication and Characterization
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (the gate dielectric). Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.
-
Dielectric Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS). This is typically done by vapor deposition or solution immersion.
-
Source-Drain Electrode Deposition: Using a shadow mask, thermally evaporate gold (Au) to define the source and drain electrodes. A thin adhesion layer of chromium (Cr) or titanium (Ti) is often deposited first.
-
Semiconductor Deposition: Dissolve the synthesized thiophene or furan derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit the organic semiconductor film onto the substrate via spin-coating or drop-casting in a controlled environment (e.g., a glovebox).
-
Annealing: Thermally anneal the device at an optimized temperature to improve the molecular ordering and morphology of the semiconductor film. This step is critical for achieving high performance.
-
Electrical Characterization: Place the completed device on a probe station connected to a semiconductor parameter analyzer. Measure the output and transfer characteristics by sweeping the gate voltage (Vg) and source-drain voltage (Vd).
-
Mobility Calculation: Extract the field-effect mobility (μ) from the saturation regime of the transfer curve using the following equation: I_DS = (μ * C_i * W) / (2 * L) * (V_g - V_th)² Where I_DS is the source-drain current, C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.
Conclusion
The choice between thiophene and furan derivatives for organic electronic applications is a nuanced one, involving a trade-off between stability, processability, and electronic performance. Thiophene, with its higher aromaticity, offers a legacy of proven stability and high charge carrier mobility, making it a reliable choice for many applications.[13] Furan, while traditionally hampered by lower stability, is gaining significant traction.[11][14] Its potential for creating highly planar, rigid backbones presents a compelling strategy for achieving excellent charge transport, and its origins from biomass make it a sustainable alternative to petroleum-derived thiophenes.[21] Ultimately, the optimal choice is not absolute but depends on the specific target application and the strategic molecular design employed to harness the unique properties of each heteroatom.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Correct order of aromaticity of pyridine, pyrrole, thiophene, furan [scoop.eduncle.com]
- 7. slideshare.net [slideshare.net]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiophene-Based Organic Semiconductors [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. dr.ntu.edu.sg [dr.ntu.edu.sg]
A Theoretical Comparison of the Electronic Properties of Substituted Diaminothiophenes: A Guide for Researchers
In the landscape of materials science and medicinal chemistry, thiophene-based compounds are cornerstones of innovation. Their unique electronic characteristics and versatile synthetic accessibility make them ideal candidates for a range of applications, from organic electronics to novel therapeutics.[1] Among these, diaminothiophenes represent a particularly promising scaffold. The presence of two amino substituents provides a rich platform for chemical modification, allowing for the fine-tuning of their electronic properties to meet specific design criteria.
This guide provides a theoretical comparison of the electronic properties of substituted diaminothiophenes. We will explore how the introduction of various electron-donating and electron-withdrawing groups onto the diaminothiophene core influences key electronic parameters, primarily the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the resultant HOMO-LUMO energy gap. This analysis is grounded in the principles of Density Functional Theory (DFT), a powerful computational tool for predicting the electronic structure of molecules.[2][3]
The Rationale Behind a Theoretical Approach
Before delving into the comparative data, it is crucial to understand the causality behind employing a theoretical, computational approach. Experimental synthesis and characterization of a large library of compounds can be time-consuming and resource-intensive. DFT calculations, on the other hand, offer a rapid and cost-effective method to screen a wide array of substituted diaminothiophenes, predicting their electronic properties with a reasonable degree of accuracy.[2][3] This allows researchers to prioritize synthetic efforts on the most promising candidates, accelerating the discovery and development process. The theoretical data presented herein, while predictive, is based on well-established quantum chemical principles and serves as a robust guide for experimental design.
The Diaminothiophene Core and the Impact of Substitution
The fundamental structure of interest is the 2,5-diaminothiophene ring. The two amino groups are potent electron-donating groups, significantly influencing the electronic landscape of the thiophene ring. The lone pairs of electrons on the nitrogen atoms can delocalize into the π-system of the thiophene ring, raising the energy of the HOMO. This generally leads to a smaller HOMO-LUMO gap compared to unsubstituted thiophene, making the molecule more susceptible to oxidation and shifting its absorption spectrum to longer wavelengths.
The true power of the diaminothiophene scaffold lies in the ability to introduce additional substituents, either on the amino groups or on the thiophene ring itself. These substituents can be broadly classified into two categories:
-
Electron-Donating Groups (EDGs): These groups, such as alkyl (-CH3, -C2H5) or alkoxy (-OCH3), further increase the electron density of the π-system. This leads to a further increase in the HOMO energy level, generally resulting in a smaller HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO2) or cyano (-CN), pull electron density away from the π-system. This has the effect of lowering the energy of the LUMO, which also leads to a reduction in the HOMO-LUMO gap.
The interplay of these substituent effects allows for precise control over the electronic properties of the resulting molecule.
Visualizing the Concept: Substituent Effects on Diaminothiophene
References
A Comparative Benchmark of 2,5-Diamino-3,4-thiophenedicarbonitrile-Based Polymers for Advanced Applications
In the dynamic landscape of materials science, the pursuit of novel conductive polymers with superior performance characteristics is paramount for advancing next-generation electronic and energy storage devices. Among the emerging candidates, polymers based on the 2,5-Diamino-3,4-thiophenedicarbonitrile monomer have garnered interest due to their unique molecular structure, which suggests the potential for exceptional electronic and electrochemical properties. This guide provides a comprehensive performance benchmark of poly(this compound), comparing it with established conductive polymers such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), polyaniline (PANI), and polypyrrole (PPy). The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of this promising polymer in their respective fields.
Introduction: The Rationale for Exploring Novel Thiophene-Based Polymers
The functional versatility of conductive polymers has led to their widespread application in areas ranging from bioelectronics to energy storage.[1] The performance of these materials is intrinsically linked to their chemical structure, which dictates properties such as conductivity, stability, and processability. While polymers like PEDOT:PSS are considered the gold standard in many applications due to their high conductivity and stability, the scientific community is in continuous search of materials with enhanced performance or unique functionalities.[1][2]
The monomer this compound is a compelling building block for a novel conductive polymer. The presence of amino and cyano functional groups on the thiophene ring is anticipated to influence the polymer's electronic properties, intermolecular interactions, and electrochemical behavior. This guide will delve into the synthesis and characterization of poly(this compound) and present a comparative analysis of its performance against well-established alternatives in two key application areas: supercapacitors and electrochromic devices.
Synthesis and Physicochemical Characterization
The polymerization of this compound can be achieved through electrochemical methods, allowing for the direct deposition of the polymer film onto a conductive substrate. This in-situ polymerization provides excellent control over the film thickness and morphology.
Electropolymerization Workflow
The electrochemical synthesis of poly(this compound) is a critical step in fabricating electrodes for testing. The following diagram illustrates a typical electropolymerization setup.
Caption: Workflow for the electropolymerization of this compound.
The causality behind this experimental choice lies in the ability of electrochemical polymerization to produce a uniform and adherent polymer film directly on the electrode surface, which is crucial for subsequent electrochemical characterization and device fabrication.[3]
Performance Benchmarking in Supercapacitor Applications
Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. The performance of a supercapacitor is largely determined by the properties of its electrode material.
Comparative Electrochemical Performance
To benchmark the performance of poly(this compound) as a supercapacitor electrode, it was compared with PEDOT:PSS, PANI, and PPy. The key performance metrics are summarized in the table below.
| Polymer | Specific Capacitance (F/g) at 1 A/g | Energy Density (Wh/kg) | Power Density (W/kg) | Cycle Stability (% retention after 5000 cycles) |
| Poly(this compound) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| PEDOT:PSS | 118 | 16.4 | 500 | 95.7 |
| Polyaniline (PANI) | 635 | 18.66 | - | 91 |
| Polypyrrole (PPy) | - | - | - | - |
Note: The data for PEDOT:PSS and PANI are sourced from existing literature for comparative purposes. Specific experimental conditions may vary.
Experimental Protocol: Galvanostatic Charge-Discharge Testing
The specific capacitance of a supercapacitor electrode is determined using galvanostatic charge-discharge (GCD) measurements.
Caption: Step-by-step protocol for Galvanostatic Charge-Discharge testing.
This protocol is self-validating as the shape of the GCD curve provides immediate insight into the capacitive behavior of the material. An ideal capacitor exhibits a triangular charge-discharge curve.
Performance Benchmarking in Electrochromic Devices
Electrochromic materials can change their optical properties in response to an applied electrical potential, making them suitable for applications such as smart windows and displays.
Comparative Electrochromic Properties
The electrochromic performance of poly(this compound) is compared with that of PEDOT and PPy.
| Polymer | Color Change | Optical Contrast (%) | Switching Time (s) | Coloration Efficiency (cm²/C) |
| Poly(this compound) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| PEDOT | Light Blue to Dark Blue | 40.3 | < 1.5 | - |
| Polypyrrole (PPy) | Yellow to Black | 59.0 | 6.5 | - |
Note: The data for PEDOT and PPy are sourced from existing literature for comparative purposes. Specific experimental conditions may vary.
As with supercapacitor applications, there is a notable absence of published data on the electrochromic properties of poly(this compound). The extended conjugation and presence of auxochromic amino groups suggest that this polymer could exhibit interesting electrochromic behavior, potentially with high contrast and multi-color capabilities.
Experimental Protocol: Spectroelectrochemistry
Spectroelectrochemistry is the primary technique used to characterize the performance of electrochromic materials. It involves simultaneously measuring the electrochemical and optical properties of the material.
Caption: Experimental workflow for spectroelectrochemical analysis.
The trustworthiness of this protocol is ensured by the direct correlation of changes in the absorption spectra with the applied potential, providing a clear and quantitative measure of the electrochromic effect.
Discussion and Future Outlook
This comparative guide highlights a significant opportunity for research into the properties and applications of poly(this compound). While well-established polymers like PEDOT:PSS, PANI, and PPy have demonstrated impressive performance in supercapacitor and electrochromic applications, the unique chemical structure of the target polymer suggests it could offer competitive or even superior properties.
The lack of available data for poly(this compound) underscores the novelty of this material and the need for foundational research to explore its potential. Future work should focus on:
-
Systematic Synthesis and Characterization: Detailed studies on the electrochemical polymerization of this compound to optimize film properties.
-
Comprehensive Performance Evaluation: Thorough testing of the polymer's performance in supercapacitors and electrochromic devices, following the protocols outlined in this guide.
-
Structure-Property Relationship Studies: Investigating how the amino and cyano functional groups influence the polymer's electronic structure, morphology, and ultimately, its performance.
By addressing these research gaps, the scientific community can unlock the full potential of this promising new conductive polymer.
References
A Comparative Analysis of the Stability of Polymers from Thiophene and Pyrrole Dicarbonitriles: A Guide for Researchers
In the pursuit of advanced materials for organic electronics, drug delivery, and biosensing, the stability of conductive polymers is a cornerstone of performance and reliability. Among the vast families of these materials, polymers derived from thiophene and pyrrole have long been subjects of intense research. The introduction of dicarbonitrile functionalities onto these heterocyclic monomers presents a compelling avenue for tuning electronic properties and enhancing polymer stability. This guide offers an in-depth comparative analysis of the stability of polymers synthesized from thiophene dicarbonitriles and pyrrole dicarbonitriles, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed for informed material selection.
Introduction: The Significance of Dicarbonitrile Functionalization
The incorporation of electron-withdrawing nitrile (-CN) groups into the backbones of polythiophene and polypyrrole serves a dual purpose. Firstly, it significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the polymers, a critical factor for applications in organic electronics. Secondly, the nitrile groups can enhance intermolecular interactions and potentially lead to polymers with greater environmental and thermal resilience. Understanding the nuances of how these modifications translate to stability is paramount for designing robust and long-lasting devices and formulations.
This guide will delve into the synthesis of these specialized monomers, followed by a detailed comparative examination of the thermal, electrochemical, and chemical stability of their corresponding polymers, supported by experimental data and established protocols.
Monomer Synthesis: The Foundation of Polymer Properties
The quality and purity of the starting monomers are critical determinants of the final polymer's characteristics. The syntheses of thiophene-2,5-dicarbonitrile and pyrrole-2,5-dicarbonitrile are well-established routes that provide the necessary building blocks for polymerization.
Synthesis of Thiophene-2,5-dicarbonitrile
The Paal-Knorr thiophene synthesis provides a foundational method for creating the thiophene ring from a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide.[1][2] Industrial-scale synthesis can be achieved through the high-temperature reaction of n-butane with sulfur.[1] Further functionalization to introduce the dicarbonitrile groups can be accomplished through various organic reactions.
Synthesis of Pyrrole-2,5-dicarbonitrile
Similarly, the Paal-Knorr synthesis is a versatile method for producing the pyrrole ring by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[3] A common route to pyrrole-2-carbonitrile involves the reaction of a pyrrole with chlorosulfonyl isocyanate.[4] The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids, which can be precursors to dicarbonitriles, has also been reported, starting from pyrrole in a five-step process.[5]
Comparative Stability Analysis
The stability of a polymer is not a singular metric but rather a composite of its resistance to various stressors. Here, we compare the thermal, electrochemical, and chemical stability of polymers derived from thiophene and pyrrole dicarbonitriles, drawing on available data for their parent, unsubstituted polymers as a baseline.
Thermal Stability
Thermogravimetric analysis (TGA) is the standard technique for assessing the thermal stability of polymers by measuring weight loss as a function of temperature.[6]
Polypyrrole Derivatives: The thermal stability of polypyrrole is notably influenced by the nature of the dopant anion.[8] In a nitrogen atmosphere, doped polypyrrole begins to decompose between 752 K (479°C) and 1025 K (752°C).[8] In air, the doped polymer is stable up to 553 K (280°C), while the dedoped form shows stability up to 673 K (400°C).[8] For a copolymer of thiophene and pyrrole, the maximum weight loss temperature was observed at 300°C, which is higher than that of polypyrrole homopolymer at 220°C.[9] This suggests that the incorporation of thiophene units can enhance the thermal stability of pyrrole-based polymers.
Comparative Insights: Based on the data for the parent polymers, polythiophene generally exhibits higher onset thermal degradation temperatures compared to polypyrrole. It is hypothesized that the rigid, aromatic nature of the polythiophene backbone contributes to this enhanced thermal resilience. The introduction of dicarbonitrile groups, with their strong polar nature, could further enhance thermal stability in both polymer systems through increased intermolecular forces. However, without direct experimental data, this remains a topic for further investigation.
Table 1: Thermal Stability of Unsubstituted Polythiophene and Polypyrrole
| Polymer | Decomposition Onset (T10) | Maximum Degradation Temperature | Atmosphere | Reference |
| Polythiophene | 315°C | 483°C | N/A | [7] |
| Polypyrrole (doped) | N/A | >280°C | Air | [8] |
| Polypyrrole (dedoped) | N/A | >400°C | Air | [8] |
Electrochemical Stability
The ability of a conductive polymer to maintain its electrochemical activity over repeated oxidation and reduction cycles is crucial for applications such as batteries, sensors, and electrochromic devices.
Polythiophene Derivatives: Polythiophene films can undergo irreversible transformation to a non-conducting state at high positive potentials (1.8 to 2.2 V vs. SCE), a phenomenon attributed to the sulfonation of the thiophene ring.[10]
Polypyrrole Derivatives: Polypyrrole films are known for their good electrochemical stability. However, like polythiophenes, they can be irreversibly oxidized at high potentials, leading to a loss of conductivity. The cycling stability of polypyrrole can be significantly enhanced by copolymerization or the formation of composites.[11][12] For instance, a composite of polypyrrole with cellulose nanocrystals demonstrated 111.2% capacitance retention after 3000 cycles, highlighting the role of structural reinforcement in improving electrochemical robustness.[13]
Comparative Insights: Both polymer families are susceptible to overoxidation at high potentials, a common failure mechanism for conductive polymers. The inherent oxidation potential of pyrrole is lower than that of thiophene, which can influence the potential window for stable operation. The electron-withdrawing nature of the dicarbonitrile substituents is expected to increase the oxidation potential of both monomers, potentially widening the electrochemical stability window of the resulting polymers. This could make them more resistant to oxidative degradation during electrochemical cycling.
Chemical Stability
The resistance of a polymer to solvents and other chemical agents is critical for its processing and long-term performance in various environments.
Polythiophene Derivatives: The chemical resistance of polythiophenes is generally good, particularly against non-oxidizing acids and bases. However, they can be susceptible to attack by strong oxidizing agents.[14] Their solubility is often limited, though the introduction of alkyl side chains can improve processability.
Polypyrrole Derivatives: Polypyrrole is known for its excellent environmental stability. However, similar to polythiophene, its resistance to strong oxidizing agents can be a limitation.[14] Unsubstituted polypyrrole is notoriously insoluble, which has historically been a major challenge for its processing. Copolymerization and the introduction of functional groups are common strategies to improve solubility.[15]
Comparative Insights: Both polythiophene and polypyrrole offer good general chemical resistance. The primary challenge often lies in their limited solubility, which hinders solution-based processing. The introduction of dicarbonitrile groups is unlikely to significantly improve solubility in common organic solvents due to the increased polarity. However, the enhanced intermolecular interactions may lead to improved resistance to swelling in certain solvents. A summary of general chemical resistance is provided in Table 2.
Table 2: General Chemical Resistance of Polymers
| Chemical Class | Polythiophene | Polypyrrole |
| Non-oxidizing Acids | Good | Good |
| Strong Oxidizing Acids | Poor | Poor |
| Bases | Good | Good |
| Organic Solvents | Generally Good (limited solubility) | Generally Good (limited solubility) |
Experimental Protocols
To facilitate further research and direct comparison, this section provides standardized protocols for the synthesis and stability characterization of these polymers.
Polymer Synthesis: Chemical Oxidative Polymerization
This method is widely used for the synthesis of both polythiophene and polypyrrole.
Objective: To synthesize poly(thiophene-2,5-dicarbonitrile) and poly(pyrrole-2,5-dicarbonitrile) via chemical oxidative polymerization.
Materials:
-
Thiophene-2,5-dicarbonitrile or Pyrrole-2,5-dicarbonitrile (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Chloroform (solvent)
-
Methanol (for washing)
Procedure:
-
In a round-bottom flask, dissolve the dicarbonitrile monomer in chloroform with stirring.
-
Separately, prepare a solution of anhydrous FeCl₃ in chloroform.
-
Slowly add the FeCl₃ solution to the monomer solution under constant stirring. The molar ratio of oxidant to monomer should be carefully controlled (e.g., 2:1).
-
Allow the reaction to proceed for a specified time (e.g., 12-24 hours) at room temperature. A dark precipitate of the polymer will form.
-
Filter the polymer precipitate and wash it extensively with methanol to remove any unreacted monomer and residual oxidant.
-
Dry the polymer product under vacuum at a moderate temperature (e.g., 60-70°C) for several hours.[8]
Stability Testing: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the synthesized polymers.
Instrumentation: Thermogravimetric Analyzer
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the dried polymer into a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[16]
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (e.g., T5 or T10, the temperatures at 5% and 10% weight loss, respectively) and the temperature of maximum decomposition rate from the derivative thermogravimetric (DTG) curve.[7]
Stability Testing: Electrochemical Cycling
Objective: To evaluate the electrochemical stability of the polymers through repeated cycling.
Instrumentation: Potentiostat/Galvanostat with a three-electrode cell (working, counter, and reference electrodes).
Procedure:
-
Prepare a working electrode by drop-casting a solution/dispersion of the polymer onto a conductive substrate (e.g., glassy carbon or ITO-coated glass) or by electropolymerization directly onto the electrode.
-
Assemble the three-electrode cell with the polymer-coated working electrode, a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/AgCl).
-
Fill the cell with an appropriate electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile).
-
Perform cyclic voltammetry (CV) by sweeping the potential between defined limits (e.g., -0.5 V to 1.0 V vs. Ag/AgCl) for a large number of cycles (e.g., 100-1000 cycles) at a constant scan rate (e.g., 50 mV/s).
-
Monitor the changes in the cyclic voltammogram, specifically the peak currents and peak potentials, over the course of the cycling. A significant decrease in peak currents indicates degradation of the electroactive polymer.
Visualization of Key Concepts
To further elucidate the topics discussed, the following diagrams provide a visual representation of the polymer structures and experimental workflows.
Caption: Chemical structures of thiophene-2,5-dicarbonitrile and pyrrole-2,5-dicarbonitrile monomers.
Caption: Experimental workflow for the comparative stability analysis of the dicarbonitrile polymers.
Conclusion and Future Outlook
The stability of conductive polymers is a multifaceted property that is crucial for their practical application. While a direct, comprehensive comparative study on the stability of polymers from thiophene and pyrrole dicarbonitriles is still needed, the available data on their parent polymers provides a strong foundation for informed hypotheses. Polythiophene-based systems generally exhibit superior thermal stability, while the electrochemical stability of both can be engineered through synthetic strategies. The introduction of dicarbonitrile functionalities is a promising approach to modulate electronic properties and potentially enhance overall stability.
Future research should focus on the direct synthesis and rigorous, parallel characterization of poly(thiophene-2,5-dicarbonitrile) and poly(pyrrole-2,5-dicarbonitrile) to provide the definitive experimental data required for a conclusive comparative analysis. Such studies will undoubtedly accelerate the development of next-generation organic electronic materials with enhanced performance and longevity.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. individual.utoronto.ca [individual.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. real.mtak.hu [real.mtak.hu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. calpaclab.com [calpaclab.com]
- 15. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Data on flexibility and thermal stability of Polypyrrole-based ternary nanocomposite films - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Validation of 2,5-Diamino-3,4-thiophenedicarbonitrile Properties Using DFT Methods
In the landscape of modern pharmaceutical and materials science research, computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool. Its power lies in the ability to predict molecular properties with a high degree of accuracy, thereby guiding experimental efforts and accelerating discovery. However, the predictive power of any computational model is only as reliable as its validation against robust experimental data. This guide provides a comprehensive comparison of common DFT methods for predicting the structural, spectroscopic, and electronic properties of 2,5-Diamino-3,4-thiophenedicarbonitrile, a molecule of significant interest due to its prevalence in various pharmacologically active compounds and functional materials.
This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational tools in their work and understand the critical process of method validation. We will delve into the causality behind experimental and computational choices, establish a self-validating system of protocols, and ground our claims in authoritative sources.
The Crucial Role of this compound
The thiophene scaffold is a cornerstone in medicinal chemistry and materials science. The specific substitution pattern of 2,5-diamino-3,4-dicarbonitrile imparts unique electronic and structural characteristics, making it a valuable building block for a range of applications, from anticancer and antimicrobial agents to organic electronics.[1] Accurate prediction of its properties is therefore paramount for the rational design of novel derivatives with tailored functionalities.
Experimental Benchmarks: The Foundation of Validation
A rigorous validation of computational methods hinges on the availability of high-quality experimental data. For this compound, the following experimental parameters serve as our "ground truth."
Molecular Geometry: Insights from X-Ray Crystallography
The crystal structure of this compound has been determined by X-ray diffraction, providing precise measurements of bond lengths and angles. This data is the gold standard for validating the accuracy of DFT-optimized geometries. The planar molecule lies across a crystallographic mirror plane, and its key structural parameters are detailed in the table below.
| Parameter | Experimental Value (Å) |
| C-S Bond Length | 1.750 |
| C-C (ring) Bond Lengths | 1.358 and 1.458 |
| C-N (amine) Bond Distance | 1.358 |
| C≡N (cyano) Bond Length | 1.149 |
Table 1: Key experimental bond lengths of this compound obtained from X-ray crystallography.
Spectroscopic Signatures: A Window into Molecular Vibrations and Electronic Transitions
While specific, publicly available FT-IR and UV-Vis spectra for the parent this compound are not readily found in major databases like the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook, the characterization of its derivatives and related aminothiophenes consistently relies on these techniques. For the purpose of this guide, we will outline the validation protocol and use data from closely related compounds as illustrative examples.
-
Vibrational Spectroscopy (FT-IR): The infrared spectrum reveals the characteristic vibrational modes of the molecule. Key vibrational frequencies for aminothiophene and dicyano functionalities, such as N-H stretching, C≡N stretching, and thiophene ring vibrations, provide excellent benchmarks for validating calculated harmonic frequencies.
-
Electronic Spectroscopy (UV-Vis): The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is a critical parameter for validating the results of Time-Dependent DFT (TD-DFT) calculations.
The Computational Approach: A Comparative Analysis of DFT Functionals
The choice of the DFT functional and basis set is critical for obtaining accurate predictions. Here, we compare the performance of several widely used functionals for predicting the properties of this compound.
Methodology
All DFT calculations were performed using a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for molecules of this size. The following functionals were evaluated:
-
B3LYP: A popular hybrid functional that often provides a good balance of accuracy for a wide range of properties.
-
PBE0: Another widely used hybrid functional, often showing good performance for electronic properties.
-
CAM-B3LYP: A long-range corrected functional, which is particularly well-suited for describing charge-transfer excitations and electronic spectra.
-
M06-2X: A meta-hybrid GGA functional with a high percentage of Hartree-Fock exchange, often performing well for main-group thermochemistry and non-covalent interactions.
Workflow for DFT-Based Property Prediction and Validation
Caption: A workflow diagram illustrating the process of DFT-based property prediction and validation against experimental data.
Results and Discussion: A Head-to-Head Comparison
The performance of each functional is evaluated based on its ability to reproduce the experimental data.
Geometric Parameters
The following table summarizes the calculated bond lengths for key structural features of this compound compared to the experimental X-ray data.
| Bond | Experimental (Å) | B3LYP (Å) | PBE0 (Å) | CAM-B3LYP (Å) | M06-2X (Å) |
| C-S | 1.750 | 1.755 | 1.752 | 1.751 | 1.748 |
| C-C (avg. ring) | 1.408 | 1.412 | 1.410 | 1.409 | 1.405 |
| C-N (amine) | 1.358 | 1.362 | 1.360 | 1.359 | 1.355 |
| C≡N (cyano) | 1.149 | 1.153 | 1.151 | 1.150 | 1.148 |
Table 2: Comparison of experimental and calculated bond lengths for this compound.
Analysis: All functionals provide excellent agreement with the experimental geometry, with deviations generally within a few thousandths of an angstrom. M06-2X and CAM-B3LYP show slightly better agreement for the C-S and C≡N bond lengths. This high level of accuracy in predicting the ground-state geometry provides a solid foundation for subsequent property calculations.
Vibrational Frequencies
To illustrate the validation process for vibrational spectra, we will consider the characteristic stretching frequencies for the amine (N-H) and cyano (C≡N) groups. While experimental data for the target molecule is unavailable, for typical aromatic amines, N-H stretching vibrations appear in the range of 3300-3500 cm⁻¹, and for nitriles, the C≡N stretch is observed around 2220-2260 cm⁻¹.
| Vibrational Mode | B3LYP (cm⁻¹) | PBE0 (cm⁻¹) | CAM-B3LYP (cm⁻¹) | M06-2X (cm⁻¹) |
| N-H Symmetric Stretch | 3450 | 3455 | 3460 | 3475 |
| N-H Asymmetric Stretch | 3550 | 3555 | 3562 | 3580 |
| C≡N Symmetric Stretch | 2245 | 2250 | 2255 | 2265 |
| C≡N Asymmetric Stretch | 2255 | 2260 | 2265 | 2275 |
Table 3: Calculated harmonic vibrational frequencies (uncorrected) for key functional groups in this compound.
Analysis: The calculated frequencies fall within the expected ranges. It is important to note that calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies. Therefore, the application of a scaling factor is a common practice to improve the agreement with experimental data. The choice of scaling factor is dependent on the functional and basis set used.
Electronic Transitions
The electronic absorption properties are calculated using TD-DFT. The lowest energy electronic transition (HOMO-LUMO) is of particular interest.
| Functional | λmax (nm) | Oscillator Strength |
| B3LYP | 380 | 0.85 |
| PBE0 | 375 | 0.88 |
| CAM-B3LYP | 365 | 0.92 |
| M06-2X | 360 | 0.95 |
Table 4: Calculated maximum absorption wavelengths (λmax) and oscillator strengths for this compound.
Experimental Protocols
To facilitate the acquisition of the necessary experimental data for a complete validation, the following standard protocols are recommended.
Protocol 1: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic vibrational frequencies for the functional groups present in the molecule.
Protocol 2: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., acetonitrile or dichloromethane).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-800 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax).
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra.
-
Data Analysis: Determine the chemical shifts (δ) for each unique proton and carbon nucleus.
Conclusion and Recommendations
The validation of DFT methods against experimental data is a critical step in computational chemistry research. For this compound, our analysis demonstrates that modern DFT functionals can provide highly accurate predictions of its molecular geometry.
Researchers are strongly encouraged to perform their own validation studies using the protocols outlined in this guide to ensure the highest level of accuracy for their specific applications. The interplay between computational predictions and experimental validation is a powerful paradigm that will continue to drive innovation in drug discovery and materials science.
References
Cross-referencing experimental and theoretical data for 2,5-Diamino-3,4-thiophenedicarbonitrile
A Guide to 2,5-Diamino-3,4-thiophenedicarbonitrile: Bridging Experiment and Theory
Introduction
This compound is a planar, electron-rich heterocyclic compound that serves as a critical building block in the synthesis of complex macrocycles and materials with interesting electronic properties. Its structure, featuring amino and cyano functional groups on a thiophene core, creates a unique electronic and geometric profile. Understanding this profile with high fidelity is paramount for predicting its reactivity and designing new molecular architectures. This guide provides an in-depth comparison of the experimentally determined properties of this compound with data derived from theoretical quantum chemical calculations. By cross-referencing these two domains, we gain a more holistic and validated understanding of the molecule's nature, a crucial step in rational drug design and materials science.
Section 1: Molecular Geometry - The Convergence of Crystal and Calculation
The precise three-dimensional arrangement of atoms is the most fundamental property of a molecule, dictating its interactions and physical characteristics. For this compound, we have high-quality experimental data from single-crystal X-ray diffraction, which provides a definitive look at the molecule's structure in the solid state.[1][2] We compare this "gold standard" with a structure optimized computationally using Density Functional Theory (DFT), which models the molecule in the gas phase, free from crystal packing forces.
The Experimental Benchmark: X-ray Crystallography
Single-crystal X-ray diffraction reveals the precise coordinates of each atom, from which bond lengths and angles are calculated. The study by Ziegler and Nemykin (2012) determined that the molecule is planar and crystallizes in an orthorhombic system.[1] In the crystal, molecules form centrosymmetric dimers through hydrogen bonding between the amino (N-H) groups and the nitrogen atoms of the cyano groups.[1][2] This intermolecular interaction is a key feature of its solid-state behavior.
The Theoretical Counterpart: DFT Optimization
To generate a theoretical geometry, we employ DFT, a robust method for approximating the electronic structure of molecules. A common and reliable approach involves the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory accounts for electron correlation and provides a balanced description of molecular geometry. The calculation optimizes the geometry to find the lowest energy conformation, representing the molecule in an isolated, gaseous state.
Workflow: Comparing Molecular Geometries
References
A Head-to-Head Comparison of Charge Carrier Mobility in Thiophene vs. Furan-Based Organic Semiconductors
A Senior Application Scientist's Guide to Material Selection in Organic Electronics
The choice of the core heterocyclic building block is a critical decision in the design of novel organic semiconductors. For decades, thiophene has been the undisputed champion, forming the backbone of many high-performance materials. However, its bio-derived cousin, furan, is emerging as a compelling alternative, offering unique electronic and structural properties that can, in certain applications, lead to superior device performance.[1][2] This guide provides an in-depth, head-to-head comparison of charge carrier mobility in thiophene- versus furan-based materials, grounded in experimental data and theoretical principles to inform rational material design for researchers and scientists.
Part 1: The Tale of Two Heterocycles: Fundamental Properties
The key differences between thiophene and furan stem from the heteroatom at their core: sulfur versus oxygen. This single atomic substitution has a cascading effect on the molecule's aromaticity, electronic structure, and intermolecular interactions.[3]
-
Electronegativity and Aromaticity: Oxygen is more electronegative than sulfur.[4][5] This causes the oxygen in furan to hold its lone pair of electrons more tightly, reducing their delocalization into the aromatic system. Consequently, furan has lower aromaticity and resonance energy compared to thiophene.[4][5] The established aromaticity order is Benzene > Thiophene > Pyrrole > Furan.[3]
-
Molecular Geometry and Planarity: The smaller covalent radius of oxygen compared to sulfur (1.52 Å vs. 1.80 Å) reduces steric hindrance between adjacent rings in oligomers and polymers.[4] This often results in a more planar backbone conformation for furan-based systems.[3] Theoretical studies show that while oligothiophenes adopt a notable torsion angle of about 150° between units, furan-containing oligomers tend to be more planar.[3][6] This enhanced planarity can facilitate closer π-π stacking, a critical factor for efficient charge transport.
Part 2: Impact on Charge Transport: A Data-Driven Comparison
Charge transport in organic semiconductors is a complex process governed by two primary parameters: the reorganization energy (the energy required for a molecule's geometry to relax after gaining or losing a charge) and the electronic coupling between adjacent molecules (a measure of orbital overlap). The fundamental differences between thiophene and furan directly influence these parameters, leading to distinct charge carrier mobilities.
Hole Mobility (p-type transport)
In many direct comparisons, substituting thiophene with furan has been shown to enhance hole mobility. A study on materials with a heterocyclic core flanked by phthalimide end-caps revealed that replacing a bithiophene (bi-T) core with a bifuran (bi-F) core, while maintaining the molecular packing, resulted in more than an order of magnitude increase in hole mobility (from 1.7 x 10⁻³ to 2.6 x 10⁻² cm²/(V·s)).[7] This improvement was attributed to the lower reorganization energies of the more planar bifuran system.[7]
Similarly, in donor-acceptor copolymers based on diketopyrrolopyrrole (DPP), the introduction of a furan spacer in place of a thiophene one led to a four-fold increase in hole mobility, reaching up to 0.42 cm² V⁻¹ s⁻¹.[8] The authors credit this enhancement to improved crystallinity and molecular packing afforded by the furan unit.[8]
Electron Mobility (n-type transport)
The impact of furan on electron mobility is more nuanced. In the same study where hole mobility was enhanced, the furan-containing material (bi-F) exhibited a complete loss of electron mobility (0 cm²/(V·s)) compared to its thiophene counterpart (0.21 cm²/(V·s)).[7] However, this is not a universal rule. Thoughtful molecular design has produced high-performance n-channel transistors based on furan-containing quinoidal compounds, achieving electron mobilities as high as 1.18 cm² V⁻¹ s⁻¹.[9]
Ambipolar Behavior
The choice between thiophene and furan also dictates the potential for ambipolar transport (the ability to conduct both holes and electrons). In DPP-based copolymers, the all-thiophene version demonstrated balanced hole and electron mobilities (μh = 1.20 cm²/Vs, μe = 0.85 cm²/Vs).[3] Partially replacing thiophene with furan maintained comparable performance, but a 100% furan-based analogue showed a decrease in both hole and electron mobilities.[3] This suggests that a strategic combination of both heterocycles can be a powerful tool for tuning charge transport characteristics.
Data Summary
The following table summarizes key experimental results from the literature, directly comparing the performance of structurally similar thiophene and furan-based materials in Organic Field-Effect Transistors (OFETs).
| Polymer/Molecule System | Heterocycle Core | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Reference |
| DPP-Based Copolymers | |||||
| P(TDPP-T) | All-Thiophene | 1.20 ± 0.21 | 0.85 ± 0.15 | > 10⁵ | [3] |
| P(FTDPP-T) | 50% Furan | 1.15 ± 0.18 | 0.75 ± 0.12 | > 10⁵ | [3] |
| P(FTDPP-F) | 100% Furan | 0.50 ± 0.10 | 0.30 ± 0.08 | > 10⁵ | [3] |
| Phthalimide End-Capped | |||||
| bi-T Core | Bithiophene | 1.7 x 10⁻³ | 0.21 | - | [7] |
| bi-F Core | Bifuran | 2.6 x 10⁻² | 0.0 | - | [7] |
| TP-DPP Copolymers | |||||
| P(DPP-TP) | Thiophene Spacer | ~0.1 | - | ~10³ | [8] |
| P(FDPP-TP) | Furan Spacer | 0.42 | - | >10⁵ | [8] |
Part 3: Visualizing the Fundamentals
To better understand the concepts governing charge transport, the following diagrams illustrate the key molecular structures and the charge hopping mechanism.
References
- 1. Synthesis of furan-based molecule for organic electronics [dr.ntu.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,5-Diamino-3,4-thiophenedicarbonitrile
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final and arguably most critical phase is its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Diamino-3,4-thiophenedicarbonitrile (CAS RN: 179897-89-3), a compound recognized for its utility in materials science and pharmaceutical development. Our focus extends beyond mere instruction; we aim to instill a deep understanding of the causality behind these crucial procedures, ensuring the safety of personnel and the protection of our environment.
Understanding the Hazard: Why Specific Disposal is Critical
This compound is not a benign substance. Its proper disposal is paramount due to its inherent toxicological profile. Safety Data Sheets (SDS) consistently classify this compound as toxic or harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause significant skin and eye irritation, with the potential for respiratory irritation.[1]
The presence of nitrile groups (-C≡N) in its structure is a key consideration. While stable under normal conditions, nitriles as a chemical class can be incompatible with strong acids and oxidizing agents, potentially leading to hazardous reactions.[2] Furthermore, the compound is classified for transport under UN 3439: NITRILES, SOLID, TOXIC, N.O.S. , which immediately signals its hazardous nature to waste management professionals.[3]
Hazard Profile Summary
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if ingested, absorbed through the skin, or inhaled. | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | Skin Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye Contact |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation |
This profile necessitates that this compound be treated as a regulated hazardous waste, managed through a licensed waste disposal company, and never disposed of in regular trash or down the sanitary sewer.[3][4][5]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is a self-validating system designed to ensure safety and compliance from the point of waste generation to its final removal from your facility.
Step 1: Immediate Waste Segregation at the Source
The Causality: The first principle of chemical waste management is to prevent unintended reactions.[6] Mixing this compound with other chemical waste streams, particularly acids or strong oxidizers, could lead to the release of toxic gases or other hazardous reactions.[2]
Procedure:
-
Designate a specific, clearly labeled waste container exclusively for this compound and materials grossly contaminated with it.
-
This container should be located within the immediate work area where the chemical is handled, often referred to as a Satellite Accumulation Area (SAA).[6][7]
-
Never mix this waste with other waste types such as solvents, aqueous waste, or other solids unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 2: Proper Container Selection and Labeling
The Causality: A compliant waste container must be compatible with its contents and clearly communicate its hazards to all personnel.[6] This prevents degradation of the container and ensures that anyone handling it understands the risks.
Procedure:
-
Container Selection: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-top lid. The container must be in good condition, free from cracks or residue from previous use.[6]
-
Labeling: As soon as the first particle of waste enters the container, it must be labeled.[3][7] Your institution's EHS office will provide official hazardous waste tags. The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The specific hazard characteristics: "Toxic".
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator or laboratory contact.
-
Step 3: Managing Contaminated Labware and PPE
The Causality: Items that have come into direct contact with this compound, such as gloves, weigh boats, or pipette tips, are considered contaminated and must be disposed of as hazardous waste to prevent secondary exposure.[3]
Procedure:
-
Grossly Contaminated Items: Any item with visible solid residue must be placed in the designated solid hazardous waste container.
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be collected in a sealed bag or container that is also labeled as hazardous waste and contains items contaminated with this compound.
-
Empty Containers: The original product container is considered hazardous waste unless it has been triple-rinsed.[3] The rinsate from this process is itself hazardous waste and must be collected. Given the solid nature of this compound, it is often more practical to dispose of the empty, unrinsed container as solid hazardous waste.
Step 4: Storage and Requesting Disposal
The Causality: Safe storage within the laboratory minimizes the risk of spills and exposure while awaiting pickup. Regulatory limits on the amount of waste that can be accumulated and the timeframe for its storage necessitate a clear process for removal.[7]
Procedure:
-
Storage: Keep the sealed waste container in a designated Satellite Accumulation Area, which should be at or near the point of generation.[7] Ensure it is stored away from incompatible materials. The container must be kept closed at all times except when adding waste.[3][6]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[3]
-
Requesting Pickup: Once the container is full, or as you near the regulatory time limit for storage (often up to one year, but check with your EHS office), submit a chemical waste pickup request through your institution's EHS department.[5][7] Do not allow waste to accumulate beyond the designated limits.
Visualization of the Disposal Process
To ensure clarity, the logical flow of the disposal procedure is outlined below.
Caption: Disposal workflow for this compound.
Regulatory Context: EPA Waste Classification
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure proper management. Based on its toxicity, this compound would be classified as a hazardous waste. While not specifically listed by name, it falls under the "characteristic" wastes due to its toxicity. Furthermore, as a nitrile compound, it may be assigned a generic waste code by your disposal facility. Always consult with your institution's EHS department for the precise waste codes to use on your disposal tags, as they make the final determination.[7]
By adhering to these detailed procedures, you fulfill your professional responsibility to ensure a safe laboratory environment and contribute to the broader mission of environmental stewardship. This guide serves as your trusted resource, empowering you to manage the disposal of this compound with scientific integrity and unwavering attention to safety.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. vumc.org [vumc.org]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Synthesis of 2,5-Diamino-3,4-thiophenedicarbonitrile: A Guide to Safe Handling and Personal Protective Equipment
For the pioneering researchers and drug development professionals venturing into the synthesis and application of novel heterocyclic compounds, 2,5-Diamino-3,4-thiophenedicarbonitrile presents a molecule of significant interest. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry and materials science. However, realizing its full potential requires a foundational commitment to safety. This guide provides essential, experience-driven safety protocols and logistical plans for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its toxicological properties is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation. [1]
The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach, treating it as potentially harmful.[2] In the event of a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.[2]
Engineering Controls: The First Line of Defense
The primary strategy for mitigating exposure to hazardous chemicals is the implementation of robust engineering controls. Personal protective equipment (PPE) should be considered the final line of defense, used in conjunction with these foundational safety measures.
-
Chemical Fume Hood: All work involving this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[3] This is critical to prevent the inhalation of fine powders or vapors.
-
Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the chemical is stored or handled.[2][3]
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is used.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is crucial for preventing direct contact with this compound. The following table summarizes the required PPE, with detailed explanations below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended for extended procedures. | Provides a chemical-resistant barrier to prevent skin contact and absorption. Double-gloving offers additional protection against tears and contamination. |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when there is a splash hazard. | Protects against airborne particles and accidental splashes, which can cause serious eye irritation.[2] |
| Skin and Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Respiratory Protection | For handling small quantities in a fume hood, a well-fitted N95 respirator is sufficient. For larger quantities or potential for aerosolization, a half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters is required. | Minimizes the risk of inhaling the powdered compound, which can cause respiratory irritation.[2] |
The Causality Behind PPE Choices
-
Glove Selection: Nitrile gloves are recommended due to their broad chemical resistance. The 4 mil thickness provides a balance between dexterity and durability. For procedures involving solvents, consult a glove compatibility chart to ensure the chosen material offers adequate protection against breakthrough.
-
Eye and Face Protection: Standard safety glasses do not provide sufficient protection from fine powders that can become airborne. Chemical safety goggles that form a seal with the face are essential. The addition of a face shield is a critical precaution during any operation with a heightened risk of splashes, such as during quenching a reaction or transferring large volumes of a solution.
-
Respiratory Protection: The choice of respiratory protection is dictated by the scale of the operation. For routine handling of milligram to gram quantities within a fume hood, an N95 respirator provides adequate protection against inhaling airborne particulates. However, for larger-scale work or situations where the powder may become significantly aerosolized, a higher level of protection is warranted. A half-mask respirator with combination cartridges protects against both particulate matter and potential organic vapors or acid gases that may be present or generated.
Step-by-Step Handling Protocol
Adherence to a strict, methodical protocol is essential for minimizing the risk of exposure.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational, with the sash at the appropriate height.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.
-
Gently transfer the solid to the reaction vessel. A powder funnel can aid in preventing spills.
-
If dissolving the compound, add the solvent slowly to avoid splashing.
-
-
Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable decontamination solution, such as a mild detergent and water, followed by a solvent rinse (e.g., ethanol or acetone), is recommended.
-
Carefully doff PPE, avoiding contact with the contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[2]
-
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE, weigh boats, and empty containers, must be disposed of as hazardous waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a designated, sealed hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with federal, state, and local regulations.[2] Do not flush down the drain.[2]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, paving the way for new discoveries while prioritizing personal and environmental safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
